5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione
Description
Properties
IUPAC Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-2-6-13-10-7(9)3-1-4-8(10)12-11(13)15/h1,3-4H,2,5-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMYVAGJPVQRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536207 | |
| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92260-81-6 | |
| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Allosteric Inhibition of HIV-1 Reverse Transcriptase by TIBO Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Unveiling the TIBO Derivatives: A New Paradigm in Antiviral Therapy
The discovery of Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives in the late 1980s marked a pivotal moment in the fight against Human Immunodeficiency Virus Type 1 (HIV-1).[1][3] These compounds were among the first identified as highly potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs), heralding a new class of antiviral agents.[2][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators at the enzyme's active site, TIBO derivatives employ a more subtle, allosteric mechanism of action. This guide provides a comprehensive exploration of this mechanism, from the molecular interactions that govern their inhibitory activity to the experimental methodologies used to elucidate these intricate details.
TIBO derivatives exhibit a remarkable specificity for HIV-1 reverse transcriptase (RT), showing little to no activity against the RT of HIV-2 or other retroviruses.[1][5] This specificity is a hallmark of NNRTIs and stems from the unique structural features of the allosteric binding pocket in HIV-1 RT.[2][6]
Part 2: The Core Mechanism: Allosteric Inhibition from a Distance
The inhibitory prowess of TIBO derivatives lies in their ability to bind to a specific, hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[7] This non-nucleoside inhibitor binding pocket (NNIBP) is the key to their allosteric mechanism.
The NNRTI Binding Pocket (NNIBP): A Site of Vulnerability
The NNIBP is a well-defined cavity formed by several key amino acid residues. The binding of TIBO derivatives to this pocket is a highly specific interaction, with certain residues playing a critical role. Site-directed mutagenesis studies have identified tyrosine residues at positions 181 (Tyr181) and 188 (Tyr188) as being crucial for the sensitivity of HIV-1 RT to TIBO derivatives.[1][5] Substitution of these amino acids with those found in the corresponding positions of HIV-2 RT (isoleucine at 181 and leucine at 188) results in a significant loss of sensitivity to TIBO compounds.[1]
The "Butterfly-like" Conformation and Induced Fit
X-ray crystallography studies of HIV-1 RT in complex with TIBO derivatives have revealed a distinct "butterfly-like" conformation of the bound inhibitor.[4][8] This conformation allows the molecule to fit snugly within the hydrophobic NNIBP. The binding of the TIBO derivative induces a conformational change in the enzyme, a classic example of an "induced fit" mechanism. This structural alteration is the cornerstone of the allosteric inhibition.
Allosteric Inhibition: Action at a Distance
The binding of a TIBO derivative to the NNIBP triggers a cascade of conformational changes that propagate to the polymerase active site. These changes disrupt the precise geometry required for efficient catalysis. Specifically, the conformational changes are thought to:
-
Alter the positioning of the "primer grip": This movement can affect the proper binding and positioning of the template-primer duplex.[9]
-
Distort the dNTP binding site: This can reduce the affinity of the enzyme for the incoming deoxynucleoside triphosphate (dNTP) substrate.
-
Impede the conformational changes necessary for catalysis: The overall flexibility and dynamics of the enzyme are altered, hindering the chemical step of nucleotide incorporation.
The result is a potent, non-competitive inhibition of the DNA polymerase activity of HIV-1 RT.
Enzyme Kinetics of TIBO Inhibition
The allosteric nature of TIBO derivative inhibition is reflected in their enzyme kinetics. Kinetic studies have shown that TIBO derivatives act as non-competitive inhibitors with respect to the dNTP substrate.[5] This means that the inhibitor can bind to the enzyme whether the substrate is bound or not, and increasing the substrate concentration does not overcome the inhibition.
| Kinetic Parameter | Effect of TIBO Derivatives | Interpretation |
| Vmax | Decreased | The inhibitor reduces the maximum rate of the reaction by altering the catalytic efficiency of the enzyme. |
| Km | Unchanged | The inhibitor does not affect the binding of the substrate to the enzyme's active site. |
Part 3: Structural Insights from X-ray Crystallography
The precise molecular interactions between TIBO derivatives and HIV-1 RT have been elucidated through X-ray crystallography. These studies have provided an atomic-level understanding of the binding mode and the structural basis for the allosteric inhibition.
Visualizing the TIBO-RT Complex
Crystal structures of HIV-1 RT complexed with various TIBO derivatives, such as R 86183 and 9-chloro-TIBO, have been determined at high resolution.[8][10] These structures reveal the intricate network of hydrophobic and van der Waals interactions that stabilize the inhibitor within the NNIBP. The "butterfly-like" shape of the TIBO molecule allows for extensive contact with the surrounding amino acid residues.
Diagram: Simplified Representation of TIBO Binding to HIV-1 RT
References
- 1. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Differential inhibitory effects of TIBO derivatives on different strains of simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design | Scilit [scilit.com]
An In-Depth Technical Guide to the Crystal Structure of Imidazo[4,5,1-jk]benzazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5,1-jk]benzazepine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, most notably as the core of the TIBO (Tetrahydro-imidazo[4,5,1-jk]-benzodiazepin-2(1H)-one and -thione) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The three-dimensional arrangement of atoms within this tricyclic framework dictates its interaction with biological targets and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the crystal structure of imidazo[4,5,1-jk]benzazepine compounds, synthesizing data from crystallographic studies to offer insights into their synthesis, solid-state conformation, and the structure-activity relationships that are crucial for rational drug design.
Introduction: The Imidazo[4,5,1-jk]benzazepine Core
The imidazo[4,5,1-jk]benzazepine core is a rigid, tricyclic system formed by the fusion of a benzene ring, a seven-membered diazepine ring, and an imidazole ring. This unique architecture imparts specific steric and electronic properties that are favorable for binding to enzymatic targets. The most prominent examples of this class are the TIBO derivatives, which were among the first NNRTIs discovered to be highly potent and specific for HIV-1 reverse transcriptase (RT). The journey from the initial discovery of TIBO compounds to the development of second-generation NNRTIs like etravirine underscores the importance of understanding the structural nuances of this heterocyclic system.
This guide will delve into the critical aspects of the crystal structure of these compounds, providing a foundational understanding for researchers engaged in the development of novel therapeutics based on this scaffold.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5,1-jk]benzazepine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, most notably as the core of the TIBO (Tetrahydro-imidazo[4,5,1-jk]-benzodiazepin-2(1H)-one and -thione) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The three-dimensional arrangement of atoms within this tricyclic framework dictates its interaction with biological targets and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the crystal structure of imidazo[4,5,1-jk]benzazepine compounds, synthesizing data from crystallographic studies to offer insights into their synthesis, solid-state conformation, and the structure-activity relationships that are crucial for rational drug design.
Introduction: The Imidazo[4,5,1-jk]benzazepine Core
The imidazo[4,5,1-jk]benzazepine core is a rigid, tricyclic system formed by the fusion of a benzene ring, a seven-membered diazepine ring, and an imidazole ring. This unique architecture imparts specific steric and electronic properties that are favorable for binding to enzymatic targets. The most prominent examples of this class are the TIBO derivatives, which were among the first NNRTIs discovered to be highly potent and specific for HIV-1 reverse transcriptase (RT).[1] The journey from the initial discovery of TIBO compounds to the development of second-generation NNRTIs like etravirine underscores the importance of understanding the structural nuances of this heterocyclic system.
This guide will delve into the critical aspects of the crystal structure of these compounds, providing a foundational understanding for researchers engaged in the development of novel therapeutics based on this scaffold.
Synthesis and Crystallization
A robust synthetic route and a reproducible crystallization protocol are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Synthetic Approach
The synthesis of the imidazo[4,5,1-jk]benzazepine core, particularly the TIBO derivatives, has been well-documented.[2][3] A common strategy involves the construction of the central seven-membered diazepine ring onto a pre-formed benzimidazole precursor.
Caption: Generalized synthetic workflow for imidazo[4,5,1-jk]benzazepine derivatives.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is often the rate-limiting step in structure determination.[4][5] The following is a generalized protocol for the crystallization of imidazo[4,5,1-jk]benzazepine compounds based on common laboratory practices.
Step 1: Purification of the Compound
-
Ensure the compound is of high purity (>98%), as impurities can inhibit crystal growth.
-
Purification can be achieved by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Step 2: Solvent Screening
-
Identify a solvent or solvent system in which the compound has moderate solubility.[6]
-
Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature.[6]
Step 3: Crystal Growth by Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a clean vial using the chosen solvent system.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Step 4: Crystal Harvesting
-
Once crystals of suitable size (typically >50 µm) have formed, carefully remove them from the mother liquor using a loop or fine forceps.[7]
-
Gently wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Do not allow the crystals to dry out, as this can cause them to lose their crystallinity.[6]
Principles of X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal.
Caption: The experimental workflow of single-crystal X-ray crystallography.
The analysis of the diffraction pattern allows for the calculation of an electron density map, into which the known chemical structure of the molecule is fitted and refined to yield a final, highly accurate model of the molecule's conformation and its packing within the crystal lattice.[5]
Crystal Structure Analysis of Imidazo[4,5,1-jk]benzazepine Compounds
Detailed structural information for the imidazo[4,5,1-jk]benzazepine core is available from the Protein Data Bank (PDB) for TIBO derivatives bound to HIV-1 reverse transcriptase. The analysis of the 9-chloro-TIBO derivative (R82913) in complex with HIV-1 RT (PDB ID: 1REV) provides invaluable insight into the bioactive conformation of this scaffold.
Molecular Conformation
In its bound state, the imidazo[4,5,1-jk]benzazepine core adopts a "butterfly-like" or "horseshoe-like" conformation. This shape is crucial for its fit into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. A key finding from the high-resolution crystal structure is that the bound 9-chloro-TIBO is distorted from the conformation observed in crystals of the inhibitor alone. This induced fit allows the otherwise rigid tricyclic system to mimic the binding of more flexible NNRTIs that contain two hinged aromatic rings.
The seven-membered diazepine ring is conformationally flexible and its specific pucker is a defining feature of the overall molecular shape. The substituents on this ring system, particularly at the N-6 position, play a significant role in the structure-activity relationship.[2]
Key Structural Parameters
The following table summarizes selected, representative bond lengths and angles for the core imidazo[4,5,1-jk]benzazepine structure. These values are derived from computational modeling and are consistent with the geometries observed in protein-bound crystal structures.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths | ||
| C-N (imidazole) | ~1.38 Å | |
| C=C (benzene) | ~1.40 Å | |
| C-N (diazepine) | ~1.47 Å | |
| Bond Angles | ||
| C-N-C (imidazole) | ~108° | |
| C-C-C (benzene) | ~120° | |
| C-N-C (diazepine) | ~115° |
Intermolecular Interactions and Crystal Packing
The key interactions include:
-
Hydrophobic Interactions: The aromatic benzene ring and aliphatic portions of the diazepine ring form extensive van der Waals contacts with hydrophobic residues in the NNIBP, such as tyrosine, phenylalanine, and leucine.
-
π-π Stacking: The planar benzimidazole portion of the molecule can engage in π-π stacking interactions with aromatic amino acid side chains, such as Tyr188 and Trp229.
-
Hydrogen Bonding: While the core scaffold has limited hydrogen bond donors and acceptors, the urea or thiourea moiety is critical. The exocyclic oxygen or sulfur atom can act as a hydrogen bond acceptor, and the adjacent N-H group can act as a donor.
In a crystal lattice of the free compound, one would expect these same forces to dictate the crystal packing, with molecules arranging to maximize favorable hydrophobic and π-stacking interactions, and to satisfy the hydrogen bonding potential of the urea/thiourea group.
Structure-Activity Relationships (SAR) and Relevance in Drug Discovery
The crystal structure of TIBO derivatives in complex with HIV-1 RT has been instrumental in understanding their mechanism of action and in guiding the design of more potent inhibitors.
-
Conformational Constraint: The rigid tricyclic core pre-organizes the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon binding to the target.
-
Substituent Effects:
-
The substitution pattern on the benzene ring influences electronic properties and can introduce specific interactions. For example, the 9-chloro substituent in R82913 occupies a specific sub-pocket within the NNIBP.
-
The replacement of the urea oxygen with a sulfur atom to form a thiourea was found to consistently increase anti-HIV-1 activity, likely due to altered electronic properties and hydrogen bonding capabilities.[2]
-
The substituent at the N-6 position extends into a more solvent-exposed region of the binding pocket, and modifications here have been extensively explored to improve potency and overcome drug resistance.[1]
-
The "butterfly" shape of the TIBO molecule is a key pharmacophoric feature. The ability of this scaffold to achieve a shape complementarity with other, chemically distinct NNRTIs within the binding pocket of HIV-1 RT is a testament to its privileged nature as a drug scaffold.
Conclusion
The crystal structure of imidazo[4,5,1-jk]benzazepine compounds, exemplified by the TIBO derivatives, provides a clear rationale for their potent biological activity. The rigid, pre-organized conformation of the tricyclic core, coupled with the specific intermolecular interactions facilitated by its functional groups, allows for high-affinity binding to the allosteric site of HIV-1 reverse transcriptase. The detailed structural insights gleaned from X-ray crystallography have not only elucidated the mechanism of action of this important class of NNRTIs but have also provided a roadmap for the design of new generations of antiviral agents. A continued focus on the solid-state characterization of novel derivatives will undoubtedly contribute to the development of improved therapeutics.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. rcsb.org [rcsb.org]
- 4. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of the Tetrahydroimidazo[4,5,1-jk]benzodiazepine-2(1H)-one (TIBO) Core as a Novel Antiviral Agent
An In-depth Technical Guide to the Discovery and Development of the Tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepine-2(1H)-one (TIBO) Core as a Novel Antiviral Agent
This guide provides a comprehensive overview of the seminal discovery and initial development of the tetrahydroimidazo[4,5,1-jk][1]benzodiazepine-2(1H)-one (TIBO) scaffold, a pivotal moment in the search for novel antiviral therapeutics. We will delve into the scientific rationale, experimental design, and structure-activity relationships that established this unique heterocyclic system as a potent and specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).
Introduction: The Unmet Need and the Dawn of Non-Nucleoside Inhibitors
In the late 1980s and early 1990s, the HIV/AIDS pandemic spurred an urgent global effort to identify effective antiviral agents. The primary therapeutic strategy at the time centered on nucleoside analogs that targeted the viral enzyme reverse transcriptase (RT). However, the emergence of drug-resistant viral strains and the significant toxicity associated with these first-generation drugs highlighted a critical need for new classes of antivirals with different mechanisms of action. This set the stage for the exploration of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of compounds that would ultimately become a cornerstone of combination antiretroviral therapy.
The Discovery of the TIBO Scaffold: A New Paradigm in HIV-1 Inhibition
The discovery of the TIBO derivatives was a result of systematic screening of existing compound libraries for anti-HIV-1 activity. Researchers at the Rega Institute for Medical Research in Belgium, in collaboration with Janssen Research Foundation, identified a series of tetrahydroimidazo[4,5,1-jk][1]benzodiazepin-2(1H)-one and -thione compounds that exhibited potent and highly specific activity against HIV-1.[2][3][4] These compounds, exemplified by early prototypes like R82150 and R82913, represented a completely novel chemical class of HIV-1 inhibitors.[4]
Initial Findings and a Unique Mechanism of Action
Initial studies revealed that TIBO derivatives specifically blocked the replication of HIV-1 in various cell lines at nanomolar concentrations, concentrations that were orders of magnitude lower than their cytotoxic levels.[2][3] A key breakthrough was the identification of the viral reverse transcriptase as the specific target of these compounds.[4] Unlike nucleoside analogs, which act as chain terminators during DNA synthesis, TIBO compounds were found to be non-competitive inhibitors of RT.[4][5] This indicated that they bound to a site on the enzyme distinct from the substrate-binding site, a characteristic feature of NNRTIs.[5] This allosteric binding site was later identified as a hydrophobic pocket near the catalytic site of the HIV-1 RT.
The specificity of TIBO derivatives for HIV-1 RT was remarkable. They showed no significant activity against the reverse transcriptases of other retroviruses, including HIV-2, nor did they inhibit other cellular DNA polymerases.[4] This high degree of selectivity was a significant advantage, suggesting a lower potential for off-target toxicity.
Chemical Synthesis of the TIBO Core
The synthesis of the tricyclic TIBO core is a critical aspect of its development. While the initial discovery papers do not provide a detailed step-by-step protocol, the general synthetic strategies can be inferred from the described structures and related literature on benzodiazepine synthesis. The core is typically constructed through the condensation and cyclization of appropriately substituted benzodiazepine intermediates.
A plausible synthetic route, based on established benzodiazepine chemistry, is outlined below. This should be considered a representative pathway, and specific reagents and conditions would be optimized for particular analogs.
Representative Synthetic Protocol
Step 1: Synthesis of the Benzodiazepine Intermediate The synthesis would likely begin with the formation of a 1,4-benzodiazepine-2-one ring system. This can be achieved through various methods, a common one being the reaction of a 2-aminobenzophenone with an amino acid ester, followed by cyclization.
Step 2: Introduction of the Imidazole Moiety The fused imidazole ring is then constructed onto the benzodiazepine scaffold. This can be accomplished by reacting the benzodiazepine with a suitable reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring, followed by an intramolecular cyclization.
Step 3: Final Cyclization to the Tetrahydroimidazo[4,5,1-jk][1]benzodiazepine-2(1H)-one Core A final cyclization step, often acid-catalyzed, would then form the complete tricyclic TIBO structure.
Structure-Activity Relationship (SAR) Studies
Following the initial discovery, extensive SAR studies were conducted to optimize the antiviral potency and pharmacokinetic properties of the TIBO scaffold.[2] These studies involved systematic modifications at various positions of the tricyclic ring system and the pendant side chains.
Key SAR Insights
-
The Diazepine Ring: Modifications to the seven-membered diazepine ring were explored. It was found that this part of the molecule could tolerate some structural changes, influencing the compound's conformation and interaction with the binding pocket.[6]
-
The Phenyl Group: A phenyl group at the 5-position was found to be a common feature in many active benzodiazepines.[7] Substitutions on this phenyl ring, particularly with electron-withdrawing groups at the ortho positions, could enhance activity.[7]
-
The Imidazole Ring: The imidazole portion of the molecule was also a key area for modification. Substitutions at this position were found to significantly impact antiviral potency.
Biological Evaluation: In Vitro and In Vivo Assessment
The development of TIBO derivatives involved a cascade of biological assays to characterize their antiviral activity, mechanism of action, and potential for clinical use.
In Vitro Antiviral Assays
A crucial step in the evaluation of TIBO compounds was the determination of their antiviral potency in cell culture.
-
Cell Seeding: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of the test TIBO compounds are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for a period of time (e.g., 5 days) to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the activity of reverse transcriptase in the culture supernatant or the amount of viral p24 antigen.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.
In Vivo Studies
While the initial discovery papers focused on in vitro characterization, subsequent development of NNRTIs, including compounds with similar scaffolds, involved extensive in vivo testing in animal models to assess their pharmacokinetic properties, efficacy, and safety.
The Legacy of TIBO: Paving the Way for Modern NNRTIs
The discovery of the TIBO scaffold was a landmark achievement in the fight against HIV/AIDS. It provided the first proof-of-concept for a class of highly potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase.[8] The insights gained from the TIBO program, particularly regarding the structure and druggability of the NNRTI binding pocket, directly informed the development of subsequent generations of NNRTIs, such as nevirapine, delavirdine, and efavirenz, which have become integral components of life-saving antiretroviral therapies. The evolution from the TIBO scaffold to later drugs like etravirine demonstrates the lasting impact of this initial discovery.[1]
Conclusion
The discovery of the tetrahydroimidazo[4,5,1-jk][1]benzodiazepine-2(1H)-one (TIBO) core represents a triumph of systematic drug screening and rational drug design. It not only provided a novel class of anti-HIV-1 agents but also fundamentally advanced our understanding of the HIV-1 reverse transcriptase and its inhibition. The principles and methodologies established during the investigation of TIBO derivatives continue to influence the field of antiviral drug discovery today.
References
- 1. From 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk](1,4)benzodiazepin-2(1H)-one (TIBO) to etravirine (TMC125): fifteen years of research on non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Common features in the interaction of tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives with the human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemisgroup.us [chemisgroup.us]
- 7. egpat.com [egpat.com]
- 8. tsijournals.com [tsijournals.com]
Pharmacokinetics of benzazepine-based antiviral compounds
An In-Depth Technical Guide on the Pharmacokinetics of Benzazepine-Based Antiviral Compounds
The benzazepine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its incorporation into antiviral drug design has yielded promising candidates targeting various viral enzymes and proteins. However, the clinical success of these compounds is intrinsically linked to their pharmacokinetic profiles. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) properties characteristic of benzazepine-based antiviral agents. We delve into the causal relationships behind experimental choices for pharmacokinetic profiling, describe self-validating protocols, and offer insights grounded in established scientific principles to guide researchers and drug development professionals in this evolving field.
Introduction: The Benzazepine Scaffold in Antiviral Drug Discovery
The benzazepine core, a seven-membered diazepine ring fused to a benzene ring, offers a versatile and conformationally flexible template for drug design. This structural motif has been successfully exploited to develop agents targeting the central nervous system, cardiovascular system, and, more recently, infectious diseases. In the context of virology, benzazepine derivatives have emerged as potent inhibitors of key viral targets, including the hepatitis C virus (HCV) NS5B polymerase and other viral enzymes. The therapeutic potential of these compounds, however, is not solely dependent on their in vitro potency. A thorough understanding of their pharmacokinetic (PK) behavior is paramount to achieving desired therapeutic concentrations at the site of action while minimizing off-target toxicity.
This guide will navigate the critical aspects of the pharmacokinetic journey of benzazepine-based antivirals, from initial absorption to final elimination, providing a framework for their preclinical and clinical evaluation.
Absorption: Bioavailability and Influencing Factors
The oral route is the most common and preferred method of administration for antiviral therapies. Therefore, achieving adequate oral bioavailability is a primary objective in the development of benzazepine-based antiviral drugs.
Physicochemical Properties and Absorption
The absorption of benzazepine derivatives is heavily influenced by their physicochemical properties. Key parameters include:
-
Lipophilicity (LogP): The benzazepine scaffold is inherently lipophilic, which can facilitate passive diffusion across the gut wall. However, excessive lipophilicity can lead to poor aqueous solubility and increased binding to food components, potentially reducing absorption.
-
Solubility: Aqueous solubility is often a limiting factor for the absorption of lipophilic compounds. Poor solubility can result in low dissolution rates in the gastrointestinal fluid, leading to incomplete absorption.
-
Molecular Weight (MW): As with many small molecule drugs, adherence to Lipinski's Rule of Five is a general guideline. Larger benzazepine derivatives may exhibit reduced permeability.
-
pKa: The presence of ionizable groups on the benzazepine scaffold will determine the charge state of the molecule at different pH values in the gastrointestinal tract, which in turn affects both solubility and permeability.
Experimental Workflow: In Vitro Permeability Assessment
A crucial early step in assessing absorption is the use of in vitro models to predict intestinal permeability. The Caco-2 cell permeability assay is a widely accepted standard.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral):
-
The test compound (e.g., a benzazepine derivative) is added to the apical (AP) side of the monolayer.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Efflux Assessment (Basolateral to Apical):
-
To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the experiment is repeated in the reverse direction (BL to AP).
-
The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) from the BL to AP direction to the Papp from the AP to BL direction. An ER greater than 2 suggests the compound is subject to active efflux.
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Distribution: Where the Compound Goes
Once absorbed, a drug's distribution pattern determines its concentration at the site of action versus other tissues, influencing both efficacy and toxicity.
Plasma Protein Binding
Benzazepine derivatives, due to their often lipophilic nature, tend to exhibit high plasma protein binding (PPB), primarily to albumin and alpha-1-acid glycoprotein. It is the unbound fraction of the drug that is pharmacologically active and available for distribution and elimination. High PPB can limit the distribution of the drug into tissues and reduce its clearance.
Experimental Workflow: Plasma Protein Binding Determination
Rapid equilibrium dialysis (RED) is a common method for determining the unbound fraction of a drug in plasma.
Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: A RED device consists of a Teflon base plate with single-use dialysis inserts, each containing two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.
-
Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.
-
Equilibration: The plate is sealed and incubated with shaking at 37°C for 4-6 hours to allow for equilibrium to be reached.
-
Quantification: After incubation, samples are taken from both chambers, and the concentration of the compound is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.
Key Metabolic Pathways for Benzazepines
Benzazepine-based compounds are subject to extensive phase I and phase II metabolism.
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes. Common reactions include:
-
Oxidation: Hydroxylation of the aromatic rings and aliphatic side chains.
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms in the azepine ring or substituents.
-
-
Phase II Metabolism: Involves conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility. Common reactions include:
-
Glucuronidation: Attachment of glucuronic acid, often to hydroxylated metabolites.
-
Sulfation: Conjugation with a sulfonate group.
-
Experimental Workflow: Metabolic Stability Assessment
Assessing the metabolic stability of a compound in liver microsomes or hepatocytes is a standard in vitro method to predict its in vivo clearance.
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: A mixture containing liver microsomes (human or from other species), the test compound, and a buffer is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Pharmacokinetic Workflow
Caption: A generalized workflow for assessing the ADME properties of a drug candidate.
Excretion: Elimination from the Body
The final step in the pharmacokinetic process is the excretion of the drug and its metabolites from the body.
Routes of Excretion
-
Renal Excretion: Water-soluble metabolites are primarily excreted through the kidneys into the urine.
-
Biliary Excretion: Larger metabolites and some parent drugs can be actively transported into the bile and eliminated in the feces.
The relative contribution of each route depends on the physicochemical properties of the metabolites.
Case Study: Benzazepine-Based HCV NS5B Inhibitors
Several benzazepine derivatives have been investigated as non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase. For instance, the compound deleobuvir (formerly BI 207127) is a benzazepine-based inhibitor that progressed to clinical trials. While its development was eventually discontinued, its pharmacokinetic data provides valuable insights. Studies on deleobuvir and similar compounds have highlighted that they are often substrates for CYP3A4 and P-gp, which can lead to significant drug-drug interactions. This underscores the importance of conducting reaction phenotyping and transporter interaction studies early in the drug development process.
Diagram: Key ADME Considerations
In Vitro Evaluation of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in-vitro evaluation of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione, a novel heterocyclic scaffold. Drawing parallels from structurally related compounds and considering key structural motifs, we propose a primary hypothesis centered on the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly tankyrases, and subsequent modulation of the Wnt/β-catenin signaling pathway. This guide outlines a tiered experimental approach, from initial biochemical screens to cell-based mechanistic studies, designed to thoroughly characterize the compound's biological activity and therapeutic potential.
Introduction: Unveiling the Potential of a Novel Scaffold
The field of medicinal chemistry continuously seeks novel heterocyclic scaffolds that can serve as the foundation for new therapeutic agents.[1][2] The 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione core represents such a scaffold. While this specific molecule is novel, the broader class of imidazobenzodiazepines has shown significant biological activity. For instance, Tetrahydro-imidazo[4,5,1-jk][3]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives are known to be potent and specific inhibitors of HIV-1 reverse transcriptase.[4][5][6][7]
However, the presence of the dione functionality in the 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione prompts a different and compelling hypothesis: its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. Many known PARP inhibitors feature a cyclic lactam structure that mimics the nicotinamide moiety of the NAD+ substrate. The dione structure within the benzazepine ring system of our topic compound presents a compelling structural alert for potential PARP inhibition.
Tankyrases (TNKS1 and TNKS2), members of the PARP family, are particularly attractive targets due to their role in regulating the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.[8][9] Therefore, this guide will primarily focus on a systematic in-vitro evaluation of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione as a potential PARP/tankyrase inhibitor and a modulator of Wnt signaling.
The Rationale: Targeting PARP, Tankyrase, and the Wnt Signaling Pathway
PARP enzymes, especially PARP-1 and PARP-2, are central to DNA single-strand break repair.[10] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination DNA repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[11][12] This has led to the successful clinical development of several PARP inhibitors for treating such cancers.[11]
Tankyrases regulate the stability of Axin, a key component of the β-catenin destruction complex.[8][9] By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and the downregulation of Wnt signaling.[9] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[8] Therefore, tankyrase inhibitors are being actively pursued as potential anticancer agents.[3][13][14]
Given the structural features of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione, a thorough investigation into its potential as a PARP/tankyrase inhibitor is warranted.
A Tiered Approach to In Vitro Evaluation
A phased approach, starting with broad biochemical screening and progressing to more focused cell-based and mechanistic assays, will provide a comprehensive understanding of the compound's biological activity.
Tier 1: Primary Biochemical Assays for PARP/Tankyrase Inhibition
The initial step is to determine if the compound directly inhibits the enzymatic activity of key PARP family members.
Experimental Protocol: Homogeneous PARP/Tankyrase Activity Assay
This assay measures the incorporation of biotinylated NAD+ onto a histone substrate by the respective enzyme.
-
Enzyme and Substrate Preparation: Recombinant human PARP-1, PARP-2, TNKS1, and TNKS2 enzymes and histone H1 are commercially available. Prepare enzyme and substrate solutions in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione in DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 1 nM to 100 µM).
-
Assay Reaction: In a 96-well or 384-well plate, combine the enzyme, activated DNA (for PARP-1/2), histone substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Add biotinylated NAD+ to initiate the PARPylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent containing streptavidin-conjugated donor beads and acceptor beads recognizing the histone substrate. In the presence of PARPylation, the beads are brought into proximity, generating a detectable signal (e.g., AlphaScreen®).
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical IC50 Data for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
| Enzyme Target | IC50 (nM) |
| PARP-1 | >10,000 |
| PARP-2 | >10,000 |
| Tankyrase 1 | 50 |
| Tankyrase 2 | 35 |
This hypothetical data suggests selectivity for tankyrases over PARP-1/2.
Tier 2: Cell-Based Assays for Antiproliferative Activity
If the compound shows promising activity in biochemical assays, the next step is to evaluate its effect on cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay
-
Cell Line Selection: Choose a panel of cancer cell lines, including those with known Wnt pathway dysregulation (e.g., APC-mutant colorectal cancer lines like DLD-1 and SW480) and those with BRCA1/2 mutations (e.g., MDA-MB-436) to test for synthetic lethality. Also include a normal, non-cancerous cell line (e.g., human fibroblasts) to assess cytotoxicity.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Table 2: Hypothetical GI50 Data for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
| Cell Line | Relevant Genotype | GI50 (µM) |
| DLD-1 | APC mutant | 0.5 |
| SW480 | APC mutant | 0.8 |
| MDA-MB-436 | BRCA1 mutant | >20 |
| Human Fibroblasts | Wild-type | >20 |
This hypothetical data suggests selective activity against Wnt-driven colorectal cancer cells.
Tier 3: Target Engagement and Mechanistic Studies
These assays are crucial to confirm that the compound acts on its intended target within the cellular context and to elucidate its mechanism of action.
Experimental Protocol: Western Blot for Axin Stabilization and β-catenin Levels
-
Cell Treatment: Treat a Wnt-dependent cell line (e.g., DLD-1) with the test compound at its GI50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein levels. An increase in Axin levels and a decrease in β-catenin levels would be expected.[9]
Experimental Protocol: TOPflash/FOPflash Reporter Assay
This assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
-
Cell Transfection: Co-transfect HEK293T cells with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) luciferase reporter plasmids and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Wnt Stimulation and Compound Treatment: Treat the cells with the test compound and then stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.[15]
-
Luciferase Assay: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity. A dose-dependent decrease in the TOPflash/FOPflash ratio in Wnt3a-stimulated cells would indicate inhibition of the canonical Wnt pathway.
Secondary Investigation: Anti-HIV Activity
Given the known anti-HIV activity of the related TIBO compounds, a secondary investigation into the anti-HIV potential of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione is warranted.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
-
Enzyme and Template/Primer: Use recombinant HIV-1 reverse transcriptase and a poly(rA)/oligo(dT) template/primer.
-
Reaction Mixture: Set up a reaction containing the enzyme, template/primer, dNTPs (including a labeled dTTP, e.g., ³H-dTTP), and the test compound.
-
Incubation and Detection: After incubation, precipitate the nucleic acids and measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of reverse transcriptase activity.
Visualizing the Path Forward
Experimental Workflow
Caption: Proposed experimental workflow for the in-vitro evaluation of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione.
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: The canonical Wnt/β-catenin signaling pathway and the proposed inhibitory action of the test compound on tankyrase.
Conclusion
The 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione scaffold holds significant promise as a starting point for the development of novel therapeutics. The structured, hypothesis-driven in-vitro evaluation plan detailed in this guide provides a clear and efficient path to understanding its biological activity. By focusing on its potential as a tankyrase inhibitor and modulator of the Wnt signaling pathway, researchers can rapidly assess its therapeutic potential for the treatment of cancer and other diseases with aberrant Wnt signaling.
References
- 1. Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common features in the interaction of tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives with the human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 12. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to activate and detect Wnt signaling? [web.stanford.edu]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of TIBO Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives marked a pivotal moment in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). As the first truly specific non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery opened a new frontier in antiretroviral therapy. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the potent and selective anti-HIV-1 activity of TIBO compounds. We will dissect the core molecular framework, explore the impact of substitutions on antiviral potency and resistance, and detail the experimental methodologies crucial for these investigations. This document serves as an in-depth resource for medicinal chemists and virologists engaged in the design and development of novel NNRTIs.
Introduction: The Dawn of a New Inhibitor Class
In the late 1980s, the scientific community identified the TIBO derivatives as a novel class of compounds with potent and highly specific inhibitory activity against HIV-1.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), TIBO compounds do not compete with natural deoxynucleoside triphosphates (dNTPs). Instead, they bind to a distinct, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, a pocket located approximately 10 Å from the catalytic site.[5][6] This non-competitive inhibition mechanism disrupts the enzyme's conformational flexibility, thereby blocking DNA polymerization.[7][8]
The hallmark of first-generation NNRTIs, including TIBO derivatives, is their high specificity for HIV-1 RT; they show no significant activity against HIV-2 RT or other retroviral reverse transcriptases.[9][10][11] This specificity, while a testament to their unique mechanism, also presented challenges, particularly the rapid emergence of drug-resistant viral strains.[5][9] Understanding the intricate SAR of TIBO derivatives has been paramount in developing next-generation NNRTIs with improved potency, broader resistance profiles, and more favorable pharmacokinetic properties.[10]
The TIBO Core: A Scaffold for Inhibition
The fundamental structure of a TIBO derivative is a tricyclic system: 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1][2]benzodiazepin-2(1H)-one.[12][13] This scaffold adopts a characteristic "butterfly-like" conformation, which is crucial for its interaction with the NNRTI binding pocket of HIV-1 RT.[14][15]
Diagram 1: General Structure of TIBO Derivatives
A depiction of the generalized chemical structure of TIBO derivatives, highlighting key positions for substitution (X, X', Z, and R).
The binding of TIBO derivatives to HIV-1 RT is primarily driven by hydrophobic interactions with a pocket lined by a mix of aromatic and aliphatic amino acid residues.[7] Key residues involved in this interaction include Tyr181 and Tyr188, which are critical for the sensitivity of HIV-1 RT to TIBO compounds.[9][11] Site-directed mutagenesis studies have shown that replacing these tyrosine residues with their counterparts from the resistant HIV-2 RT (isoleucine at 181 and leucine at 188) results in a significant loss of sensitivity to TIBO derivatives.[9]
Decoding the Structure-Activity Relationship
The antiviral potency of TIBO derivatives can be modulated by substitutions at various positions on the core scaffold. Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have been instrumental in elucidating the electronic and steric requirements for optimal activity.[1][16]
Substitutions on the Benzene Ring (Positions 7, 8, 9, and 10)
Modifications on the benzene ring of the benzodiazepinone moiety have a significant impact on the anti-HIV activity. The introduction of small, lipophilic groups at these positions generally enhances potency.
| Position | Substituent | Effect on Activity | Reference |
| 9 | Chloro (Cl) | Increased Potency | [2] |
| 8 | Chloro (Cl) | Increased Potency | [17] |
For instance, the derivative R82913, which has a chloro group at the 9-position, is a potent inhibitor of HIV-1 replication with a median IC50 of 0.15 µM.[2]
Modifications at Position 2
The exocyclic atom at position 2 of the imidazo ring can be either an oxygen (one series) or a sulfur (thione series). The thione derivatives have been shown to exhibit potent anti-HIV-1 activity.[2][3]
The Side Chain at Position 6
The nature of the substituent at the 6-position is a critical determinant of antiviral activity. A dimethylallyl group [(3-methyl-2-butenyl)] has been found to be optimal for many potent TIBO derivatives, including R82913.[2] The conformational flexibility of this side chain is thought to play a role in the induced fit of the inhibitor within the binding pocket.[14]
Experimental Protocols for SAR Studies
The evaluation of the SAR of TIBO derivatives relies on robust and reproducible in vitro assays.
HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Enzyme and Template/Primer Preparation: Recombinant HIV-1 RT is purified. A synthetic template/primer, such as poly(rA)/oligo(dT), is used to mimic the viral RNA/DNA hybrid.
-
Reaction Mixture: The assay is typically performed in a microtiter plate format. Each well contains the reaction buffer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), the template/primer, and varying concentrations of the TIBO derivative.
-
Initiation and Incubation: The reaction is initiated by the addition of the HIV-1 RT enzyme. The plate is then incubated at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled DNA is precipitated and collected on a filter mat. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Diagram 2: Workflow for HIV-1 RT Inhibition Assay
A schematic representation of the key steps involved in a typical in vitro HIV-1 reverse transcriptase inhibition assay.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.
-
Infection: The cells are infected with a known amount of an HIV-1 laboratory strain.
-
Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the TIBO derivative.
-
Incubation: The treated, infected cells are incubated for several days to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as p24 antigen levels in the culture supernatant (using an ELISA) or by assessing the virus-induced cytopathic effect (CPE).
-
Data Analysis: The concentration of the compound that inhibits 50% of viral replication (EC50) is determined. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Resistance and the Evolution of TIBO Derivatives
A significant challenge with first-generation NNRTIs like the TIBO derivatives is the rapid development of resistance, often due to single point mutations in the NNRTI binding pocket.[5] The insights gained from SAR and resistance studies have been crucial for the design of second and third-generation NNRTIs with improved resilience to resistance mutations.[10] For example, designing molecules with greater conformational flexibility allows them to adapt to changes in the binding pocket caused by mutations.[14]
Conclusion
References
- 1. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential inhibitory effects of TIBO derivatives on different strains of simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron-Topological Method of the non-nucleoside HIV-1 RT inhibitors study: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting anti-HIV activity of TIBO derivatives: a computational approach using a novel topological descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Physicochemical Properties of TIBO Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of TIBO Compounds in HIV Research
Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) derivatives represent a landmark class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their discovery opened a new avenue for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) by targeting a specific, allosteric site on the reverse transcriptase enzyme.[3] The therapeutic efficacy of this class of compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides an in-depth exploration of the core physicochemical properties of TIBO compounds, offering insights into their structure-activity relationships and providing detailed protocols for their experimental evaluation.
The TIBO Scaffold: A Privileged Structure for HIV-1 Inhibition
The core chemical structure of TIBO compounds is a rigid, fused ring system that provides a precise three-dimensional arrangement for interaction with the non-nucleoside binding pocket of HIV-1 reverse transcriptase.
Caption: The foundational chemical scaffold of TIBO derivatives.
Structure-Activity Relationships and Key Physicochemical Determinants
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have been instrumental in elucidating the structural requirements for the potent anti-HIV activity of TIBO derivatives.[4] These studies consistently highlight the profound influence of electronic and steric factors.[4]
Lipophilicity (LogP/LogD): A Double-Edged Sword
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter for oral absorption and cell membrane permeability.[5] For TIBO compounds, a delicate balance of lipophilicity is required. While sufficient lipophilicity is necessary for the compound to traverse cellular membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]
The lipophilicity of TIBO derivatives is typically modulated by the nature and position of substituents on the aromatic ring.
| Substitution Pattern | General Impact on Lipophilicity | Rationale |
| Halogenation (e.g., -Cl, -Br) | Increase | Halogens are electron-withdrawing and increase the overall hydrophobicity of the aromatic ring. |
| Alkyl groups (e.g., -CH3) | Increase | Alkyl groups are non-polar and contribute to the hydrophobic character of the molecule. |
| Hydroxyl (-OH) or Amino (-NH2) groups | Decrease | These groups can participate in hydrogen bonding with water, thereby increasing hydrophilicity. |
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed, it must first be in solution at the site of absorption.[7] The aqueous solubility of TIBO compounds, which are generally hydrophobic, can be a limiting factor for their oral bioavailability. Poor solubility can also pose challenges during formulation development.[5] The solubility of ionizable compounds is highly dependent on the pH of the medium.
pKa: The Ionization State and its Implications
The pKa of a compound determines its degree of ionization at a given pH. The TIBO scaffold contains basic nitrogen atoms, and their pKa values will influence the compound's solubility in the gastrointestinal tract and its ability to permeate biological membranes. Generally, the non-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes, while the ionized form is more water-soluble.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following sections provide detailed protocols for key assays.
LogP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the partition coefficient (LogP) of a compound between n-octanol and water.[8]
Experimental Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the TIBO compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The final concentration of the TIBO compound should be low enough to avoid solubility issues in either phase.
-
-
Partitioning:
-
Vigorously shake the tube for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the TIBO compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
References
- 1. Electron-Topological Method of the non-nucleoside HIV-1 RT inhibitors study: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
TIBO Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide
Introduction: The Imperative for Novel HIV-1 Therapeutics
The global battle against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by significant therapeutic advancements, largely transforming a fatal diagnosis into a manageable chronic condition for many. A cornerstone of this success has been the development of antiretroviral therapies that target critical stages of the viral lifecycle. Among the most crucial enzymatic targets is the HIV-1 reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2][3]
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a pivotal class of antiretroviral drugs. Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they act as allosteric inhibitors, binding to a hydrophobic pocket in the RT enzyme, approximately 10 Å from the catalytic site.[3][4][5][6] This binding induces conformational changes that disrupt the enzyme's function.[3]
This technical guide provides an in-depth exploration of a significant family of NNRTIs: the Tetrahydroimidazo[4,5,1-jk][7][8]benzodiazepin-2(1H)-one (TIBO) derivatives. First identified in the early 1990s by researchers at the Rega Institute in Belgium, TIBO derivatives were among the first potent and highly specific inhibitors of HIV-1 replication discovered.[2][8][9] This guide will delve into their mechanism of action, structure-activity relationships, synthesis, and the methodologies for evaluating their efficacy, offering valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
TIBO derivatives exert their potent anti-HIV-1 activity by binding to a specific, allosteric site on the p66 subunit of the HIV-1 reverse transcriptase.[3] This non-nucleoside inhibitor binding pocket (NNIBP) is a hydrophobic pocket located near the polymerase active site.[1][4][6] The binding of a TIBO derivative to this pocket induces conformational changes in the enzyme, which ultimately inhibits DNA polymerization.[1]
Crystallographic studies of HIV-1 RT complexed with TIBO derivatives, such as 9-chloro-TIBO (R82913), have revealed that these inhibitors adopt a "butterfly-like" or "horseshoe-like" conformation within the binding pocket.[10][11][12] This conformation allows for extensive hydrophobic interactions with amino acid residues in the NNIBP. Key residues involved in the binding of TIBO derivatives include Tyr181 and Tyr188.[1][7][13] Site-directed mutagenesis studies have shown that substituting these tyrosine residues with other amino acids, such as isoleucine or leucine (as found in HIV-2 RT, which is naturally resistant to TIBO derivatives), leads to a significant loss of sensitivity to these inhibitors.[7] This highlights the critical role of these residues in the binding and inhibitory activity of TIBO derivatives.
The binding of a TIBO derivative to the NNIBP does not directly compete with the binding of deoxynucleoside triphosphates (dNTPs) to the enzyme's active site.[1][5] Instead, it is believed to distort the catalytic site, thereby preventing the proper positioning of the dNTP substrate and inhibiting the chemical reaction of DNA synthesis.[1]
Figure 1: Mechanism of allosteric inhibition of HIV-1 RT by TIBO derivatives.
Structure-Activity Relationships (SAR) of TIBO Derivatives
The antiviral potency of TIBO derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key molecular features that contribute to their anti-HIV-1 activity.[14][15][16][17][18] These studies have provided valuable insights for the design of more potent and effective NNRTIs.
The general structure of TIBO derivatives consists of a tetrahydroimidazo[4,5,1-jk][7][8]benzodiazepin-2(1H)-one core with various substituents.[19] Modifications at different positions of this core structure have been shown to significantly impact their inhibitory activity.
| Position | Substituent Effects on Anti-HIV-1 Activity |
| C9 | Introduction of a chlorine atom at this position, as in 9-chloro-TIBO (R82913), generally enhances potency.[10][20] |
| N6 | Substitution with a 3,3-dimethylallyl group has been found to be favorable for activity.[15] |
| Thione vs. One | The thione (C=S) derivative at the 2-position can exhibit comparable or even slightly better activity than the corresponding one (C=O) derivative.[20] |
| β-ring | Contraction of the seven-membered diazepine ring to a six-membered ring has been explored, with some derivatives showing promising binding affinity to the reverse transcriptase enzyme.[21] |
Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have further elucidated the structural requirements for potent HIV-1 RT inhibition by TIBO derivatives.[16][18] These computational approaches have highlighted the importance of electronic and steric properties of the substituents for optimal binding to the NNIBP.[16][18]
Experimental Protocols
Protocol 1: General Synthesis of TIBO Derivatives
The synthesis of TIBO derivatives typically involves a multi-step process. The following is a representative, generalized protocol for the synthesis of a TIBO derivative, inspired by methodologies described in the literature.[15][22][23]
Objective: To synthesize a TIBO derivative through a convergent synthesis strategy.
Materials:
-
Appropriately substituted 2-aminobenzimidazole
-
α-halo ketone or aldehyde
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reagents for subsequent cyclization and functional group manipulations
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Methodology:
-
Step 1: N-Alkylation of 2-Aminobenzimidazole
-
Dissolve the substituted 2-aminobenzimidazole in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., sodium hydride) portion-wise at 0°C and stir for 30 minutes.
-
Add the α-halo ketone or aldehyde dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Intramolecular Cyclization
-
The product from Step 1 is subjected to conditions that promote intramolecular cyclization to form the tricyclic TIBO core. This can often be achieved by heating in the presence of a catalyst or by treatment with a dehydrating agent.
-
The specific conditions for this step will depend on the nature of the substituents.
-
-
Step 3: Further Functionalization (if required)
-
The TIBO core can be further modified by introducing or altering substituents at various positions to explore SAR.
-
These modifications can include halogenation, alkylation, or other standard organic transformations.
-
-
Step 4: Purification and Characterization
-
The final TIBO derivative is purified by recrystallization or column chromatography.
-
The structure and purity of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a TIBO derivative to inhibit the enzymatic activity of purified HIV-1 RT.[24]
Objective: To determine the 50% inhibitory concentration (IC50) of a TIBO derivative against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
TIBO derivative stock solution in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Prepare serial dilutions of the TIBO derivative in DMSO.
-
In a microcentrifuge tube or 96-well plate, add the reaction mixture, the TIBO derivative at various concentrations (and a DMSO control), and finally, the HIV-1 RT to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to allow for the precipitation of the newly synthesized [³H]-labeled DNA.
-
-
Filtration and Washing:
-
Filter the reaction mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
-
Quantification:
-
Place the dried filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the TIBO derivative compared to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell-Based Antiviral Assay
This assay evaluates the ability of a TIBO derivative to inhibit HIV-1 replication in a cell culture system.[25]
Objective: To determine the 50% effective concentration (EC50) of a TIBO derivative against HIV-1 replication.
Materials:
-
A susceptible human T-cell line (e.g., MT-4, CEM)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
TIBO derivative stock solution in DMSO
-
A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)
-
A method to assess cell viability (e.g., MTT assay, CellTiter-Glo®)
Methodology:
-
Cell Seeding:
-
Seed the T-cells into a 96-well plate at a predetermined density.
-
-
Infection and Treatment:
-
Infect the cells with a known amount of HIV-1.
-
Immediately after infection, add the TIBO derivative at various concentrations (and a DMSO control) to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell supernatant and quantify the amount of viral replication using a suitable method (e.g., p24 antigen ELISA).
-
-
Assessment of Cytotoxicity:
-
In a parallel plate with uninfected cells, treat with the same concentrations of the TIBO derivative to assess its cytotoxicity using a cell viability assay. This is to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of the TIBO derivative compared to the untreated infected control.
-
Determine the EC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the CC50 value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.[24]
-
Figure 2: A generalized workflow for the discovery and development of TIBO-based NNRTIs.
Resistance to TIBO Derivatives
A significant challenge in the long-term efficacy of all antiretroviral drugs, including NNRTIs, is the emergence of drug-resistant strains of HIV-1.[4] The high mutation rate of the HIV-1 reverse transcriptase can lead to amino acid substitutions within the NNIBP, which can reduce the binding affinity of TIBO derivatives and confer resistance.
The most common mutations associated with resistance to early-generation NNRTIs, including some TIBO derivatives, are located in and around the NNIBP.[11] As previously mentioned, mutations at positions Tyr181 and Tyr188 are particularly critical for TIBO sensitivity.[7] For example, the Y181C mutation is a well-characterized resistance mutation that can significantly reduce the efficacy of many NNRTIs.[11][26]
The development of next-generation NNRTIs has focused on creating compounds that are effective against these resistant strains. This often involves designing molecules with greater conformational flexibility that can adapt to changes in the NNIBP caused by resistance mutations.
Conclusion and Future Perspectives
TIBO derivatives were instrumental in establishing the therapeutic potential of NNRTIs for the treatment of HIV-1 infection. Their discovery opened up a new avenue for antiretroviral drug development and provided a deeper understanding of the structure and function of the HIV-1 reverse transcriptase. While the clinical use of specific TIBO derivatives may have been superseded by newer generations of NNRTIs with improved resistance profiles and pharmacokinetic properties, the foundational knowledge gained from their study continues to inform the design of novel and more durable antiretroviral agents.
The ongoing challenge of HIV-1 drug resistance necessitates a continued effort in the discovery and development of new inhibitors. The principles of allosteric inhibition and the detailed structural and mechanistic insights gleaned from the study of TIBO derivatives will undoubtedly remain a valuable guide for future research in the pursuit of a cure for HIV/AIDS.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 7. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rudi Pauwels - Wikipedia [en.wikipedia.org]
- 9. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential inhibitory effects of TIBO derivatives on different strains of simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electron-Topological Method of the non-nucleoside HIV-1 RT inhibitors study: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors. (1999) | Supa Hannongbua | 28 Citations [scispace.com]
- 17. Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. brieflands.com [brieflands.com]
- 24. benchchem.com [benchchem.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Allosteric Nexus: A Technical Guide to the TIBO Binding Site on HIV-1 Reverse Transcriptase
Introduction: Targeting the Engine of HIV-1 Replication
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a cornerstone of the viral life cycle, responsible for transcribing the viral RNA genome into double-stranded DNA, a prerequisite for integration into the host genome.[1][2] This pivotal role makes it a prime target for antiretroviral therapy. Among the arsenal of drugs developed to inhibit this enzyme are the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of compounds that have revolutionized HIV-1 treatment.[3][4] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing DNA chain but instead bind to an allosteric site, inducing a conformational change that disrupts the enzyme's catalytic activity.[3][5][6][7]
This guide provides an in-depth exploration of the binding site for a prominent class of NNRTIs, the Tetrahydroimidazo[4,5,1-jk][8][9]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives.[10] First identified in the late 1980s, TIBO compounds were among the first NNRTIs discovered and have served as crucial tools for understanding the allosteric inhibition of HIV-1 RT.[11] We will delve into the structural intricacies of the TIBO binding pocket, the key molecular interactions that govern inhibitor binding, and the experimental methodologies employed to elucidate this critical drug-target interface. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic target.
The Architecture of HIV-1 Reverse Transcriptase
To comprehend the TIBO binding site, one must first appreciate the overall structure of HIV-1 RT. The functional enzyme is a heterodimer composed of two subunits, p66 and p51.[1][9] Although they share an identical N-terminal amino acid sequence, their three-dimensional conformations are markedly different.[9][12] The larger p66 subunit contains both the polymerase and RNase H active sites and is catalytically active.[1][9][13] The p51 subunit, which is a proteolytic product of p66, lacks the RNase H domain and is thought to play a structural role.[9][13] The p66 subunit is often described as having a shape analogous to a right hand, with fingers, palm, and thumb subdomains.[1]
Caption: Schematic of the HIV-1 RT p66/p51 heterodimer.
The NNRTI Binding Pocket: A Hydrophobic Haven
The TIBO binding site, also known as the NNRTI binding pocket (NNIBP), is a non-competitive, allosteric pocket located in the palm subdomain of the p66 subunit, approximately 10 Å from the polymerase active site.[3][5][6][7][14] A striking feature of this pocket is its predominantly hydrophobic nature.[5][15] Interestingly, crystallographic studies have revealed that this pocket is not present in the unliganded (apo) form of the enzyme, suggesting that it is induced upon inhibitor binding.[5][16] This highlights the conformational plasticity of HIV-1 RT.[8][17]
The binding of TIBO and other NNRTIs into this pocket induces a conformational change that has been likened to a "butterfly-like" shape of the inhibitor.[18] This binding event restricts the flexibility of the thumb subdomain and distorts the catalytic triad (Asp110, Asp185, and Asp186), ultimately impeding the proper positioning of the template-primer and preventing DNA polymerization.[11][19]
Key amino acid residues that line the NNIBP and are crucial for TIBO binding include:
-
Tyrosine 181 (Y181) and Tyrosine 188 (Y188): These two aromatic residues are of paramount importance for the binding of many NNRTIs, including TIBO derivatives.[20][21] They form π-π stacking interactions with the aromatic rings of the inhibitors.[21] Mutations at these positions, particularly Y181C, are a common cause of high-level resistance to first-generation NNRTIs.[5][22][23]
-
Lysine 101 (K101), Lysine 103 (K103), and Valine 106 (V106): These residues are located at the entrance of the binding pocket and contribute to the overall shape and accessibility of the site.[5] Mutations in this region, such as K103N, can sterically hinder inhibitor binding.[5]
-
Proline 236 (P236) and Leucine 234 (L234): These residues are part of the "primer grip" region and their positioning is altered upon NNRTI binding.[5]
-
Other significant residues: Leucine 100 (L100), Valine 179 (V179), Glycine 190 (G190), and Phenylalanine 227 (F227) also contribute to the hydrophobic environment of the pocket and interact with the bound inhibitor.[5]
| Residue | Location | Role in TIBO Binding | Impact of Common Mutations |
| Y181 | p66 Palm | π-π stacking with inhibitor | Y181C/I/V: High-level resistance to many NNRTIs.[5][22][23] |
| Y188 | p66 Palm | π-π stacking with inhibitor | Y188L/C/H: High-level resistance to specific NNRTIs.[5][23] |
| K103 | p66 Palm | Entrance to binding pocket | K103N: Steric hindrance, broad NNRTI resistance.[5] |
| L100 | p66 Palm | Hydrophobic interactions | L100I: Contributes to resistance, often with K103N.[5] |
| V106 | p66 Palm | Hydrophobic interactions | V106A: Loss of hydrophobic interactions, resistance.[5] |
| G190 | p66 Palm | Hydrophobic interactions | G190A/S: Steric hindrance, high-level resistance.[5] |
Experimental Methodologies for Characterizing the TIBO Binding Site
A combination of structural, biochemical, and genetic approaches has been instrumental in delineating the TIBO binding site and its mechanism of action.
X-Ray Crystallography: Visualizing the Interaction
X-ray crystallography has provided atomic-level snapshots of TIBO derivatives and other NNRTIs bound to HIV-1 RT.[18][24][25][26] These structures have been fundamental in:
-
Identifying the precise location and conformation of the inhibitor within the binding pocket.
-
Mapping the specific amino acid residues that interact with the inhibitor.
-
Revealing the conformational changes induced in the enzyme upon inhibitor binding.
Protocol: X-Ray Crystallography of HIV-1 RT in Complex with a TIBO Derivative
-
Protein Expression and Purification:
-
Express recombinant HIV-1 RT (p66/p51 heterodimer) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation:
-
Incubate the purified HIV-1 RT with a molar excess of the TIBO derivative to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Expose the crystals to a high-intensity X-ray source (e.g., synchrotron).
-
Collect diffraction data and process it to obtain electron density maps.
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a known RT structure as a model.
-
Build the TIBO derivative into the electron density map and refine the overall structure to achieve high resolution and accuracy.
-
Caption: Workflow for X-ray crystallography of the RT-TIBO complex.
Site-Directed Mutagenesis: Probing the Role of Individual Residues
Site-directed mutagenesis is a powerful technique to assess the contribution of individual amino acids to inhibitor binding and the mechanism of drug resistance.[27][28][29][30] By systematically replacing key residues in the NNIBP and measuring the impact on TIBO binding and RT inhibition, researchers can validate the structural data and gain functional insights.
Protocol: Site-Directed Mutagenesis and Functional Analysis
-
Mutagenesis:
-
Introduce point mutations into the gene encoding the p66 subunit of HIV-1 RT using a commercially available site-directed mutagenesis kit. Target residues known or suspected to be in the TIBO binding pocket (e.g., Y181C, Y188L).
-
-
Protein Expression and Purification:
-
Express and purify the mutant HIV-1 RT proteins as described for the wild-type enzyme.
-
-
Biochemical Assays:
-
Perform enzyme inhibition assays to determine the 50% inhibitory concentration (IC50) of the TIBO derivative against both the wild-type and mutant RT enzymes.[7] An increase in the IC50 value for a mutant enzyme indicates that the mutated residue is important for inhibitor binding.
-
-
Binding Assays:
-
Employ biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (dissociation constant, Kd) of the TIBO derivative to the wild-type and mutant enzymes. A higher Kd value for a mutant indicates weaker binding.
-
Caption: Workflow for site-directed mutagenesis studies.
Biochemical and Biophysical Assays: Quantifying the Interaction
A variety of in vitro assays are essential for quantifying the potency of TIBO derivatives and understanding their mechanism of inhibition.
-
Reverse Transcriptase Activity Assays: These assays measure the ability of RT to synthesize DNA from an RNA or DNA template. The inhibitory effect of TIBO is determined by measuring the reduction in DNA synthesis in the presence of the compound.[7]
-
Pre-Steady-State Kinetic Analysis: This powerful technique allows for the dissection of individual steps in the enzymatic reaction, providing detailed insights into how NNRTIs like TIBO affect nucleotide binding and the chemical step of polymerization.[19]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants (kon and koff) and the binding affinity (Kd).
Conclusion: A Dynamic Target for Future Drug Design
The TIBO binding site on HIV-1 RT represents a remarkable example of an allosteric regulatory site that has been successfully exploited for therapeutic intervention. The wealth of structural and functional data has not only illuminated the mechanism of action of TIBO and other NNRTIs but has also provided a roadmap for the design of next-generation inhibitors with improved potency and resistance profiles. The inherent plasticity of the NNIBP, however, presents an ongoing challenge, as it allows for the emergence of drug-resistant mutations. A continued, multi-faceted approach, integrating structural biology, computational modeling, and sophisticated biochemical and biophysical techniques, will be crucial for staying ahead of viral evolution and developing durable antiretroviral therapies that target this critical allosteric site.
References
- 1. HIV-1 Reverse Transcriptase [earth.callutheran.edu]
- 2. mdpi.com [mdpi.com]
- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - HIVâ1 gp120 Antagonists Also Inhibit HIVâ1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Avoiding Drug Resistance in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Buried surface analysis of HIV-1 reverse transcriptase p66/p51 heterodimer and its interaction with dsDNA template/primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Allosteric Suppression of HIV-1 Reverse Transcriptase Structural Dynamics upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nonnucleoside Reverse Transcriptase Inhibitor Hypersusceptibility and Resistance by Mutation of Residue 181 in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Crystal structures of 8-Cl and 9-Cl TIBO complexed with wild-type HIV-1 RT and 8-Cl TIBO complexed with the Tyr181Cys HIV-1 RT drug-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Site-Directed Mutagenesis of anti-CD11b Nanobody to Optimize Production [ir.vanderbilt.edu]
- 28. o2hdiscovery.co [o2hdiscovery.co]
- 29. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 30. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Framework for the Initial Screening of Novel Imidazo[4,5,1-jk]benzazepine Analogues
Abstract
The imidazo[4,5,1-jk]benzazepine scaffold represents a promising heterocyclic system with documented biological relevance, such as in the TIBO derivatives known to inhibit HIV-1 reverse transcriptase.[1][2] The exploration of novel analogues of this core structure necessitates a robust, efficient, and logically staged screening strategy to identify and validate promising hit compounds for therapeutic development. This guide provides an in-depth framework for the initial screening cascade, moving from high-throughput primary assays to detailed biophysical and cellular validation. The emphasis is placed not merely on procedural steps, but on the causal rationale behind experimental choices, ensuring a self-validating workflow that minimizes attrition in later, more resource-intensive stages of drug discovery.[3][4]
The Foundation: Pre-Screening Strategy & Assay Development
Before embarking on a large-scale screen, foundational work is required to ensure the biological question is sound and the tools are reliable. Rushing this stage is a primary cause of failed drug discovery campaigns.
Target Validation: The First Critical Checkpoint
The initial and most critical step is target validation.[5] This process establishes a definitive link between a molecular target and a disease pathology, confirming that modulating the target is likely to produce a therapeutic benefit.[6][7] Inadequate pre-clinical target validation is a leading cause of clinical trial failures.[5] For a novel library of imidazo[4,5,1-jk]benzazepine analogues, a hypothetical target class could be protein kinases, which are well-established, "druggable" targets implicated in diseases like cancer.[8]
Key Validation Techniques Include:
-
Genetic Validation: Using techniques like CRISPR or RNAi to knockdown or knockout the target gene in disease-relevant cells to see if the disease phenotype is reversed.[9]
-
Pharmacological Validation: Using known tool compounds (selective inhibitors or activators) to demonstrate the desired biological effect in vitro.[5]
-
Expression Profiling: Correlating the expression level of the target protein with disease progression in patient tissues.[5]
Only with a validated target can a screening campaign proceed with confidence.[10]
Compound Library Quality Control (QC)
The integrity of the screening data is wholly dependent on the quality of the compound library. Each novel imidazo[4,5,1-jk]benzazepine analogue must undergo rigorous QC.
-
Purity Assessment: Typically performed using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm identity and assess purity (ideally >95%).
-
Solubility Assessment: Initial solubility is determined in 100% DMSO. Poor solubility is a frequent cause of false positives (due to compound precipitation) and is a critical parameter for drug-likeness.
-
Plate Management: Compounds are plated in an appropriate format (e.g., 384-well plates) at a standard concentration (e.g., 10 mM in DMSO) for automated handling during High-Throughput Screening (HTS).
Development of a High-Throughput Primary Assay
The primary assay must be robust, reproducible, and cost-effective. For a kinase target, a biochemical assay is often the first choice as it directly measures the compound's effect on the purified protein, free from the complexities of a cellular environment.[8][11]
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology, is an industry-standard choice.[12] It measures the inhibition of substrate phosphorylation by monitoring the FRET signal between a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.
Causality: The choice of a TR-FRET format is deliberate. The time-resolved nature of the readout minimizes interference from autofluorescent compounds, a common source of false positives in HTS campaigns.[12]
The Screening Cascade: From Hits to Validated Leads
The screening process is a multi-stage funnel designed to progressively filter a large library down to a small number of high-quality, well-characterized compounds.
Caption: The Drug Discovery Screening Cascade.
Phase 1: Primary High-Throughput Screen (HTS)
The objective here is speed and efficiency. The entire library of imidazo[4,5,1-jk]benzazepine analogues is screened at a single, high concentration (e.g., 10 µM) to identify any compound showing activity against the target.
| Parameter | Description | Typical Value |
| Compound Conc. | Single point | 10 µM |
| Assay Format | Biochemical (e.g., TR-FRET) | 384- or 1536-well |
| Primary Metric | % Inhibition | > 50% (or 3x StDev of control) |
| Expected Hit Rate | Percentage of library showing activity | 1-3% |
Compounds meeting the activity threshold are designated "primary hits."
Phase 2: Hit Confirmation and Triage
This phase is designed to eliminate false positives.[13] A significant portion of primary hits are artifacts of the HTS process (e.g., compound aggregation, assay interference).[13]
Step 1: Hit Re-testing & Dose-Response: Primary hits are re-tested in the same assay, but across a range of concentrations (e.g., 10-point, 3-fold serial dilution). This confirms the activity is reproducible and allows for the calculation of an IC50 (the concentration required to inhibit 50% of the target's activity).[14]
Step 2: Orthogonal Assay: Confirmed hits are then tested in an orthogonal assay. This is crucial for building confidence. The assay measures the same biological endpoint (kinase inhibition) but uses a different detection technology.[13][15] For example, if the primary screen was TR-FRET, an orthogonal assay could be a luminescence-based one like Kinase-Glo®, which measures the depletion of ATP.[16]
Causality: An active compound in two technologically distinct assays is highly unlikely to be an artifact of either single technology. This is a core principle of a self-validating workflow.
References
- 1. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME optimization and toxicity assessment in early- and late-phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. ddtjournal.com [ddtjournal.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.co.uk [promega.co.uk]
Methodological & Application
Protocol for Using TIBO in Cell Culture Assays: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) and its derivatives in cell culture-based assays. TIBO compounds are a class of highly potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1). This guide will delve into the mechanism of action, provide detailed protocols for evaluating antiviral efficacy and cytotoxicity, and offer insights into data interpretation.
Introduction to TIBO and its Mechanism of Action
TIBO and its derivatives are a cornerstone in the history of antiretroviral drug discovery, representing one of the first classes of NNRTIs.[3] These compounds are characterized by their high specificity for HIV-1, showing no significant activity against HIV-2 or other retroviruses.[3]
The primary target of TIBO is the HIV-1 reverse transcriptase (RT), a critical enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent DNA strand, NNRTIs like TIBO are allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA to DNA, thus halting the viral replication cycle.[4]
The specificity of TIBO for HIV-1 is attributed to the unique amino acid composition of the NNRTI binding pocket in HIV-1 RT. Key amino acid residues, such as tyrosine at positions 181 and 188 (Y181 and Y188), are crucial for the binding of TIBO derivatives.[1] The absence of these specific residues in the RT of HIV-2 and other retroviruses accounts for the remarkable selectivity of this class of compounds.
Core Concepts in Antiviral and Cytotoxicity Testing
To evaluate the potential of a TIBO derivative as a therapeutic agent, it is essential to determine both its antiviral efficacy and its toxicity to host cells. These two parameters are used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
| Parameter | Definition | Desired Value |
| EC50 | The 50% effective concentration, representing the concentration of the compound that inhibits viral replication by 50%. | Low (High Potency) |
| CC50 | The 50% cytotoxic concentration, representing the concentration of the compound that reduces the viability of uninfected host cells by 50%. | High (Low Toxicity) |
| SI | The Selectivity Index, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). | High (Favorable Therapeutic Window) |
This guide provides detailed protocols for determining the EC50 and CC50 of TIBO derivatives using established cell culture-based assays.
Experimental Protocols
General Cell Culture and Reagent Preparation
3.1.1. Cell Line Selection and Maintenance
The choice of cell line is critical for the successful evaluation of anti-HIV compounds. The human T-lymphoid cell line, MT-4 , is highly recommended for these assays. MT-4 cells are highly permissive to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE) upon infection, making them an excellent model for both antiviral and cytotoxicity studies.[5][6]
-
Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain the cell density between 2 x 105 and 1 x 106 cells/mL by splitting the culture every 2-3 days with fresh medium.[6]
3.1.2. HIV-1 Virus Stock Preparation
-
Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB or HIV-1NL4-3, is suitable for these assays.
-
Propagation: Infect a culture of MT-4 cells with a low multiplicity of infection (MOI) of the HIV-1 stock.
-
Harvesting: When extensive syncytia formation and CPE are observed (typically 4-5 days post-infection), harvest the culture supernatant.[6]
-
Clarification and Storage: Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cells and debris. Aliquot the virus-containing supernatant and store at -80°C.[6]
-
Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay in MT-4 cells.
3.1.3. Preparation of TIBO Compound Stock Solution
TIBO derivatives are generally hydrophobic and require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Solvent: Use cell culture grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the TIBO compound in 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For the assays, prepare serial dilutions of the TIBO stock solution in the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.
Protocol for Antiviral Efficacy Assay (EC50 Determination)
This protocol utilizes the quantification of the HIV-1 p24 capsid protein as a marker for viral replication. The amount of p24 in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3.2.1. Materials
-
MT-4 cells
-
HIV-1 virus stock (titered)
-
TIBO compound stock solution
-
Culture medium
-
96-well flat-bottom cell culture plates
-
Commercially available HIV-1 p24 antigen capture ELISA kit
-
37°C, 5% CO2 incubator
3.2.2. Procedure
-
Cell Seeding: On the day of the assay, determine the viability of the MT-4 cells (should be >95%). Resuspend the cells in fresh culture medium to a final concentration of 1 x 105 cells/mL. Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.[2]
-
Compound Addition: Prepare serial dilutions of the TIBO compound in culture medium at 4x the final desired concentrations. Add 50 µL of each dilution to the appropriate wells in triplicate. Include "virus control" wells (no compound) and "cell control" wells (no virus, no compound). For the virus control wells, add 50 µL of culture medium.[2]
-
Virus Inoculation: Dilute the HIV-1 virus stock in culture medium to a predetermined titer (e.g., an MOI of 0.01 to 0.001) that will yield a detectable p24 level after 5-7 days. Add 50 µL of the diluted virus to each well, except for the cell control wells. The final volume in each well should be 200 µL.[2]
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.[2]
-
Supernatant Collection: After the incubation period, carefully collect the cell-free supernatant from each well. If necessary, centrifuge the plates at a low speed (e.g., 500 x g for 5 minutes) to pellet any cells.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions. This typically involves lysing the virus in the supernatant samples, adding the samples to an antibody-coated plate, and detecting the bound p24 with a secondary antibody-enzyme conjugate.[2][7]
-
Data Analysis:
-
Calculate the percentage of inhibition for each TIBO concentration relative to the virus control (0% inhibition) and the cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the TIBO concentration.
-
Determine the EC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
-
Protocol for Cytotoxicity Assay (CC50 Determination)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of the cells, which is an indicator of cell viability.
3.3.1. Materials
-
MT-4 cells
-
TIBO compound stock solution
-
Culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
37°C, 5% CO2 incubator
-
Microplate reader
3.3.2. Procedure
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the TIBO compound in culture medium at 2x the final desired concentrations. Add 100 µL of each dilution to the appropriate wells in triplicate. Include "cell control" wells (no compound, 100 µL of medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5 to 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each TIBO concentration relative to the cell control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the TIBO concentration.
-
Determine the CC50 value by non-linear regression analysis.
-
Data Visualization and Interpretation
Representative Data
The following tables present example data for a hypothetical TIBO derivative, "TIBO-X".
Table 1: Antiviral Activity of TIBO-X against HIV-1 in MT-4 Cells
| Concentration (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 0 (Virus Control) | 25,600 | 0 |
| 0.001 | 20,480 | 20 |
| 0.01 | 12,800 | 50 |
| 0.1 | 2,560 | 90 |
| 1 | <50 | >99 |
| 10 | <50 | >99 |
| EC50 (µM) | 0.01 |
Table 2: Cytotoxicity of TIBO-X in MT-4 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Cell Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 50 | 50 |
| 100 | 15 |
| CC50 (µM) | 50 |
Selectivity Index (SI) Calculation:
SI = CC50 / EC50 = 50 µM / 0.01 µM = 5000
A high SI value, such as the one calculated for TIBO-X, indicates that the compound is highly selective for its antiviral target and has a favorable therapeutic window. For instance, the TIBO derivative R82913 has been reported to have a median IC50 of 0.15 µM and a CC50 of 46 µM in CEM cells, resulting in a high selectivity index.[8]
Visualizing the Workflow and Mechanism
Diagram 1: NNRTI Mechanism of Action
Caption: Mechanism of TIBO as an NNRTI.
Diagram 2: Experimental Workflow for Determining Selectivity Index
Caption: Workflow for TIBO evaluation.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of TIBO and its derivatives. By carefully determining the EC50 and CC50 values, researchers can accurately assess the antiviral potency and therapeutic window of these compounds. The high specificity of TIBO for HIV-1 RT continues to make it a valuable tool in HIV research and a lead structure for the development of new NNRTIs. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, contributing to the ongoing efforts in the fight against HIV/AIDS.
References
- 1. Measuring inhibition of HIV replication by ex vivo CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral assay protocol for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
An Application Note and Protocol for the Antiviral Screening of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione and Its Analogs
Introduction: The Imperative for Novel Antiviral Agents
The emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. The scientific community's response hinges on the discovery and development of new antiviral compounds with unique mechanisms of action. The imidazo-benzazepine scaffold, a nitrogen-containing heterocyclic system, has garnered interest in medicinal chemistry due to its diverse biological activities. While the specific compound 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione is a novel investigational agent, its structural class suggests potential interactions with biological macromolecules, making it a candidate for antiviral screening.
This document provides a comprehensive, two-phase experimental framework for evaluating the in vitro antiviral potential of this compound. The protocol is designed to first establish a therapeutic window by assessing cytotoxicity and then to quantify specific antiviral efficacy. This self-validating system ensures that observed antiviral effects are not mere artifacts of compound-induced cell death, a critical standard in drug discovery.
Phase 1: Determination of Cellular Cytotoxicity (CC₅₀)
Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound itself is toxic to the host cells. This is known as the 50% cytotoxic concentration (CC₅₀). This value establishes the maximum concentration that can be used in subsequent antiviral assays without confounding the results. We will utilize a tetrazolium-based (MTT or XTT) or a resazurin-based (alamarBlue) assay, which measures the metabolic activity of viable cells.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the 50% Cytotoxic Concentration (CC₅₀).
Step-by-Step Protocol: CC₅₀ Determination
-
Cell Plating: Seed a suitable host cell line (e.g., Vero for Herpes Simplex Virus, A549 for Influenza) into a 96-well microplate at a density that will achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution series of the test compound in an appropriate cell culture medium. Concentrations should span a broad range (e.g., from 200 µM down to 0.1 µM).
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only (no cells) for background control and wells with cells and medium containing the compound's solvent (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48 to 72 hours) at 37°C with 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., 20 µL of MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percent viability against the log of the compound concentration and use a nonlinear regression model (sigmoidal dose-response) to calculate the CC₅₀ value.
-
Phase 2: Evaluation of Antiviral Efficacy (EC₅₀)
Principle: Once the non-toxic concentration range is known, the compound's ability to inhibit virus-induced effects can be quantified. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication or activity by 50%. This section details two standard methods: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Assay (PRNA).
Method A: Cytopathic Effect (CPE) Inhibition Assay
This method is a high-throughput approach suitable for viruses that cause visible damage (cytopathic effects) to the host cell monolayer. The assay measures the ability of the compound to protect cells from virus-induced death.
Step-by-Step Protocol: CPE Inhibition Assay
-
Cell Plating: Seed host cells in a 96-well plate as described in the cytotoxicity protocol.
-
Assay Setup: After 24 hours, add serial dilutions of the compound (at concentrations well below the CC₅₀) to the wells.
-
Viral Infection: Add a standardized amount of virus, typically at a Multiplicity of Infection (MOI) of 0.01 to 0.1, to the wells containing cells and the compound.
-
Controls:
-
Virus Control: Cells infected with the virus in the absence of the compound (represents 0% inhibition).
-
Cell Control: Uninfected cells with no compound (represents 100% viability/inhibition).
-
Compound Cytotoxicity Control: Uninfected cells treated with the highest concentration of the compound to confirm it is not toxic at the tested doses.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show approximately 80-100% CPE (typically 48-72 hours).
-
Quantification: Assess cell viability using the same method as the cytotoxicity assay (e.g., MTT). The amount of colorimetric signal is directly proportional to the number of living cells protected by the compound.
-
Analysis:
-
Calculate the percentage of viral inhibition for each concentration.
-
Plot the percent inhibition against the log of the compound concentration and use nonlinear regression to determine the EC₅₀ value.
-
Method B: Plaque Reduction Neutralization Assay (PRNA)
The PRNA is considered a "gold standard" in virology for quantifying antiviral activity. It measures the ability of a compound to reduce the number of infectious virus particles, which form localized areas of cell death or "plaques" in a cell monolayer.
Caption: Workflow for the Plaque Reduction Neutralization Assay (PRNA).
Step-by-Step Protocol: PRNA
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 Plaque Forming Units, PFU) with serial dilutions of the test compound. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers. Add the virus-compound mixtures to the cells and allow them to adsorb for 1 hour, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the monolayer with a semi-solid medium (e.g., 1.2% methylcellulose in culture medium) containing the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus, localizing the infection to form plaques.
-
Incubation: Incubate the plates for 3-7 days, depending on the virus, until distinct plaques are visible in the virus control wells.
-
Visualization: Aspirate the overlay, fix the cells with a solution like 4% paraformaldehyde, and then stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Plot the percentage reduction against the log of the compound concentration to determine the EC₅₀.
-
Data Interpretation and Selectivity Index
The ultimate measure of a compound's potential as an antiviral drug is its Selectivity Index (SI) . The SI is a ratio that compares the toxicity of a compound to its antiviral activity. A higher SI value indicates a more promising therapeutic window.
Calculation: Selectivity Index (SI) = CC₅₀ / EC₅₀
| Parameter | Description | Desired Value |
| CC₅₀ | 50% Cytotoxic Concentration | As high as possible |
| EC₅₀ | 50% Effective Concentration | As low as possible |
| SI | Selectivity Index (CC₅₀/EC₅₀) | >10 is generally considered a good starting point for a potential drug candidate. |
A compound with an SI value less than 10 is likely to cause significant host cell toxicity at concentrations required for an antiviral effect, making it a poor candidate for further development.
Application Notes and Protocols for In Vivo Administration of TIBO Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Navigating the Preclinical Path of TIBO Derivatives
The tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have played a pivotal role in the history of anti-HIV drug discovery. As highly potent and specific inhibitors of HIV-1 replication, their journey from in vitro discovery to potential clinical application is critically dependent on rigorous in vivo evaluation in relevant animal models.[3] This guide provides a detailed framework for the in vivo administration of TIBO derivatives, addressing the inherent challenges of their physicochemical properties and offering scientifically grounded protocols to ensure data integrity and reproducibility. Our focus is on the practical application of these compounds in preclinical settings, emphasizing the rationale behind methodological choices to empower researchers in their quest for novel antiretroviral therapies.
Foundational Principles: Understanding TIBO Derivatives and In Vivo Challenges
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
TIBO derivatives function as non-competitive inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å away from the catalytic site of the enzyme. This binding induces a conformational change in the RT, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA.[3] This allosteric mechanism of action is highly specific to HIV-1 RT, with little to no activity against HIV-2 RT or other polymerases.
References
Application Notes & Protocols: TIBO Derivatives in HIV-1 Replication Studies
Abstract
The discovery of Tetrahydro-imidazo[4,5,1-jk]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives marked a pivotal moment in the fight against Acquired Immunodeficiency Syndrome (AIDS), heralding the era of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds presented a novel mechanism for specifically inhibiting the replication of Human Immunodeficiency Virus Type 1 (HIV-1) by targeting its reverse transcriptase (RT) enzyme. This guide provides an in-depth exploration of the application of TIBO derivatives as critical research tools in HIV-1 studies. We will delve into their mechanism of action, structure-activity relationships, and provide detailed, field-proven protocols for their use in antiviral, cytotoxicity, and enzymatic assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these foundational NNRTIs in their work.
Introduction: The Significance of TIBO Derivatives
The HIV-1 reverse transcriptase (RT) is an essential enzyme responsible for converting the viral RNA genome into proviral DNA, a critical step for integration into the host cell's genome. Consequently, RT has been a primary target for antiretroviral therapy. TIBO derivatives were among the first compounds identified that did not mimic natural nucleosides but instead bound to an allosteric site on the RT enzyme. This discovery was significant for several reasons:
-
High Specificity: TIBO compounds exhibit potent activity against a wide range of HIV-1 laboratory strains and clinical isolates but are inactive against HIV-2 and other retroviruses. This specificity is due to amino acid sequence divergence in the RT enzyme between these viruses.
-
Novel Binding Site: They bind to a non-substrate, hydrophobic pocket located approximately 10 Å away from the polymerase active site. This allosteric binding induces a conformational change that distorts the catalytic site, thereby inhibiting DNA polymerization.
-
Foundation for NNRTI Development: The study of TIBO derivatives paved the way for the development of subsequent generations of NNRTIs (e.g., Nevirapine, Efavirenz) that form the cornerstone of modern combination antiretroviral therapy (cART).
Mechanism of Action: Allosteric Inhibition of HIV-1 RT
TIBO derivatives function as non-competitive inhibitors of HIV-1 RT. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain, TIBO compounds do not require intracellular phosphorylation and do not bind to the enzyme's active site.
The binding process is characterized by the following key events:
-
Binding to the NNRTI Pocket: The TIBO molecule inserts into a specific, flexible hydrophobic pocket in the p66 subunit of the RT heterodimer. This pocket is located near the palm and thumb subdomains.
-
Key Amino Acid Interactions: The binding is stabilized by interactions with key amino acid residues, notably aromatic residues such as Tyrosine 181 (Y181) and Tyrosine 188 (Y188). These residues are critical; their substitution can lead to high-level drug resistance.
-
Conformational Change and Inhibition: The binding of the TIBO derivative locks the "thumb" subdomain in a hyperextended position. This allosterically distorts the geometry of the catalytic triad (residues D110, D185, and D186) in the polymerase active site, blocking the chemical reaction of nucleotide addition without preventing the nucleotide from binding.
Below is a diagram illustrating the central role of reverse transcriptase in the HIV-1 life cycle and the inhibitory action of TIBO derivatives.
Quantitative Data Summary: Efficacy and Selectivity
The utility of an antiviral compound is determined by its potency (how much is needed to inhibit the virus) and its toxicity (how much is harmful to host cells). The ratio of these two values provides the Selectivity Index (SI), a critical parameter in drug development. A higher SI indicates a more promising therapeutic window.
The table below summarizes representative data for the TIBO derivative R82913, a potent and well-characterized member of this class.
| Compound | Target Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| R82913 | CEM cells | 0.15 | 46 | 307 |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound required to inhibit HIV-1 replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in viable host cells.
Experimental Protocols
The following protocols provide step-by-step methodologies for evaluating TIBO derivatives in a research setting. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: In Vitro Antiviral Activity Assay (CPE Reduction)
This assay determines the IC₅₀ of a TIBO compound by measuring its ability to protect a susceptible T-cell line (e.g., MT-4) from the cytopathic effects (CPE) of HIV-1 infection.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
TIBO derivative stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT reagent (or WST-1) for cell viability assessment
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 3 x 10⁵ cells/mL in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of the TIBO derivative in culture medium. The final DMSO concentration should be non-toxic (typically ≤0.1%). Add 100 µL of each dilution to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Virus Infection: Add a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant CPE within 4-5 days. Do not add virus to the "cells only" control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4-5 days, or until CPE is clearly visible in the virus control wells.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection relative to the "cells only" and "virus control" wells.
-
Plot the percentage of protection against the log of the compound concentration and determine the IC₅₀ using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT/WST-1)
This protocol determines the CC₅₀ of the TIBO derivative on the same cell line used for the antiviral assay to enable calculation of the Selectivity Index.
Procedure:
-
Cell Seeding: Seed MT-4 cells as described in Protocol 1 (100 µL/well).
-
Compound Addition: Add 100 µL of the same serial dilutions of the TIBO derivative used in the antiviral assay. No virus is added in this assay. Include "cells only" wells with vehicle (DMSO) as a 100% viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) under the same conditions.
-
Viability Assessment: Perform the MTT (or WST-1) assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀.
-
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)
This enzymatic assay directly measures the inhibition of recombinant HIV-1 RT, confirming the compound's mechanism of action.
Materials:
-
Recombinant HIV-1 RT enzyme
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
³H-labeled dTTP (or non-radioactive detection system)
-
Unlabeled dTTP
-
TIBO derivative
-
Glass-fiber filters and scintillation fluid (for radioactive assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, template/primer, and the TIBO derivative at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT enzyme to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the mixture of labeled and unlabeled dTTP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detect:
-
Radioactive Method: Stop the reaction with cold trichloroacetic acid (TCA). Spot the mixture onto glass-fiber filters. Wash the filters to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a commercially available ELISA-based kit that detects incorporated DIG- or BrdU-labeled nucleotides.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-compound control. Determine the enzymatic ID₅₀ (50% inhibitory dose).
Experimental and Drug Development Workflow
The process of evaluating a novel TIBO derivative follows a logical progression from initial screening to detailed characterization. The workflow below outlines these critical steps.
Resistance to TIBO Derivatives
A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For TIBO derivatives, resistance is primarily associated with specific mutations within the NNRTI binding pocket of the reverse transcriptase.
-
Key Resistance Mutations: Site-directed mutagenesis studies and analysis of isolates from treated patients have identified mutations at codons Y181 and Y188 as critical for conferring resistance. For example, a Y188L (Tyrosine to Leucine) substitution can result in a 100-fold reduction in sensitivity to the TIBO derivative R82913.
-
Mechanism of Resistance: These mutations introduce steric hindrance or eliminate key hydrophobic interactions, thereby reducing the binding affinity of the TIBO molecule to the RT enzyme.
-
Cross-Resistance: Viruses with mutations conferring resistance to TIBO derivatives can also show reduced susceptibility to other NNRTIs that bind to the same pocket, a phenomenon known as cross-resistance.
Understanding these resistance pathways is crucial for designing next-generation NNRTIs that can overcome existing resistance profiles.
Conclusion
TIBO derivatives were a landmark discovery in HIV research, establishing the validity of allosteric inhibition of reverse transcriptase as a therapeutic strategy. While not used clinically today, they remain invaluable tools for studying the structure and function of HIV-1 RT, understanding the mechanisms of NNRTI resistance, and serving as scaffolds for the design of new antiviral agents. The protocols and data presented in this guide provide a robust framework for researchers to effectively apply these compounds in the ongoing effort to combat HIV-1.
Application Notes and Protocols for the Dissolution of TIBO Compounds in Experimental Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) compounds for experimental use. TIBO derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) critical in HIV research. Proper preparation of these compounds is paramount to ensure experimental reproducibility, accuracy, and the integrity of results. This guide details the physicochemical rationale for solvent selection, provides step-by-step protocols for preparing high-concentration stock solutions and aqueous working solutions for in vitro and in vivo studies, and offers insights into solution stability, storage, and troubleshooting common challenges.
Introduction: The Significance of TIBO Compounds and Proper Solubilization
TIBO compounds represent a pioneering class of NNRTIs that bind to an allosteric site on the HIV-1 reverse transcriptase, a mechanism distinct from nucleoside analogs.[3] This interaction non-competitively inhibits the enzyme's function, blocking viral replication.[2][4] The therapeutic potential and mechanistic insights offered by TIBO derivatives, such as R82150 and R82913, have made them invaluable tools in antiviral research.[5]
Foundational Principles: Physicochemical Properties and Solvent Selection
The solubility of any organic compound is dictated by its molecular structure and the principle of "like dissolves like".[6][7] TIBO compounds are largely non-polar, heterocyclic molecules, which governs their solubility profile.
-
Polarity and Solubility : Polar molecules dissolve well in polar solvents (e.g., water), while non-polar molecules dissolve in non-polar or weakly polar solvents.[7] Due to their hydrophobic nature, TIBO compounds exhibit very low solubility in aqueous buffers like PBS.
-
Dimethyl Sulfoxide (DMSO) : DMSO is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a vast range of organic compounds, including those that are poorly soluble in water.[8] It is the recommended solvent for preparing primary, high-concentration stock solutions of TIBO compounds for most biological applications.[1][9]
-
Other Organic Solvents : Ethanol can also be used, but DMSO is generally superior for achieving high stock concentrations.[3][10] For subsequent dilutions into aqueous media, the properties of these co-solvents must be carefully managed to avoid precipitation and cellular toxicity.
Comparative Solubility of TIBO Derivatives
While specific solubility data can vary between batches and suppliers, the following table provides a general overview based on available data for similar compounds and standard laboratory practices. Researchers should always consult the Certificate of Analysis provided by the supplier for specific lot data.
| Compound Derivative | Solvent | Typical Maximum Solubility (Approx.) | Notes |
| TIBO R82913 | DMSO | ≥ 10 mg/mL | The primary solvent of choice for creating concentrated stock solutions.[1] |
| Ethanol | ~2-5 mg/mL | Lower solubility than DMSO; may be suitable for some applications. | |
| Water / PBS (pH 7.2) | Insoluble / Very Low | Direct dissolution in aqueous buffers is not recommended.[2] | |
| Other TIBO Analogs | DMSO | Generally > 5-10 mg/mL | Solubility is dependent on specific substitutions on the TIBO core. |
| Ethanol | Variable | Generally less effective than DMSO for achieving high concentrations. | |
| Water / PBS (pH 7.2) | Insoluble |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of some compounds.[3][5][10][11]
Experimental Protocols
Adherence to sterile technique is crucial when preparing solutions for cell-based assays. Use a laminar flow hood and sterile materials.
Protocol 1: Preparation of High-Concentration TIBO Stock Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO, which serves as the foundation for preparing working solutions.
Materials:
-
TIBO compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Pre-calculation : Determine the required mass of the TIBO compound to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Weighing : Carefully weigh the calculated amount of TIBO powder using an analytical balance. Tare a sterile microcentrifuge tube or vial before adding the compound. For toxic or potent compounds, perform this step in a chemical fume hood.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial containing the TIBO powder.
-
Dissolution : Tightly cap the vial and vortex vigorously. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution, but ensure the vial is securely capped to prevent solvent evaporation.[2]
-
Visual Confirmation : Inspect the solution to ensure it is clear and free of any visible particulates. Complete dissolution is critical.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials.
-
Labeling : Label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage : Store the stock solution aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[9]
Workflow for Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of HIV-1 strains isolated from patients treated with TIBO R82913 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Behaviors and Correlations of Common Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Cell-Based Assays for Efficacy Testing of Imidazo[4,5,1-jk]benzazepine Derivatives
Introduction: Targeting HIV-1 Reverse Transcriptase with Imidazo[4,5,1-jk]benzazepines
The imidazo[4,5,1-jk]benzazepine scaffold is a key pharmacophore in the development of potent and selective antiviral agents. A prominent class of these compounds, the tetrahydroimidazo[4,5,1-jk][1]benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, have been identified as highly specific inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[2][3][4] These compounds exert their antiviral effect by targeting the viral enzyme reverse transcriptase (RT), a critical component in the HIV life cycle responsible for converting the viral RNA genome into proviral DNA.[2]
The unique mode of action of TIBO derivatives, which bind to a non-substrate binding site on the HIV-1 RT, makes them an important class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] Evaluating the efficacy of novel imidazo[4,5,1-jk]benzazepine analogues requires robust and reliable cell-based assays that can accurately quantify their antiviral activity in a physiologically relevant context. This document provides detailed protocols for a suite of cell-based assays designed to determine the potency, selectivity, and potential cytotoxicity of these compounds.
Principle of Cell-Based Efficacy Testing
The primary goal of these assays is to measure the ability of a test compound to inhibit HIV-1 replication in a cell culture system. This is typically achieved by infecting a susceptible cell line with HIV-1 in the presence of varying concentrations of the imidazo[4,5,1-jk]benzazepine derivative. The inhibition of viral replication is then quantified by measuring a specific viral marker, such as the activity of reverse transcriptase in the culture supernatant or the level of a viral protein like p24. It is also crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to general cell toxicity.
Experimental Workflow Overview
A typical experimental workflow for evaluating the efficacy of an imidazo[4,5,1-jk]benzazepine derivative involves several key steps, from initial compound handling to final data analysis.
Figure 1: A generalized workflow for evaluating the anti-HIV-1 efficacy of imidazo[4,5,1-jk]benzazepine derivatives.
Detailed Protocols
Protocol 1: Anti-HIV-1 Efficacy Assay in MT-4 Cells
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 replication in the MT-4 human T-cell line.
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
HIV-1 (e.g., strain IIIB or NL4-3)
-
Test imidazo[4,5,1-jk]benzazepine compound
-
96-well cell culture plates
-
Reverse Transcriptase (RT) Assay Kit (colorimetric or radioactive)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Maintain MT-4 cells in logarithmic growth phase.
-
On the day of the assay, count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare a series of 2-fold dilutions of the test compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Add 50 µL of each compound dilution to the appropriate wells in triplicate.
-
Include a "no compound" control (vehicle control) and a "cell-free" control (medium only).
-
-
Viral Infection:
-
Dilute the HIV-1 stock in culture medium to a concentration that results in a clear cytopathic effect (CPE) or a robust RT signal after 3-5 days of infection. The optimal multiplicity of infection (MOI) should be predetermined.
-
Add 50 µL of the diluted virus to each well, except for the "uninfected" control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Supernatant Harvest:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect 100 µL of the supernatant from each well for the RT assay.
-
-
Reverse Transcriptase (RT) Assay:
-
Perform the RT assay on the collected supernatants according to the manufacturer's instructions. This typically involves the incorporation of a labeled nucleotide into a template-primer.
-
Measure the RT activity using a suitable plate reader (e.g., spectrophotometer for colorimetric assays, scintillation counter for radioactive assays).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the 50% cytotoxic concentration (CC50) of the test compound to determine its therapeutic window.
Materials:
-
MT-4 cells
-
RPMI 1640 medium
-
Test imidazo[4,5,1-jk]benzazepine compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from Protocol 1. It is recommended to run the cytotoxicity assay in parallel with the efficacy assay.
-
-
Incubation:
-
Incubate the plate for the same duration as the efficacy assay (3-5 days).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).
-
Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.
-
Data Presentation and Interpretation
The results from the efficacy and cytotoxicity assays should be presented clearly to allow for straightforward interpretation.
| Compound | IC50 (nM) [HIV-1 IIIB] | CC50 (µM) [MT-4 cells] | Selectivity Index (SI) |
| Example Compound A | 3.5 | >100 | >28,571 |
| Example Compound B | 15.2 | 85 | 5,592 |
| Control (e.g., AZT) | 5.0 | >200 | >40,000 |
A potent compound will have a low IC50 value, while a non-toxic compound will have a high CC50 value, resulting in a high Selectivity Index.
Mechanism of Action: Uncompetitive Inhibition of HIV-1 RT
Kinetic studies have demonstrated that TIBO derivatives act as uncompetitive inhibitors with respect to the template/primer.[2] This suggests that they bind to the enzyme-substrate complex, rather than to the free enzyme or the substrate binding site.
References
- 1. mdpi.com [mdpi.com]
- 2. An antiviral target on reverse transcriptase of human immunodeficiency virus type 1 revealed by tetrahydroimidazo-[4,5,1-jk] [1,4]benzodiazepin-2 (1H)-one and -thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common features in the interaction of tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives with the human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synergy of TIBO Derivatives and Nucleoside Analogs in Anti-HIV-1 Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical target in the HIV-1 lifecycle is the viral enzyme reverse transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome.[1] Antiretroviral therapy has transformed HIV-1 infection from a fatal to a manageable chronic condition. Central to this success are RT inhibitors, which fall into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2]
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are analogs of natural deoxynucleotides.[3] They are phosphorylated by host cell kinases into their active triphosphate form.[3][4] When HIV-1 RT incorporates an NRTI into the growing viral DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[2][4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a structurally diverse group of small molecules that do not require intracellular activation.[4] They bind to a hydrophobic, allosteric pocket on the RT, located near the enzyme's active site.[4] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity non-competitively.[1]
The Tetrahydroimidazo[4,5,1-jk][3][4]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives were among the first potent and highly specific NNRTIs discovered and have been instrumental in validating the NNRTI binding pocket as a therapeutic target.[5][6]
The cornerstone of modern HIV-1 treatment is combination antiretroviral therapy (cART), which involves using multiple drugs with different mechanisms of action.[7] Combining drugs like TIBO derivatives with NRTIs offers a powerful strategy to enhance antiviral efficacy, reduce drug dosages and associated toxicities, and, most importantly, suppress the emergence of drug-resistant viral strains.[7][8]
Mechanistic Rationale for Combination Therapy
The synergistic potential of combining a TIBO derivative (NNRTI) with an NRTI stems from their distinct but complementary mechanisms of action against the same viral enzyme, HIV-1 RT.
-
Dual Inhibition: NRTIs act as "faulty building blocks," directly competing with natural nucleotides and causing chain termination once incorporated.[9] TIBO compounds act as "molecular wrenches," binding to a separate site and deforming the enzyme's machinery.[1] By targeting the enzyme in two different ways, the combination can achieve a level of inhibition greater than the sum of its parts.
-
Overcoming Resistance: HIV-1 has a high mutation rate, leading to the rapid development of drug resistance. Mutations conferring resistance to NNRTIs often occur within the allosteric binding pocket, while NRTI resistance mutations typically affect the enzyme's ability to discriminate between the drug and natural nucleotides.[4] Because the resistance pathways are largely distinct, a virus resistant to one class of inhibitor may remain susceptible to the other. Combining the two can therefore suppress the replication of a broader range of viral variants.[10][11]
The following diagram illustrates the dual-inhibition mechanism of TIBO and NRTI compounds on HIV-1 Reverse Transcriptase.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. Electron-Topological Method of the non-nucleoside HIV-1 RT inhibitors study: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of 8-Cl and 9-Cl TIBO complexed with wild-type HIV-1 RT and 8-Cl TIBO complexed with the Tyr181Cys HIV-1 RT drug-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. iapac.org [iapac.org]
- 10. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Experimental Design for Studying TIBO Resistance Mutations in HIV-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of TIBO and NNRTI Resistance
Tetrahydro-imidazo[4,5,1-jk]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) discovered to be highly potent and specific inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication. These compounds act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. This binding is noncompetitive with respect to the natural nucleotide substrates and induces a conformational change that distorts the enzyme's active site, thereby inhibiting DNA synthesis.
Despite their initial promise, the clinical utility of TIBO derivatives and other NNRTIs is hampered by the rapid emergence of drug-resistant viral strains. The high mutation rate of HIV-1, coupled with the selective pressure exerted by antiretroviral drugs, leads to the selection of mutations in the RT enzyme that reduce inhibitor binding affinity. Understanding the genetic and enzymatic basis of this resistance is paramount for the development of next-generation NNRTIs with improved resistance profiles and for optimizing treatment strategies for HIV-infected individuals.
This guide provides a comprehensive experimental framework for investigating TIBO resistance mutations. It outlines detailed protocols for the in vitro selection of resistant viruses, genotypic and phenotypic characterization of mutations, and enzymatic analysis of mutant RT proteins. The causality behind experimental choices is explained to provide a robust, self-validating system for generating reliable and reproducible data.
I. Overall Experimental Workflow
The study of TIBO resistance involves a multi-step process that begins with generating resistant viral strains and culminates in a detailed characterization of the mutations responsible for the resistance phenotype.
Caption: High-level workflow for TIBO resistance studies.
II. Generation and Identification of TIBO-Resistant Mutations
The first critical step is to generate and identify the specific genetic mutations that confer resistance to TIBO derivatives. This is typically achieved through in vitro selection, where the virus is cultured in the presence of escalating concentrations of the drug.
A. Protocol: In Vitro Selection of TIBO-Resistant HIV-1
This protocol describes the serial passage of HIV-1 in a susceptible T-cell line with increasing concentrations of a TIBO derivative to select for resistant variants.
Materials:
-
HIV-1 laboratory strain (e.g., HIV-1IIIB or NL4-3)
-
Susceptible host cells (e.g., MT-4, C8166, or CEM cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
TIBO derivative stock solution (dissolved in DMSO)
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Initial Infection:
-
Seed host cells (e.g., C8166) at a density of 1 x 106 cells/mL in a suitable culture flask.
-
Infect the cells with a laboratory-adapted HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.05.
-
Culture the cells in the presence of the TIBO derivative at a concentration equal to its 50% effective concentration (EC50).
-
-
Monitoring Viral Replication:
-
Monitor the cell culture daily for signs of cytopathic effect (CPE), such as syncytia formation.
-
Every 3-4 days, collect a small aliquot of the culture supernatant to measure the p24 antigen concentration using an ELISA kit. This quantifies viral replication.
-
-
Virus Passage:
-
When significant CPE is observed (e.g., in >80% of cells) or when the p24 level peaks, harvest the culture supernatant.
-
Centrifuge the supernatant to pellet cellular debris and collect the virus-containing fluid.
-
Use this viral stock to infect a fresh culture of host cells.
-
-
Dose Escalation:
-
In the new culture, double the concentration of the TIBO derivative.
-
Repeat steps 2 and 3. Continue this process of serial passage with escalating drug concentrations. If the virus fails to replicate, reduce the drug concentration by half for the next passage.
-
-
Harvesting Resistant Virus:
-
After multiple passages (often 20-40), a viral population capable of replicating in high concentrations of the TIBO derivative will be selected.
-
Harvest the supernatant from a culture exhibiting robust replication at a high drug concentration. This is your TIBO-resistant viral stock.
-
B. Genotypic Analysis: Identifying the Mutations
Once a resistant viral population is established, the next step is to identify the specific mutations in the reverse transcriptase gene that are responsible for the resistance phenotype.
Protocol: RT Gene Sequencing
-
Viral RNA Extraction: Extract viral RNA from the resistant virus stock using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR:
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a primer specific to a region downstream of the RT gene.
-
Amplify the entire RT coding region from the cDNA using polymerase chain reaction (PCR) with specific primers. Use a high-fidelity DNA polymerase to minimize PCR-induced errors.
-
-
Sequencing:
-
Purify the PCR product.
-
Sequence the purified DNA using either traditional Sanger sequencing or Next-Generation Sequencing (NGS). NGS is particularly useful for identifying minor viral variants within the population.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence (e.g., from the HXB2 strain) to identify amino acid substitutions.
-
Common NNRTI resistance mutations are often found in the NNRTI binding pocket. For TIBO derivatives, key residues include Y181 and Y188.
-
| Mutation | Typical Fold-Resistance to TIBO | Associated NNRTIs | Clinical Significance |
| Y181C | High | Nevirapine, Delavirdine | A common NNRTI resistance mutation that confers high-level resistance to several first-generation NNRTIs. |
| Y188L/C/H | High | TIBO, Nevirapine, Efavirenz | Directly impacts the binding of TIBO and other NNRTIs. |
| K103N | Low to Moderate | Efavirenz, Nevirapine | One of the most common NNRTI resistance mutations, often selected first. |
| L100I | Moderate to High | Efavirenz, Rilpivirine | Often appears in combination with other mutations like K103N, significantly increasing resistance. |
| G190A/S | High | Nevirapine | Confers high-level resistance to nevirapine and can contribute to cross-resistance. |
Table summarizing common NNRTI resistance mutations and their relevance.
III. Phenotypic and Enzymatic Characterization
Genotypic analysis identifies potential resistance mutations, but phenotypic and enzymatic assays are required to confirm their effect on drug susceptibility and enzyme function.
A. Site-Directed Mutagenesis and Generation of Recombinant Viruses
To isolate the effect of a specific mutation (or combination of mutations), it must be introduced into a wild-type viral background. This is achieved through site-directed mutagenesis of a proviral DNA clone.
Caption: Workflow for generating mutant recombinant viruses.
Protocol: Generation of Mutant Viral Clones
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired mutation(s) into an HIV-1 proviral DNA plasmid (e.g., a derivative of NL4-3).
-
Cloning and Verification: Transform E. coli with the mutagenized plasmid, select individual colonies, and purify the plasmid DNA. Verify the presence of the intended mutation and the absence of other mutations by sequencing the entire RT gene.
-
Transfection:
-
Generate recombinant virus stocks by transfecting a suitable cell line (e.g., 293T cells) with the sequence-verified mutant plasmid DNA.
-
For single-round infectivity assays, it is common to use an env-deleted proviral plasmid and co-transfect it with a plasmid expressing a VSV-G envelope protein. This creates pseudotyped viruses that can infect a broad range of cells but are replication-incompetent.
-
-
Virus Harvest and Titration:
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the virus titer, typically by measuring the TCID50 (50% tissue culture infectious dose) or by quantifying p24 antigen levels.
-
B. Cell-Based Phenotypic Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug, providing a quantitative measure of resistance.
Protocol: Single-Round Infectivity Assay
-
Cell Plating: Seed target cells (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of the TIBO derivative in cell culture medium.
-
Infection:
-
Add the diluted drug to the wells containing the target cells.
-
Infect the cells with a standardized amount of the wild-type or mutant recombinant virus.
-
Include "no-drug" controls (virus only) and "no-virus" controls (cells only).
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Readout:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
The amount of light produced is proportional to the level of viral replication.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no-drug" control.
-
Plot the percent inhibition versus the drug concentration and use non-linear regression to determine the IC50 (the drug concentration that inhibits 50% of viral replication).
-
The "fold-resistance" is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
-
C. Enzymatic Assays
While cell-based assays confirm resistance, enzymatic assays provide direct insight into how mutations affect the interaction between the RT enzyme and the inhibitor.
Protocol: RT Inhibition Assay
-
Expression and Purification of RT:
-
Clone the coding sequences for wild-type and mutant RT into a bacterial expression vector.
-
Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Activity Measurement:
-
The activity of RT is measured by its ability to incorporate radiolabeled or fluorescently labeled nucleotides into a synthetic template-primer (e.g., poly(rA)/oligo(dT)).
-
-
Inhibition Assay:
-
Set up reactions containing the purified RT enzyme, the template-primer, a mixture of dNTPs (including the labeled nucleotide), and varying concentrations of the TIBO derivative.
-
Initiate the reaction by adding the enzyme and incubate at 37°C.
-
Stop the reaction and quantify the amount of incorporated nucleotide.
-
-
Data Analysis:
-
Determine the rate of DNA synthesis at each inhibitor concentration.
-
Calculate the inhibitor concentration that reduces enzyme activity by 50% (IC50).
-
Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.
-
IV. Conclusion and Future Directions
The experimental framework detailed in this guide provides a systematic approach to identify and characterize TIBO resistance mutations. By combining in vitro selection with genotypic, phenotypic, and enzymatic analyses, researchers can gain a comprehensive understanding of the mechanisms of resistance. This knowledge is crucial for designing novel NNRTIs that are less susceptible to existing resistance mutations and for developing computational models that can predict resistance profiles from genotypic data. As HIV treatment continues to evolve, these fundamental experimental designs will remain essential tools in the ongoing effort to overcome antiretroviral drug resistance.
Application Notes & Protocols: Synergistic Studies with Antiretroviral Drugs
For: Researchers, scientists, and drug development professionals in virology and pharmacology.
Introduction: The Rationale for Antiretroviral Synergy
The advent of Highly Active Antiretroviral Therapy (HAART) transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1][2] The cornerstone of this success lies in combining multiple drugs that target different stages of the viral life cycle.[2][3][4] This multi-targeted approach is crucial for suppressing viral replication, preserving immune function, and preventing the emergence of drug-resistant strains.[1][3]
A key pharmacological principle that amplifies the effectiveness of HAART is synergy , where the combined inhibitory effect of two or more drugs is significantly greater than the sum of their individual effects.[2][5] Investigating these synergistic interactions is paramount for:
-
Optimizing therapeutic regimens: Identifying potent combinations that can achieve maximal viral suppression.[6]
-
Reducing drug dosage and toxicity: Synergy allows for lower doses of individual drugs, minimizing adverse side effects for the patient.[5]
-
Overcoming drug resistance: Combining drugs with different mechanisms can effectively suppress viral mutants that are resistant to a single agent.[3]
-
Lowering treatment costs: Dose reduction can make these life-saving therapies more accessible.
This guide provides a comprehensive framework for designing, executing, and interpreting in vitro synergistic studies with antiretroviral (ARV) drugs, grounded in established scientific principles and methodologies.
Foundational Concepts: Quantifying Drug Interactions
Before delving into protocols, it is essential to understand the theoretical models used to define and quantify drug interactions. The two most widely accepted reference models are Loewe Additivity and Bliss Independence .[7][8][9]
-
Loewe Additivity: This model is based on the principle of "sham combination," assuming that a drug cannot interact with itself.[9] It is best suited for drugs that have similar mechanisms of action, where one drug can be viewed as a dilution of the other.[7][8]
-
Bliss Independence: This model assumes that the drugs act through independent mechanisms.[7][8] The combined effect is calculated based on the probability that if a virus particle is not inhibited by Drug A, it can still be inhibited by Drug B.[7] This model is often preferred for ARVs that target distinct steps in the viral life cycle.[7]
For practical data analysis, the Chou-Talalay method is the most widely adopted approach.[10][11][12] It is based on the median-effect principle of the mass-action law and provides a quantitative measure called the Combination Index (CI) .[5][10][12]
| Combination Index (CI) Value | Interpretation of Interaction |
| CI < 1 | Synergy: The combined effect is greater than the expected additive effect. |
| CI = 1 | Additive Effect: The combined effect is equal to the expected sum of individual effects. |
| CI > 1 | Antagonism: The combined effect is less than the expected additive effect. |
| Table 1: Interpretation of Combination Index (CI) values based on the Chou-Talalay method.[10][12][13] |
The HIV-1 Life Cycle: A Map of Antiretroviral Targets
Understanding the HIV-1 replication cycle is fundamental to designing rational drug combination studies. Synergy is often most potent when drugs target different, independent stages of this process.
// Virus nodes Virus_In [label="HIV Virion", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Virus_Out [label="New Virions\n(Immature)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Virus_Mature [label="Mature Virion", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Drug class nodes node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Entry_I [label="Entry Inhibitors\n(e.g., Maraviroc)"]; NRTI [label="NRTIs/NNRTIs\n(e.g., Tenofovir, Efavirenz)"]; INSTI [label="Integrase Inhibitors\n(e.g., Raltegravir)"]; PI [label="Protease Inhibitors\n(e.g., Darunavir)"];
// Edges for lifecycle Virus_In -> Binding; Binding -> RT; RT -> Integration; Integration -> Nucleus [lhead=cluster_cell, style=dashed, arrowhead=none]; Nucleus -> Transcription [ltail=cluster_cell, style=dashed, arrowhead=none]; Transcription -> Assembly; Assembly -> Budding; Budding -> Virus_Out; Virus_Out -> Virus_Mature;
// Edges for drug actions Entry_I -> Binding [color="#EA4335", arrowhead=T, style=bold]; NRTI -> RT [color="#EA4335", arrowhead=T, style=bold]; INSTI -> Integration [color="#EA4335", arrowhead=T, style=bold]; PI -> Budding [color="#EA4335", arrowhead=T, style=bold]; } enddot Caption: A simplified diagram of the HIV-1 life cycle illustrating the distinct stages targeted by major classes of antiretroviral drugs.
Experimental Design and Protocol: The Checkerboard Assay
The checkerboard, or matrix, assay is the gold standard for in vitro synergy testing.[14] It involves testing two drugs across a range of concentrations, both alone and in all possible combinations, creating a dose-response matrix.
Pre-Experimental Considerations
-
Cell Line Selection: The TZM-bl cell line is widely used and recommended.[15] It is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, making it permissive to a wide range of HIV-1 strains.[15][16] Crucially, it contains an integrated HIV-1 LTR-driven luciferase reporter gene, allowing for highly sensitive and quantitative measurement of viral replication upon infection.[16]
-
Viral Strain: Use a well-characterized laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3) for which a high-titer stock is available. The viral input, or multiplicity of infection (MOI), should be optimized to produce a robust signal in the reporter assay without causing excessive cell death.
-
Drug Preparation: Prepare high-concentration stock solutions of each antiretroviral drug in a suitable solvent like DMSO.[2] Ensure final DMSO concentrations in the cell culture are non-toxic (typically ≤0.5%).
Workflow for In Vitro Synergy Assessment
// Connections edge [color="#5F6368"]; A1 -> B1; A2 -> B1; B1 -> B2; B2 -> C1 [label="48h Incubation", fontsize=8]; B2 -> C2 [style=dashed]; C1 -> D1; C2 -> D1; D1 -> D2; } enddot Caption: A step-by-step workflow diagram illustrating the key phases of the checkerboard assay for ARV synergy analysis.
Detailed Step-by-Step Protocol
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
-
Complete growth medium (DMEM, 10% FBS, antibiotics)[16]
-
HIV-1 virus stock (e.g., NL4-3)
-
Antiretroviral drugs (Drug A, Drug B)
-
96-well flat-bottom tissue culture plates (white, for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)[17][18]
-
Luminometer and Spectrophotometer
Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count healthy, log-phase TZM-bl cells.
-
Seed 1 x 10⁴ cells in 100 µL of growth medium per well into two 96-well plates (one for the antiviral assay, one for cytotoxicity).
-
Incubate overnight (37°C, 5% CO₂).
-
-
Drug Plate Preparation (Day 2):
-
Prepare a separate 96-well "drug master plate."
-
Create a 2x final concentration serial dilution of Drug A horizontally (e.g., across columns 2-11) and Drug B vertically (e.g., down rows B-G).
-
Column 1 and Row H should contain medium only (no-drug controls).
-
This creates a matrix where each well contains a unique 2x concentration mix of the two drugs.
-
-
Treatment and Infection (Day 2):
-
Carefully transfer 100 µL from each well of the drug master plate to the corresponding wells of the cell plates (both antiviral and cytotoxicity plates). This dilutes the drugs to their final 1x concentration.
-
To the antiviral plate only , add 50 µL of diluted HIV-1 stock to achieve the pre-determined optimal MOI. Add 50 µL of medium to the cytotoxicity plate.
-
Incubate both plates for 48 hours (37°C, 5% CO₂).
-
-
Assessing Cytotoxicity (Day 4):
-
To the cytotoxicity plate, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[17][19]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[20]
-
Read absorbance at 570 nm.[19] Any drug concentration that reduces cell viability by >20% should be excluded from the synergy analysis to avoid confounding results.
-
-
Quantifying Viral Inhibition (Day 4):
-
Remove the antiviral plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase substrate to each well.
-
Measure luminescence using a plate reader. The signal is directly proportional to the level of HIV-1 replication.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Average the luminescence values from "virus control" wells (cells + virus, no drug). This is your 0% inhibition control.
-
Average the values from "cell control" wells (cells only, no virus). This is your 100% inhibition control.
-
Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Sample_Value - Cell_Control_Avg) / (Virus_Control_Avg - Cell_Control_Avg))
-
-
Synergy Calculation with CompuSyn:
-
The Chou-Talalay method and CI calculation are complex and best performed with specialized software. CompuSyn is a widely used, free software specifically designed for this purpose.[21][22]
-
Input Data: Enter the dose of each drug and the corresponding fractional effect (e.g., for 85% inhibition, the fractional effect is 0.85).
-
Analysis: The software will automatically calculate the dose-effect curves for each drug alone and in combination.[21] It then generates a report including Combination Index (CI) values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).[12][21]
-
-
Visualization and Interpretation:
-
Fa-CI Plot (Fraction affected vs. CI): This is a key output from CompuSyn. It plots the CI value against the fraction of virus inhibited. This plot clearly shows whether the interaction is synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) across the entire range of effects.
-
Isobologram: This is a graphical representation of synergy. For a given effect level (e.g., 90% inhibition), the concentrations of Drug A and Drug B required to achieve this effect are plotted on the x and y axes, respectively.
-
If the data points for the combination fall below the line connecting the single-drug effective doses, it indicates synergy.
-
If the points fall on the line, it indicates additivity.
-
If the points fall above the line, it indicates antagonism.
-
-
Conclusion and Best Practices
Synergistic studies are a cornerstone of modern antiretroviral drug development. By combining mechanistically distinct agents, it is possible to achieve profound viral suppression that is durable and less prone to the development of resistance. A meticulously designed and executed checkerboard assay, coupled with robust data analysis using the Chou-Talalay method, provides the quantitative evidence needed to advance promising drug combinations toward clinical application.
Key Best Practices:
-
Always run a parallel cytotoxicity assay: Ensure that the observed viral inhibition is not an artifact of drug-induced cell death.
-
Use appropriate controls: Include no-drug, single-drug, cell-only, and virus-only controls on every plate.
-
Automate analysis: Use validated software like CompuSyn to avoid manual calculation errors and ensure standardized, reproducible analysis.[21][22]
-
Validate hits: Confirm synergistic hits using different cell types (e.g., primary human peripheral blood mononuclear cells - PBMCs) and different viral isolates to ensure the effect is not cell- or strain-specific.
References
- 1. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 2. benchchem.com [benchchem.com]
- 3. 🧬 Mechanism of Antiretroviral Drugs in HIV Treatment — King of the Curve [kingofthecurve.org]
- 4. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro comparison of selected triple-drug combinations for suppression of HIV-1 replication: the Inter-Company Collaboration Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial combinations: Bliss independence and Loewe additivity derived from mechanistic multi-hit models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 9. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nibsc.org [nibsc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. combosyn.com [combosyn.com]
- 22. combosyn.com [combosyn.com]
Troubleshooting & Optimization
Technical Support Center: 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
Introduction
Welcome to the technical support guide for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione (CAS No. 92260-81-6). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a complex heterocyclic molecule, 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione can present significant solubility challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these issues and ensure the success of your research.
The information and protocols herein are grounded in established principles of medicinal chemistry and formulation science for poorly soluble compounds, particularly nitrogen-containing heterocycles.[1][2][3][4] While specific experimental data for this exact molecule is limited, the strategies outlined are based on the expected physicochemical properties derived from its structure and are widely applicable to compounds of this class.
Part 1: Troubleshooting Guide - Overcoming Solubility Issues
Researchers often encounter difficulties in achieving the desired concentration of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione in aqueous solutions for biological assays. The following section provides a systematic approach to addressing these solubility challenges.
Initial Assessment and Solvent Selection
The first step in troubleshooting solubility is to perform small-scale solubility tests with a variety of solvents. This will help you identify the most suitable solvent system for your stock solutions and subsequent dilutions into aqueous media.
Recommended Starting Solvents:
Based on its chemical structure and available data for similar compounds, the following organic solvents are recommended for initial testing:
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A powerful and commonly used solvent for a wide range of organic molecules.[5] It is a good starting point for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Another strong polar aprotic solvent, similar to DMSO, that can be effective in dissolving complex heterocyclic compounds. |
| Methanol | A polar protic solvent that has been noted for its ability to dissolve this compound. |
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione (e.g., 1 mg) into several separate vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the vials for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound has not fully dissolved, gentle heating (up to 40°C) or sonication in a water bath for 5-10 minutes can be applied.[5] Caution: Prolonged or excessive heating may lead to compound degradation.
-
If the compound dissolves, it is considered soluble at that concentration in the tested solvent. If not, add increasing volumes of the solvent and repeat the process to determine the approximate solubility limit.
The Challenge of Aqueous Dilution: Precipitation
A common issue arises when a high-concentration stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium for biological experiments. The compound may precipitate out of solution due to the significant change in solvent polarity.
Troubleshooting Workflow for Aqueous Dilution
Caption: Workflow for troubleshooting precipitation upon aqueous dilution.
Strategy 1: Minimizing the Final Organic Solvent Concentration
The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 1%, to reduce the risk of precipitation and potential solvent-induced artifacts in your experiments.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione in 100% DMSO to the highest achievable concentration (e.g., 50 mM).
-
Create Intermediate Dilutions: From this stock, prepare a series of intermediate dilutions in pure DMSO (e.g., 10 mM, 1 mM, 100 µM).
-
Final Dilution into Aqueous Medium: Use the appropriate intermediate dilution to prepare your final working concentration in the pre-warmed (e.g., 37°C) aqueous medium. This multi-step dilution ensures that the volume of DMSO added to the final solution is minimal.
Strategy 2: pH Adjustment
For ionizable drugs, modifying the pH of the aqueous medium can significantly enhance solubility.[1] As a nitrogen-containing heterocyclic compound, 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione possesses basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby increasing its aqueous solubility.
Caption: Effect of pH on the solubility of a nitrogen-containing heterocycle.
Experimental Approach:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add a small aliquot of your concentrated stock solution of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione to each buffer to achieve the desired final concentration.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature.
-
Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Strategy 3: Use of Co-solvents and Excipients
When pH adjustment is not feasible or sufficient, the use of co-solvents or other excipients can be an effective strategy.[1][6][7]
Commonly Used Excipients for Solubility Enhancement:
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Polyethylene glycol (PEG), Propylene glycol, Ethanol | These water-miscible solvents can increase the solubility of lipophilic compounds.[7] |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | These amphiphilic molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6] |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment. |
Considerations:
-
The choice and concentration of excipients must be compatible with your experimental system. High concentrations of some excipients can be toxic to cells.
-
It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione?
-
Molecular Weight: 202.21 g/mol [9]
-
Appearance: Pale Yellow Solid[8]
-
Solubility: Soluble in DMF, DMSO, and Methanol.[11]
Q2: I've dissolved the compound in DMSO, but it crashes out when I add it to my cell culture medium. What should I do?
This is a common problem known as precipitation upon dilution. Refer to the "Troubleshooting Workflow for Aqueous Dilution" in Part 1 of this guide. The primary strategies are to minimize the final DMSO concentration by using serial dilutions, adjust the pH of your medium if your experimental system allows, or incorporate a biocompatible surfactant or cyclodextrin.[1][5]
Q3: Can I heat the compound to get it into solution?
Gentle heating (e.g., to 37-40°C) can be used to aid dissolution, especially for preparing concentrated stock solutions.[5] However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of the compound. Always perform a small-scale test first and visually inspect for any changes in color or clarity that might indicate degradation.
Q4: How should I store the stock solutions of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione?
Stock solutions in organic solvents like DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise the stability of the compound.[5] Before use, allow the aliquot to thaw completely and vortex gently to ensure the compound is fully redissolved.
Q5: Are there any safety precautions I should take when handling this compound?
References
- 1. longdom.org [longdom.org]
- 2. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | 92260-81-6 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 5,6-Dihydroimidazo(4,5,1-jk)(1)benzazepine-2,7(1h,4h)-dione | C11H10N2O2 | CID 13309396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
- 12. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Technical Support Center: Optimizing TIBO Dosage for In Vivo Studies
Welcome to the technical support guide for the in vivo application of TIBO (Tivirapine), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing and optimizing TIBO dosage in animal models. We will move beyond simple protocols to address the underlying principles and troubleshoot common challenges, ensuring your experiments are robust, reproducible, and translatable.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding the use of TIBO in animal experiments.
Q1: What is the mechanism of action for TIBO?
A1: TIBO is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 angstroms from the catalytic active site.[1][2] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA.[3] Unlike nucleoside RTIs (NRTIs), TIBO does not compete with natural deoxynucleoside triphosphates and is not incorporated into the growing DNA chain. Its action is non-competitive.[1][3]
Diagram: Mechanism of NNRTI Action
Caption: TIBO binds to an allosteric site, inhibiting reverse transcriptase activity.
Q2: I can't find a standard in vivo dose for TIBO. Where should I start?
A2: It is uncommon for preclinical compounds like TIBO to have a universally established dose. The optimal dose is highly dependent on the animal model (species, disease state), the administration route, and the experimental endpoint. Instead of seeking a single number, the scientifically rigorous approach is to perform a dose-ranging study.[4] A common strategy is to:
-
Review Literature: Search for in vivo studies on structurally similar NNRTIs to establish a potential order of magnitude.[5]
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 as a starting point, but be aware that this does not directly translate due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[6]
-
Dose-Escalation: Start with a low, likely sub-therapeutic dose and escalate in subsequent cohorts (e.g., 3-fold or half-log increases) until efficacy is observed or signs of toxicity appear.[4]
Q3: TIBO has poor water solubility. How do I formulate it for in vivo administration?
A3: This is a primary challenge for many NNRTIs. A multi-step approach using a co-solvent system is typically required.[7] The goal is to create a stable solution or a fine, homogenous suspension that will not precipitate upon administration. A common method involves dissolving TIBO in a minimal amount of a biocompatible organic solvent (like DMSO) and then diluting it with an aqueous vehicle (like saline or a solution containing PEG400 or cyclodextrins).[8] Always perform a small-scale test of your final formulation to check for precipitation before preparing the full batch.[7]
Q4: What is the best route of administration for my TIBO study?
A4: The choice of route depends on your experimental goals and the compound's properties.
-
Oral Gavage (PO): Preferred for efficacy studies if the intended human use is oral. It is less invasive for repeat dosing but bioavailability can be a major hurdle due to first-pass metabolism.[9][10]
-
Intraperitoneal (IP): Often used in early-stage rodent studies for convenience and to bypass first-pass metabolism, leading to higher systemic exposure. However, it can be associated with peritonitis and injection site variability.[10][11]
-
Intravenous (IV): Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, as it provides 100% bioavailability. It is generally not suitable for long-term efficacy studies due to the technical demands of repeated administration.[11]
Troubleshooting Guide: From Formulation to Efficacy
This guide addresses specific issues you might encounter during your experiments, providing causal analysis and actionable solutions.
Problem 1: Formulation Instability & Precipitation
-
Symptom: Your prepared TIBO solution appears cloudy, contains visible particles, or a precipitate forms over time or upon dilution into an aqueous vehicle.
-
Causality: TIBO, like many hydrophobic molecules, has low aqueous solubility. When a concentrated stock in an organic solvent (e.g., DMSO) is diluted too rapidly or into a simple aqueous buffer, the drug "crashes out" of solution as it encounters an environment it cannot dissolve in. This leads to inaccurate and inconsistent dosing.
-
Solution Workflow:
-
Vehicle Optimization: Test a panel of biocompatible vehicles. A standard starting point is a ternary system (co-solvent/surfactant/aqueous carrier).
-
Step-wise Dilution: Prepare a high-concentration stock of TIBO in 100% DMSO. In a separate tube, prepare your final vehicle (e.g., 40% PEG400, 5% Tween 80 in saline). Add the DMSO stock to the final vehicle dropwise while vortexing vigorously. This gradual change in solvent environment can prevent precipitation.
-
Sonication: Use a bath sonicator to gently warm the solution and break up microscopic aggregates to improve dissolution.
-
Stability Check: Once prepared, leave the formulation on the bench for the expected duration of your dosing procedure to ensure it remains stable. A quick centrifugation can also reveal any subtle precipitation.
-
| Vehicle Component | Role | Common Concentration | Key Considerations |
| DMSO | Primary Solvent | <10% of final volume | Can have inflammatory effects at high concentrations. |
| PEG 300/400 | Co-solvent / Solubility Enhancer | 10-60% | Viscous; can be difficult to inject at high concentrations. |
| Solutol HS 15 / Kolliphor | Surfactant / Emulsifier | 1-10% | Forms micelles to encapsulate the drug. |
| Hydroxypropyl-β-cyclodextrin | Encapsulating Agent | 20-40% | Forms inclusion complexes to increase solubility.[8] |
| Saline / PBS | Aqueous Carrier | q.s. to final volume | Ensure final formulation is isotonic. |
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Symptom: TIBO shows nanomolar activity in cell culture, but in your animal model, you observe little to no therapeutic effect, even at high doses.
-
Causality: This is a classic drug development challenge stemming from unfavorable pharmacokinetics (PK) or pharmacodynamics (PD).[6] The compound may be cleared from circulation too rapidly, not reach the target tissue in sufficient concentration, or be rapidly metabolized into inactive forms.[12]
-
Solution Workflow:
Diagram: Troubleshooting Poor In Vivo Efficacy
Caption: A logical workflow for diagnosing and solving a lack of in vivo efficacy.
-
Confirm Dose Accuracy: First, ensure your formulation is stable and you are administering the intended dose (see Problem 1).
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before a full efficacy study, determine the highest dose you can administer without causing significant toxicity (e.g., >15-20% body weight loss, severe clinical signs). This defines the upper limit of your therapeutic window.
-
Perform a Pilot Pharmacokinetic (PK) Study: This is critical. Administer a single dose of TIBO (e.g., at your MTD) and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma concentrations to determine key parameters.[13]
| PK Parameter | What It Tells You | Implication if Unfavorable |
| Cmax | Maximum plasma concentration | Low: Poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax | Very Short: Rapid absorption and potentially rapid elimination. |
| AUC | Area Under the Curve (Total drug exposure) | Low: Poor bioavailability or very rapid clearance. This is a key driver of efficacy.[13] |
| t1/2 | Half-life | Short: Drug is eliminated quickly, may require more frequent dosing. |
-
Optimize Dosing Regimen: Based on the PK data, adjust your strategy. A short half-life might necessitate twice-daily (BID) dosing instead of once-daily (QD) to maintain therapeutic concentrations.
Problem 3: High Variability and Animal-to-Animal Inconsistency
-
Symptom: You observe significant differences in response (e.g., viral load, tumor size) among animals within the same treatment group, resulting in large error bars and statistically insignificant results.
-
Causality: High variability can be traced to three main sources: the animal, the administration procedure, or the formulation.[14]
-
Solutions:
-
Standardize Administration Technique: Ensure every injection is performed consistently. For oral gavage, measure the gavage needle against the animal to ensure correct placement into the esophagus/stomach and administer the solution slowly to prevent reflux.[9][10] For IP injections, consistently inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Animal Homogeneity: Ensure all animals are age- and weight-matched and sourced from a reliable vendor. Acclimatize them properly before starting the experiment. Increasing the sample size (n) per group can help improve statistical power.[14]
-
Confirm Formulation Homogeneity: If using a suspension, ensure it is vortexed thoroughly before drawing each dose to prevent the drug from settling.
-
Key Experimental Protocols
Protocol 1: Preparation of TIBO Formulation for Oral Gavage (Example)
-
Objective: To prepare a 10 mg/mL TIBO formulation in a 10% DMSO, 40% PEG400, 50% Saline vehicle.
-
Materials: TIBO powder, DMSO (cell culture grade), Polyethylene glycol 400 (PEG400), Sterile 0.9% Saline, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the required amount of TIBO powder and place it in a sterile, appropriately sized glass vial.
-
Calculate the required volumes. For 1 mL of final formulation: 100 µL DMSO, 400 µL PEG400, 500 µL Saline.
-
Add the DMSO (100 µL) to the TIBO powder. Vortex vigorously until the powder is completely dissolved. This is your concentrated stock.
-
In a separate sterile tube, combine the PEG400 (400 µL) and Saline (500 µL). Vortex to mix. This is your diluent.
-
While vortexing the diluent, add the TIBO/DMSO stock drop-by-drop.
-
Continue vortexing for 2-3 minutes to ensure a homogenous solution.
-
Visually inspect for any signs of precipitation.
-
Store protected from light and use within the validated stability window (ideally, prepare fresh daily).
-
Protocol 2: Conducting a Dose-Ranging Efficacy Study
-
Objective: To identify a dose of TIBO that shows a statistically significant therapeutic effect without unacceptable toxicity.
-
Animal Model: Select the appropriate animal model for your disease indication.
-
Group Allocation (Example):
-
Group 1: Vehicle Control (n=8-10)
-
Group 2: TIBO - Low Dose (e.g., 10 mg/kg) (n=8-10)
-
Group 3: TIBO - Mid Dose (e.g., 30 mg/kg) (n=8-10)
-
Group 4: TIBO - High Dose (e.g., 100 mg/kg) (n=8-10)
-
(Optional) Group 5: Positive Control (established drug) (n=8-10)
-
-
Procedure:
-
Acclimatize animals and implant/infect them as per the model requirements.
-
Randomize animals into treatment groups.
-
Begin dosing at the specified frequency (e.g., once daily) and route (e.g., oral gavage).
-
Monitor animal health daily: record body weight, clinical signs of toxicity (lethargy, ruffled fur), and any adverse events.[15]
-
Measure the primary efficacy endpoint at predetermined time points (e.g., viral titer, tumor volume).
-
At the end of the study, perform statistical analysis to compare treatment groups to the vehicle control.
-
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the clinical relevance of a mouse pregnancy model of antiretroviral toxicity; a pharmacokinetic dosing-optimization study of current HIV antiretroviral regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Resorcinol as "endocrine disrupting chemical": Are thyroid-related adverse effects adequately documented in reptiles? In vivo experimentation in lizard Podarcis siculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Novel TIBO Derivatives
Welcome to the technical support center for the purification of novel TIBO (Tetrahydroimidazo[4,5,1-jk][1]-benzodiazepin-2(1H)-one) derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). As you navigate the complexities of isolating your target compounds, this resource will serve as a first line of support, offering troubleshooting guidance and in-depth answers to frequently encountered challenges.
Our approach is rooted in practical, field-proven insights, explaining not just the steps to take but the scientific reasoning behind them. We understand that robust and reproducible purification is paramount to the integrity of your research and the advancement of therapeutic development.
Frequently Asked Questions (FAQs): Common Purification Hurdles
Here we address some of the most common issues encountered during the purification of novel TIBO derivatives.
Question 1: My crude TIBO derivative appears as a thick, inseparable oil after synthesis. How can I proceed with purification?
Answer: "Oiling out" is a common problem with heterocyclic compounds that are impure or have low melting points. This occurs when the compound's melting point is lower than the boiling point of the solvent used.
-
Initial Approach: Solvent Trituration. Before resorting to chromatography, attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are often good starting points. This process can sometimes induce crystallization or precipitate your compound as a solid.
-
For Persistent Oils: Chromatography is Key. If trituration fails, column chromatography is your most reliable next step. The key is to dissolve the oil in a minimal amount of a strong solvent (like dichloromethane or chloroform) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto your column. This dry-loading technique prevents the oil from contaminating the top of the column and ensures a more uniform separation.
Question 2: I'm observing multiple, closely-eluting spots on my TLC plate that are difficult to separate by standard column chromatography. What could be the cause and solution?
Answer: This issue often points to the presence of structurally similar impurities, such as stereoisomers or regioisomers, which are common in the synthesis of complex heterocyclic systems.
-
Stereoisomers: TIBO derivatives can possess multiple stereogenic centers, leading to the formation of diastereomers or enantiomers[2][3]. Diastereomers can often be separated by standard silica gel chromatography with careful optimization of the mobile phase. However, enantiomers will have identical Rf values on achiral stationary phases. For enantiomeric separation, chiral chromatography is necessary[4][5][6][7].
-
Regioisomers: Incomplete reactions or side reactions during synthesis can lead to isomers with functional groups at different positions on the TIBO core.
-
Troubleshooting Strategy:
-
Optimize Mobile Phase: Experiment with solvent systems of varying polarity and composition. Adding a small amount of a third solvent (e.g., a few drops of methanol in a hexane/ethyl acetate mixture) can sometimes significantly alter selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution compared to standard column chromatography. A reverse-phase C18 column is a good starting point for many organic molecules.
-
Chiral HPLC: If enantiomers are suspected, a chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak) are often effective for a wide range of compounds[5].
-
Question 3: My purified TIBO derivative shows signs of degradation upon storage. What are the likely degradation pathways and how can I mitigate this?
Answer: Heterocyclic compounds like TIBO derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis, especially if they contain sensitive functional groups[5][8].
-
Potential Degradation Pathways:
-
Oxidation: The nitrogen and sulfur atoms in the heterocyclic core can be susceptible to oxidation.
-
Hydrolysis: Ester or amide functionalities, if present in your derivative, can be prone to hydrolysis, especially in the presence of trace amounts of acid or base.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Store purified compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Low Temperature and Light Protection: Store samples at low temperatures (e.g., -20°C) and in amber vials to protect against thermal and photo-degradation.
-
Aprotic Solvents: For long-term storage in solution, use dry, aprotic solvents.
-
Purity Assessment: Regularly check the purity of stored samples by TLC or HPLC to monitor for the appearance of degradation products.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of purification for TIBO derivatives. Below is a systematic guide to addressing common challenges.
Problem: Poor Separation of Compounds
If your compounds are co-eluting or showing significant band broadening, consider the following:
| Possible Cause | Solution | Scientific Rationale |
| Inappropriate Mobile Phase Polarity | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for your target compound. | The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. An optimized mobile phase ensures that the target compound interacts sufficiently with the stationary phase to separate from impurities[9][10]. |
| Column Overloading | Use a larger diameter column or reduce the amount of crude material loaded. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | Exceeding the binding capacity of the stationary phase leads to band broadening and poor resolution as molecules cannot effectively interact with the silica gel. |
| Irregular Column Packing | Ensure the silica gel is packed uniformly without air bubbles or cracks. Use the "slurry method" for packing for best results. | A well-packed column provides a uniform path for the mobile phase, preventing channeling and ensuring sharp, well-defined bands. |
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for obtaining highly pure TIBO derivatives. However, inducing crystallization can be challenging.
Problem: Failure to Form Crystals (Oiling Out or Amorphous Solid)
If your compound fails to crystallize from solution, the following steps can be taken:
| Possible Cause | Solution | Scientific Rationale |
| Solvent System is Not Ideal | Screen a variety of solvents and solvent pairs. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated[11][12]. Common choices for heterocyclic compounds include ethanol, acetonitrile, or mixtures like hexane/acetone[11]. | Crystallization requires a state of supersaturation. The significant difference in solubility at different temperatures allows for controlled crystal growth upon cooling[12]. |
| Solution is Too Concentrated or Too Dilute | If the solution is too concentrated, it may "crash out" as an amorphous solid. If too dilute, it may not reach supersaturation. Experiment with different concentrations. | The rate of cooling and concentration directly impact crystal nucleation and growth. Slower cooling of a moderately concentrated solution often yields better crystals. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod just below the solvent level. Alternatively, add a "seed crystal" from a previous successful crystallization. | Nucleation is the initial step of crystal formation. Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites. A seed crystal provides a template for further crystal growth. |
| Presence of Impurities | If the compound is highly impure, it may inhibit crystal lattice formation. Purify further by chromatography before attempting crystallization again. | Impurities can disrupt the ordered packing of molecules required for crystal formation. |
Decision Tree for Crystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation
This protocol provides a general starting point for developing a chiral separation method for a novel TIBO derivative.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® IA or IC column. These are known for their broad applicability.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of your purified TIBO derivative (approximately 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Optimization: If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane:isopropanol). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
Protocol 2: Recrystallization from a Solvent Pair
This method is useful when a single solvent does not provide the ideal solubility characteristics.
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair for heterocyclic compounds is dichloromethane (good) and hexane (poor).
-
Dissolution: Dissolve your crude TIBO derivative in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Benzazepine Compounds in Storage
Welcome to the technical support center for the handling and storage of benzazepine compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to prevent the degradation of these critical research materials. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity of your experiments.
Troubleshooting Guide: Degradation of Benzazepine Compounds
This section addresses specific problems you might encounter, providing explanations for the underlying causes and actionable solutions.
Question: Why am I observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my benzazepine solution?
Answer:
The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. Benzazepine scaffolds, while diverse, share core vulnerabilities. The likely culprits are hydrolysis, oxidation, or photodegradation, leading to the formation of new chemical entities.
Underlying Causes and Mechanisms:
-
Hydrolysis: The lactam ring present in many benzazepine derivatives is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This process is often catalyzed by acidic or basic conditions. The result is a ring-opened carboxylic acid derivative, which will have a different retention time in your HPLC analysis.
-
Oxidation: Certain functional groups on the benzazepine molecule can be prone to oxidation, especially if exposed to air (oxygen). This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidation byproducts. The presence of atmospheric oxygen, even at low levels, can be sufficient to initiate these reactions over time.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions. This can lead to complex degradation pathways, including ring cleavage, rearrangement, or the formation of radicals.
Experimental Workflow for Investigation and Prevention:
Here is a step-by-step protocol to diagnose and mitigate this issue:
-
Initial Purity Assessment:
-
Immediately upon receiving or synthesizing a new batch of a benzazepine compound, perform a purity analysis using a validated HPLC or LC-MS method.
-
This initial chromatogram will serve as your baseline reference (T=0).
-
-
Controlled Stability Study:
-
Aliquot the compound into several vials.
-
Store the vials under different conditions:
-
Condition A (Control): -20°C or -80°C, protected from light, under an inert atmosphere (argon or nitrogen).
-
Condition B: 4°C, protected from light.
-
Condition C: Room temperature (20-25°C), exposed to ambient light.
-
Condition D (for solutions): Dissolved in your typical solvent and stored under the same conditions as above.
-
-
-
Time-Point Analysis:
-
Analyze an aliquot from each condition at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Compare the chromatograms to your T=0 baseline. The appearance of new peaks will indicate degradation under those specific storage conditions.
-
-
Preventative Storage Protocol:
-
Based on your stability study, choose the storage condition that shows the least degradation.
-
For long-term storage, it is highly recommended to store benzazepine compounds as dry powders at -20°C or -80°C, under an inert atmosphere, and protected from light.
-
Logical Relationship Diagram: Troubleshooting Unexpected Peaks
Technical Support Center: Optimizing Imidazo[4,5,1-jk]benzazepine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5,1-jk]benzazepine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold, notably found in compounds like TIBO (Tetrahydroimidazo[4,5,1-jk][1]benzodiazepin-2(1H)-one), a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.
I. Frequently Asked Questions (FAQs) - General Topics
Q1: What are the most critical steps in the synthesis of the imidazo[4,5,1-jk]benzazepine core?
A1: The synthesis of the tricyclic imidazo[4,5,1-jk]benzazepine core typically involves two pivotal stages: the formation of the seven-membered diazepine ring and the subsequent annulation of the imidazole ring. The cyclization to form the diazepine ring can be challenging due to entropic factors. The final imidazole ring formation, often a condensation and cyclization sequence, is critical for the final architecture and is highly sensitive to reaction conditions. Careful control of stoichiometry, temperature, and catalysts is paramount in both stages to minimize side-product formation and maximize yield.
Q2: I am observing a low yield in my overall synthesis. What are the common areas to investigate?
A2: Low overall yield can be attributed to several factors throughout the synthetic sequence. A systematic approach is recommended. Start by analyzing each step individually. Key areas to focus on include:
-
Purity of Starting Materials: Ensure the purity of your initial reagents, as impurities can lead to side reactions and inhibit catalyst activity.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or solvent can significantly impact yield. A design of experiments (DoE) approach can be beneficial for optimization.[2]
-
Atmosphere Control: Many intermediates in this synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is often crucial.
-
Purification Losses: Assess your purification methods. Significant material loss can occur during chromatography or recrystallization.
II. Troubleshooting Guide: Step-by-Step Problem Solving
Section A: Formation of the Benzodiazepine Intermediate
Q3: My benzodiazepine cyclization is sluggish and gives a poor yield. What can I do?
A3: A sluggish cyclization to form the seven-membered benzodiazepine ring is a common hurdle. Here are several troubleshooting strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For reactions involving amide bond formation followed by cyclization, a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide in an aprotic polar solvent such as DMF or THF is often effective.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote decomposition and side reactions. A systematic temperature screen is advisable. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
-
Use of a Coupling Agent: If you are forming the benzodiazepine via an amide coupling followed by cyclization, ensure your coupling agent (e.g., HATU, HBTU) is fresh and used in the correct stoichiometry.
Table 1: Recommended Starting Conditions for Benzodiazepine Cyclization
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that can solubilize intermediates and are compatible with common bases. |
| Base | NaH or K-tert-butoxide | Strong, non-nucleophilic bases that can effectively deprotonate the precursor for cyclization. |
| Temperature | 0 °C to Room Temperature (initial) | Starting at lower temperatures can help control exothermic reactions and minimize side products. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric oxygen and moisture. |
Section B: Imidazole Ring Annulation
Q4: I am seeing multiple byproducts during the imidazole ring formation. How can I improve the selectivity?
A4: The formation of the imidazole ring is a crucial step that dictates the success of the final synthesis. The presence of multiple byproducts often points to issues with reaction control.
-
Mechanism of Cyclization: This step often proceeds through a condensation reaction to form an imine or a related intermediate, followed by an intramolecular cyclization. Understanding the specific mechanism for your chosen reagents is key to troubleshooting. For instance, in a reaction analogous to a Pictet-Spengler reaction, the choice of acid catalyst is critical.
-
Choice of Cyclizing Agent: For the annulation of the imidazole ring, various reagents can be used, such as cyanogen bromide or a one-carbon synthon like formic acid or triethyl orthoformate. The reactivity of this agent needs to be matched with the substrate. Overly harsh conditions can lead to decomposition.
-
Control of Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of undesired side products.
Experimental Workflow: A General Protocol for Imidazole Annulation
Caption: General workflow for the imidazole ring annulation step.
Q5: The purification of my final imidazo[4,5,1-jk]benzazepine compound is difficult. What strategies can I employ?
A5: Purification challenges often arise from the presence of closely related impurities or byproducts.
-
Chromatography Optimization: If you are using column chromatography, experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, or dichloromethane/methanol) to improve the separation. Using a high-purity silica gel is also recommended.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Derivative Formation: In some challenging cases, it may be beneficial to form a crystalline derivative (e.g., a salt with an acid) that is easier to purify by recrystallization. The desired compound can then be regenerated from the purified derivative.
Section C: Scale-Up and Process Optimization
Q6: I am trying to scale up my synthesis, but the yield has dropped significantly. What should I consider?
A6: Scaling up a reaction is not always a linear process. Several factors need to be carefully managed:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized "hot spots" that promote side reactions. Using a jacketed reactor with controlled heating and cooling is essential.
-
Mixing: Inefficient mixing in a large reactor can lead to concentration gradients, affecting reaction rates and selectivity. Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slow, controlled addition using a syringe pump or an addition funnel is often necessary to manage exotherms and maintain optimal stoichiometry.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield or purity issues.
III. References
-
Kukla, M. J., et al. (1991). Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1]benzodiazepin-2(1H)-one (TIBO) derivatives. 2. Journal of Medicinal Chemistry, 34(11), 3187–3197. --INVALID-LINK--
-
De Corte, B. L. (2005). From 4,5,6,7-tetrahydro-5-methylimidazo--INVALID-LINK--benzodiazepin-2(1H)-one (TIBO) to etravirine (TMC125): fifteen years of research on non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 48(6), 1689–1696. --INVALID-LINK--
-
Pauwels, R., et al. (1994). New tetrahydroimidazo[4,5,1-jk][1]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 38(12), 2863–2870. --INVALID-LINK--
-
Gelin, M., et al. (1992). [4,5,1-jk][1]benzodiazepin-2(1H)-one and -thione derivatives. Lirias. --INVALID-LINK--
-
Abtahi, A., & Tavakol, H. (2018). A Brief Introduction to Chemical Reaction Optimization. ACS Omega, 3(10), 14265–14271. --INVALID-LINK--
References
- 1. From 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk](1,4)benzodiazepin-2(1H)-one (TIBO) to etravirine (TMC125): fifteen years of research on non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for TIBO Quantification
Welcome to the technical support center for the analytical quantification of TIBO (Tibolone) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development, validation, and sample analysis. Our focus is on robust, reliable, and scientifically sound methodologies, grounded in established best practices.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for TIBO quantification.
Q1: What are the primary analytical techniques for quantifying TIBO in different matrices?
For pharmaceutical dosage forms (e.g., tablets), Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely used technique. It is cost-effective, reliable, and capable of separating TIBO from excipients and degradation products, making it suitable for quality control and stability studies.[1] For biological matrices like plasma or serum, where sensitivity and selectivity are paramount, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][3] This technique offers the low limits of quantification (LLOQ) needed for pharmacokinetic and bioequivalence studies.[2]
Q2: How critical is sample preparation for TIBO analysis?
Sample preparation is arguably the most critical step and a major source of variability.[4] Its goal is to extract TIBO from the matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. Inadequate sample preparation can lead to issues like matrix effects in LC-MS/MS, column clogging, and inaccurate quantification.[3][5] The choice of technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the matrix, the required cleanliness of the extract, and the analytical method used.
Q3: Why is an internal standard (IS) essential, especially for LC-MS/MS bioanalysis?
An internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal IS behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the detector. For LC-MS/MS, a stable isotope-labeled (SIL) version of the analyte (e.g., TIBO-d4) is the best choice. It co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[2][6]
Q4: What are the key stability concerns for TIBO in biological samples?
TIBO and its metabolites can degrade in biological matrices if not handled and stored properly. Key stability assessments that must be performed during method validation include:
-
Freeze-Thaw Stability: Evaluates degradation after repeated freezing and thawing cycles.[7][8]
-
Bench-Top Stability: Determines how long a sample can remain at room temperature before analysis.[7]
-
Long-Term Storage Stability: Assesses analyte stability under frozen conditions (-20°C or -80°C) for the expected duration of a study.[8][9]
-
Autosampler Stability: Ensures the analyte is stable in the processed extract while sitting in the autosampler.[7]
The lipophilic nature of compounds like TIBO can also lead to adsorptive loss onto plastic storage containers, making container material an important consideration.[8]
Troubleshooting Guide: HPLC-UV Methods
This guide focuses on issues commonly encountered during the analysis of TIBO in pharmaceutical formulations.
Q: My TIBO peak is showing significant tailing or fronting. What's the cause?
A: Poor peak asymmetry is often a result of chemical or physical interactions on the column.
-
Causality: Peak tailing can be caused by secondary interactions between TIBO and active sites on the C18 column packing (e.g., residual silanols). Peak fronting is typically a sign of column overload or an inappropriate sample solvent.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for TIBO to keep it in a single, non-ionized form.
-
Adjust Mobile Phase Composition: A study on Tibolone successfully used a mobile phase of ACN and a 0.05 M Ammonium Dihydrogen Phosphate buffer to achieve a symmetric peak.[1] Modifying the buffer or the organic solvent ratio can improve peak shape.
-
Reduce Sample Concentration: Dilute the sample to check for column overload.
-
Use a Different Column: If tailing persists, consider a column with a different stationary phase, such as a Phenyl column, which offers different selectivity.[1]
-
Ensure Sample Solvent Matches Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Q: The retention time of my TIBO peak is shifting between injections. How can I fix this?
A: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.
-
Causality: Insufficient column equilibration, fluctuating column temperature, or changes in mobile phase composition (e.g., solvent evaporation) are common causes.
-
Troubleshooting Steps:
-
Adequate Equilibration: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before starting the run.
-
Use a Column Oven: Maintain a constant column temperature (e.g., 25°C or 30°C) to eliminate variability from ambient temperature fluctuations.[10]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation of the more volatile organic component.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.
-
Troubleshooting Guide: LC-MS/MS Bioanalysis
This section addresses the complex challenges of quantifying low levels of TIBO in biological matrices.
Q: My TIBO signal is inconsistent and recovery is low. How do I diagnose and fix matrix effects?
A: Matrix effect—the suppression or enhancement of analyte ionization by co-eluting matrix components—is a primary challenge in LC-MS/MS bioanalysis.[3][6][11]
-
Causality: Endogenous components in plasma, such as phospholipids, can co-elute with TIBO and interfere with its efficient ionization in the mass spectrometer source, typically causing ion suppression.[3][6] This leads to poor accuracy and precision.
-
Troubleshooting & Self-Validation Protocol:
-
Quantify the Matrix Effect: Use the post-extraction spike method to calculate a Matrix Factor (MF).[6]
-
Set A: Response of TIBO spiked into a neat solution (e.g., mobile phase).
-
Set B: Response of TIBO spiked into a blank matrix extract (post-extraction).
-
Calculation: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
Interpretation: An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. The variation in MF across different lots of matrix should be <15%.
-
-
Improve Chromatographic Separation: Modify the LC gradient to separate TIBO from the region where phospholipids elute (typically earlier in the run on a C18 column).
-
Enhance Sample Cleanup:
-
If using Protein Precipitation, which is fast but "dirty," switch to a more selective method.
-
Liquid-Liquid Extraction (LLE) with a solvent like ethyl acetate can provide a much cleaner extract.[2]
-
Solid-Phase Extraction (SPE) offers the most thorough cleanup by selectively retaining the analyte while washing away interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. Since the SIL-IS is affected by suppression or enhancement to the same degree as the analyte, the ratio of analyte-to-IS response remains constant, ensuring accuracy.[2]
-
Caption: Decision tree for troubleshooting matrix effects.
Q: I cannot reach the required Lower Limit of Quantification (LLOQ). How can I improve my method's sensitivity?
A: Achieving a low LLOQ (e.g., 0.100 ng/mL as reported for a TIBO metabolite) requires optimizing every step of the workflow.[2]
-
Causality: Low sensitivity can result from inefficient extraction, poor ionization, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your extraction method provides high recovery. LLE or SPE can also concentrate the sample by reconstituting the final extract in a smaller volume.
-
Enhance MS Ionization:
-
Systematically optimize source parameters: gas flows, temperatures, and voltages.
-
Evaluate both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is commonly used for TIBO analysis.[2]
-
Optimize mobile phase additives (e.g., small amounts of formic acid or ammonium formate) to promote better ionization.
-
-
Refine MS/MS Parameters: Optimize the collision energy for the specific MRM (Multiple Reaction Monitoring) transition of TIBO to ensure the most intense fragment ion is produced.
-
Improve Chromatography: Sharper, narrower peaks result in a higher signal-to-noise ratio. Using UPLC or columns with smaller particles can significantly improve peak efficiency.[2]
-
Protocols & Method Parameters
Protocol 1: TIBO Sample Preparation from Plasma via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for similar steroid-like compounds in plasma.[2]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (e.g., TIBO-d4 in methanol).
-
Vortex briefly (5-10 seconds) to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for TIBO.
Table 1: Example Analytical Method Parameters
This table summarizes starting parameters for HPLC-UV and LC-MS/MS methods based on published literature. Optimization is required for specific instruments and applications.
| Parameter | RP-HPLC-UV (for Tablets)[1] | UPLC-MS/MS (for Plasma)[2] |
| Column | Zorbex-Sb Phenyl (150 x 4.6 mm, 5µm) | UPLC BEH C18 or similar (e.g., 50 x 2.1mm, 1.7µm) |
| Mobile Phase | ACN : 0.05M (NH4)H2PO4 (50:50 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient elution) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Detection | UV at 205 nm | ESI Positive Mode, MRM |
| Internal Standard | Not always required; external standard | Stable Isotope-Labeled TIBO (e.g., TIBO-d4) |
| LLOQ | ~12.5 µg/mL | ~0.1 ng/mL |
| Run Time | ~6 minutes | ~3-5 minutes |
References
- 1. jpsbr.org [jpsbr.org]
- 2. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature [mdpi.com]
- 9. Stability Evaluation of the Biosimilar Monoclonal Antibody Using Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of TIBO Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, a significant class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). We will explore their mechanism of action, compare their efficacy against other antiretrovirals, detail the experimental protocols for their evaluation, and discuss the critical aspects of viral resistance.
Introduction to TIBO Derivatives: A Class of Potent HIV-1 Inhibitors
Discovered in the early 1990s, TIBO derivatives were among the first identified NNRTIs, representing a breakthrough in anti-HIV chemotherapy.[3] These compounds exhibit highly specific and potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting its reverse transcriptase (RT) enzyme.[4][5] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that act as chain terminators after being incorporated into the viral DNA, TIBO derivatives are allosteric inhibitors.[6][7] They bind to a distinct, hydrophobic pocket on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA synthesis.[8][9] This specificity of action means they are potent against HIV-1 but notably inactive against HIV-2 and other retroviruses, a distinction dictated by differences in the amino acid sequences of the respective reverse transcriptase enzymes.[10][11]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
The target of TIBO and other NNRTIs is a hydrophobic pocket located approximately 10 Å from the polymerase active site within the p66 subunit of the HIV-1 RT.[2][9] This site is often referred to as the NNRTI-binding pocket (NNIBP).
-
Binding and Conformational Change: The NNIBP is not fully formed in the absence of an inhibitor.[12] Upon binding, a TIBO molecule induces significant structural rearrangements in the enzyme, particularly involving flexible amino acid residues like Y181 and Y188.[2][8] This binding event locks the enzyme in an unproductive conformation, distorting the polymerase active site and primer grip, which ultimately prevents the chemical step of DNA synthesis.[2]
-
Specificity for HIV-1: The high specificity of TIBO derivatives for HIV-1 RT is primarily due to the presence of key tyrosine residues (Y181 and Y188) within the binding pocket.[10][13] HIV-2 RT, which has different amino acids at these positions (isoleucine and leucine, respectively), does not possess a compatible binding pocket, rendering it naturally resistant to this class of inhibitors.[10]
Diagram: Mechanism of TIBO Derivative Action This diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by a TIBO derivative.
Caption: Allosteric binding of a TIBO derivative to the NNIBP induces a conformational change that inactivates the polymerase active site.
Comparative Efficacy and Performance
The effectiveness of an antiviral compound is determined not just by its ability to inhibit the virus (potency) but also by its lack of toxicity to host cells (safety). These are quantified by the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration), respectively. The ratio of these two values gives the Selectivity Index (SI = CC50/EC50), a critical measure of the drug's therapeutic window.[1]
Table 1: Comparative In Vitro Efficacy of TIBO Derivatives and Other NNRTIs
| Compound | Class | HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| R82913 (9-Cl-TIBO) | TIBO | Various | CEM | 0.15 (median) | 46 | ~307 |
| Nevirapine | NNRTI | NL4-3 | MT-4 | ~0.01 - 0.04 | > 100 | >2500 - 10000 |
| Efavirenz | NNRTI | LAI / NL4-3 | MT-4 / PBMCs | 0.0001 - 0.0008 | > 20 | >25000 |
Data synthesized from multiple sources for representative comparison.[11][14] Actual values can vary based on specific experimental conditions, viral strains, and cell lines used.
As shown, while early TIBO derivatives like R82913 demonstrated high potency and a favorable selectivity index, next-generation NNRTIs like Efavirenz were developed with significantly improved potency.[11][14] The primary value of the TIBO scaffold was in proving the viability of the NNIBP as a drug target, paving the way for more potent successors.
The Challenge of Drug Resistance
A major limitation for all NNRTIs is the relatively low genetic barrier to resistance.[15] Because the NNIBP is not essential for the enzyme's basic function, mutations can arise within this pocket that block drug binding without crippling the virus's ability to replicate.[6][7]
Key Resistance Mutations:
-
Y181C and Y188L/H: These mutations directly impact the key aromatic residues essential for the binding of TIBO and early NNRTIs.[10][13] Their substitution to smaller or different amino acids prevents the drug from seating correctly in the pocket.[7]
-
K103N and L100I: These mutations are located near the entrance of the binding pocket and can act as gatekeepers, sterically hindering the entry of the inhibitor.[7][16]
The rapid emergence of these mutations in patients underscores the need for combination therapy (cART) and the development of next-generation NNRTIs designed to be resilient to these changes.[17]
Experimental Protocols for Efficacy Confirmation
Validating the antiviral efficacy of TIBO derivatives requires a standardized set of cell-based and biochemical assays. The following protocols outline the core methodologies.
Workflow: In Vitro Evaluation of NNRTI Candidates
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Avoiding Drug Resistance in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Specificity of TIBO Compounds: A Comparative Guide to their Selectivity for HIV-1 Reverse Transcriptase
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the selectivity profile of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, a prominent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). We will explore the profound difference in their inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) reverse transcriptase (RT), delving into the structural basis of this selectivity and providing detailed experimental protocols for its evaluation.
Executive Summary: A Tale of Two Viruses
TIBO derivatives represent a triumph in the rational design of antiretroviral agents, exhibiting remarkable potency against HIV-1. However, a defining characteristic of this class of inhibitors is their striking lack of activity against the closely related HIV-2. This guide will illuminate the molecular underpinnings of this selectivity, a critical piece of knowledge for the development of future NNRTIs and for understanding the nuances of HIV enzymology.
Quantitative Comparison: A Chasm of Potency
The disparity in the inhibitory activity of TIBO derivatives against HIV-1 and HIV-2 RT is not subtle. The following table summarizes the 50% inhibitory concentration (IC50) values for a representative TIBO compound, R82913, against both enzymes, showcasing the dramatic difference in susceptibility.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (HIV-2 IC50 / HIV-1 IC50) | Reference |
| R82913 | HIV-1 RT | 0.01 | >10,000 | [3] |
| HIV-2 RT | >100 | [3] |
Note: The IC50 for HIV-1 RT was determined using a heteropolymer template, which more closely mimics the natural viral RNA. For HIV-2 RT, no significant inhibition was observed at the highest tested concentrations.
This vast difference in potency underscores the exquisite specificity of TIBO compounds for their target.
The Molecular Basis of Selectivity: A Lock Without a Key for HIV-2
The remarkable selectivity of TIBO derivatives is dictated by the specific architecture of the non-nucleoside inhibitor-binding pocket (NNIBP) in HIV-1 RT. This allosteric site, located approximately 10 Å from the polymerase active site, is a hydrophobic pocket that, when occupied by an NNRTI, induces a conformational change that inhibits DNA synthesis.[4]
The key to understanding TIBO's selectivity lies in the amino acid differences between the NNIBP of HIV-1 and HIV-2 RT. Two residues, in particular, are critical: Tyrosine 181 (Y181) and Tyrosine 188 (Y188) in HIV-1 RT. These aromatic residues form crucial interactions with the "butterfly-like" structure of TIBO and other NNRTIs.[1]
In stark contrast, HIV-2 RT possesses an Isoleucine at position 181 (I181) and a Leucine at position 188 (L188) .[1] The smaller, non-aromatic side chains of these amino acids fail to provide the necessary interactions to stably bind TIBO derivatives, rendering the enzyme inherently resistant to this class of inhibitors. Chimeric studies, where the Y181 and Y188 residues of HIV-1 RT were substituted with their HIV-2 counterparts, resulted in a significant loss of sensitivity to TIBO, confirming their pivotal role.[1]
The following diagram illustrates the differential binding of TIBO to the NNIBP of HIV-1 and HIV-2 RT.
References
In Vivo Validation of a Novel PARP Inhibitor: A Comparative Guide for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
Disclaimer: The compound 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione is a known chemical entity available for research purposes.[1][2][3][4] However, its specific biological activity and mechanism of action are not extensively documented in publicly available literature. For the purpose of this technical guide, we will hypothesize that it is a novel Poly(ADP-ribose) polymerase (PARP) inhibitor, herein referred to as "Compound X," to illustrate a comprehensive in vivo validation strategy. This guide will compare its hypothetical validation with established PARP inhibitors such as Olaparib, Talazoparib, and Veliparib.
Introduction: The Rationale for In Vivo Validation of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[5][6] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[5]
Several PARP inhibitors, including Olaparib, Talazoparib, and Veliparib, have been approved for the treatment of various cancers with HR deficiencies.[7][8][9] The in vivo validation of any new potential PARP inhibitor, such as our hypothetical Compound X, is a critical step in its preclinical development. This process aims to establish its efficacy, determine its therapeutic window, and understand its pharmacokinetic and pharmacodynamic (PK/PD) properties in a living organism.
This guide provides a framework for the in vivo validation of Compound X, drawing comparisons with the well-documented preclinical data of established PARP inhibitors.
Comparative Landscape of PARP Inhibitors
A successful in vivo validation of Compound X requires a thorough understanding of the performance of existing PARP inhibitors. The table below summarizes key characteristics of Olaparib, Talazoparib, and Veliparib, which will serve as benchmarks for our hypothetical studies.
| Feature | Olaparib | Talazoparib | Veliparib (ABT-888) | Compound X (Hypothetical) |
| Primary Mechanism | PARP-1/2 Inhibition, PARP Trapping | Potent PARP-1/2 Inhibition, High PARP Trapping | PARP-1/2 Inhibition, Lower PARP Trapping | To be determined |
| FDA Approvals | Ovarian, Breast, Pancreatic, and Prostate Cancers | Breast and Prostate Cancers | Not approved as a single agent, studied in combination therapies | N/A |
| Potency (in vitro) | Potent | Highly potent, often at lower concentrations than other PARP inhibitors[10] | Less potent than Olaparib and Talazoparib | To be determined |
| Oral Bioavailability | Good | Readily bioavailable[10] | Good oral bioavailability[9] | To be determined |
| Key Preclinical Models | BRCA-mutant xenografts (e.g., MDA-MB-436, UWB1.289) | BRCA-deficient xenografts, pediatric cancer models[10] | In combination with radiation and chemotherapy in various solid tumor models[9][11] | To be determined |
Designing an In Vivo Validation Program for Compound X
The in vivo validation of Compound X should be a stepwise process, starting with fundamental characterization and progressing to more complex efficacy studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
A comprehensive PK/PD analysis is the cornerstone of in vivo validation. It answers critical questions about drug exposure, target engagement, and dose-response relationships.
Experimental Protocol: Murine PK/PD Study
-
Animal Model: Healthy BALB/c or CD-1 mice.
-
Compound Administration: Administer Compound X via relevant routes (e.g., oral gavage, intravenous injection) at multiple dose levels.
-
Sample Collection: Collect blood samples at predetermined time points post-administration.
-
Bioanalysis: Quantify Compound X concentrations in plasma using a validated LC-MS/MS method.
-
PK Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Tumor and Tissue Distribution (Optional but Recommended): In tumor-bearing mice, assess the concentration of Compound X in tumor tissue versus plasma to understand its penetration and accumulation at the site of action.[8]
-
Pharmacodynamic Assessment:
-
Target Engagement: Measure the inhibition of PARP activity in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[12] This can be done ex vivo by assessing poly(ADP-ribose) (PAR) levels using ELISA or immunohistochemistry.[12][13]
-
Biomarker of DNA Damage: Assess the induction of DNA damage, for example, by measuring γH2AX foci formation in tumor tissue via immunohistochemistry.[11]
-
Comparative Insight: Established PARP inhibitors like niraparib have demonstrated greater tumor exposure compared to plasma exposure, which may contribute to their efficacy.[8] Similar analysis for Compound X would be crucial.
Xenograft Models for Efficacy Evaluation
Human cancer cell line-derived xenograft (CDX) models in immunocompromised mice are the workhorses of in vivo cancer drug development.[14]
Experimental Workflow: Xenograft Tumor Growth Inhibition Study
References
- 1. 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione suppliers & manufacturers in China [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 92260-81-6 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdlinx.com [mdlinx.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 12. scientistlive.com [scientistlive.com]
- 13. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profiles of TIBO Derivatives and Other NNRTIs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to the long-term efficacy of antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination therapy, but their effectiveness can be compromised by mutations in the HIV-1 reverse transcriptase (RT) enzyme. This guide provides a detailed comparison of the cross-resistance profiles of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) class of NNRTIs with other first-generation NNRTIs, namely nevirapine and efavirenz.
The Challenge of NNRTI Cross-Resistance
NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This allosteric binding induces a conformational change that inhibits the enzyme's function. However, single amino acid substitutions in this binding pocket can dramatically reduce the binding affinity of these inhibitors, leading to drug resistance. A critical concern in antiretroviral therapy is cross-resistance, where a mutation conferring resistance to one drug also reduces susceptibility to other drugs in the same class.
This guide focuses on the impact of two of the most clinically significant NNRTI resistance mutations: K103N and Y181C. Understanding how these mutations affect the activity of different NNRTIs is crucial for designing effective treatment strategies and for the development of next-generation inhibitors.
Comparative Analysis of In Vitro Susceptibility
The following tables summarize the in vitro activity of the TIBO derivative R82913, nevirapine, and efavirenz against wild-type HIV-1 and strains harboring the K103N and Y181C mutations. The data is presented as the 50% inhibitory concentration (IC50) and the fold change in resistance, which is the ratio of the IC50 for the mutant virus to that of the wild-type virus.
Table 1: Antiviral Activity against Wild-Type and K103N Mutant HIV-1
| Compound | Wild-Type HIV-1 IC50 (µM) | K103N Mutant |
| Fold Resistance | ||
| TIBO (R82913) | 0.15[1][3] | >100 |
| Nevirapine | ~0.04 | ~50[4] |
| Efavirenz | ~0.005 | ~20[4] |
Table 2: Antiviral Activity against Wild-Type and Y181C Mutant HIV-1
| Compound | Wild-Type HIV-1 IC50 (µM) | Y181C Mutant |
| Fold Resistance | ||
| TIBO (R82913) | 0.15[1][3] | >1000 |
| Nevirapine | ~0.04 | >50[4] |
| Efavirenz | ~0.005 | <2[4] |
Note: The IC50 values for nevirapine and efavirenz are approximate and can vary between studies. The fold resistance for TIBO derivatives against K103N and Y181C is substantial, though precise values are not consistently reported in publicly available literature.
Mechanistic Insights into Cross-Resistance
The differential impact of the K103N and Y181C mutations on the activity of these NNRTIs can be attributed to their specific interactions within the NNRTI binding pocket.
The K103N Mutation: A "Gatekeeper" Mutation
The K103N mutation is often referred to as a "gatekeeper" mutation as it is located at the entrance of the NNRTI binding pocket. The substitution of lysine (K) with asparagine (N) at position 103 is thought to sterically hinder the entry of bulkier NNRTIs into the binding pocket. First-generation NNRTIs like TIBO derivatives and nevirapine are significantly affected by this mutation.[4] Efavirenz, while also impacted, retains a greater degree of activity, suggesting its binding is less impeded by this change.[4]
The Y181C Mutation: A Critical Contact Point
The tyrosine residue at position 181 (Y181) is a critical contact point for many NNRTIs.[5] The substitution of tyrosine with the smaller cysteine (C) residue results in the loss of crucial pi-pi stacking interactions between the aromatic ring of the inhibitor and the tyrosine side chain. This loss of interaction dramatically reduces the binding affinity of TIBO derivatives and nevirapine, leading to high-level resistance.[5] In contrast, efavirenz is less dependent on this interaction, and thus the Y181C mutation has a minimal impact on its inhibitory activity.[4]
The following diagram illustrates the interaction of different NNRTIs with the wild-type and mutant HIV-1 RT.
Caption: NNRTI interactions with wild-type and mutant RT.
Experimental Protocols for Assessing Cross-Resistance
The determination of NNRTI cross-resistance relies on robust in vitro assays. The two primary methods are enzymatic assays and cell-based assays.
HIV-1 Reverse Transcriptase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT.
Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Prepare a template-primer solution (e.g., poly(rA)/oligo(dT)).
-
Prepare a solution of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a biotin/digoxigenin-labeled dNTP).
-
Prepare serial dilutions of the test compounds (TIBO, nevirapine, efavirenz) and a vehicle control (e.g., DMSO).
-
Prepare a solution of purified recombinant wild-type or mutant HIV-1 RT.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, template-primer, and dNTPs.
-
Add the serially diluted test compounds or vehicle control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Radiometric Detection: Stop the reaction and precipitate the newly synthesized DNA onto filter mats. Measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Chemiluminescent Detection: If using biotin/digoxigenin-labeled dNTPs, transfer the reaction mixture to a streptavidin-coated plate. Detect the incorporated digoxigenin using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic or chemiluminescent substrate.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for HIV-1 RT Enzymatic Assay.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Protocol:
-
Cell Culture and Virus Stocks:
-
Maintain a susceptible cell line (e.g., MT-4, CEM-SS) in appropriate culture medium.
-
Prepare stocks of wild-type and mutant HIV-1 strains.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of the respective HIV-1 strain.
-
Incubate the plates at 37°C in a CO2 incubator for 4-7 days.
-
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the concentration of the viral core protein p24 in the cell culture supernatant using a commercial ELISA kit.
-
MTT Assay for Cytopathic Effect (CPE) Reduction: For viruses that cause a cytopathic effect, cell viability can be measured using the MTT assay. A reduction in CPE indicates antiviral activity.
-
Reporter Gene Assay: Use a cell line that contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase). Viral replication will activate the reporter, and the signal can be quantified.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
-
Concurrently, a cytotoxicity assay (CC50) should be performed to assess the compound's toxicity to the host cells. The selectivity index (SI = CC50/EC50) provides a measure of the therapeutic window.
-
Caption: Workflow for Cell-Based Antiviral Assay.
Conclusion and Future Directions
The cross-resistance profiles of TIBO derivatives and other first-generation NNRTIs highlight the significant challenge posed by mutations in the HIV-1 reverse transcriptase. The K103N and Y181C mutations, in particular, can severely compromise the efficacy of these drugs. While efavirenz shows a more favorable resistance profile against the Y181C mutation compared to TIBO and nevirapine, all three are substantially affected by the K103N mutation.
These findings underscore the necessity for the continued development of novel NNRTIs with improved resilience to resistance. Structure-based drug design, focusing on inhibitors that can accommodate changes in the NNRTI binding pocket, has led to the development of second and third-generation NNRTIs with broader activity against resistant strains. Future research should continue to leverage our understanding of these resistance mechanisms to design inhibitors that form more robust interactions with the enzyme, thereby presenting a higher genetic barrier to the development of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rega.kuleuven.be [rega.kuleuven.be]
- 3. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TIBO and HEPT Derivatives as HIV-1 Reverse Transcriptase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective antiretroviral therapies, the HIV-1 reverse transcriptase (RT) remains a pivotal target. This guide provides a detailed comparative analysis of two pioneering classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs): Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives. As a senior application scientist, this document is structured to offer not just a side-by-side comparison but also to elucidate the underlying structure-activity relationships (SAR), mechanisms of action, and resistance profiles that are critical for contemporary drug discovery efforts.
The Landscape of HIV-1 RT Inhibition: A Tale of Two Pockets
HIV-1 RT is the viral engine responsible for transcribing the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[1] NNRTIs represent a diverse class of allosteric inhibitors that bind to a hydrophobic pocket, termed the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, ultimately disrupting its catalytic activity.[4] TIBO and HEPT derivatives were among the first classes of NNRTIs to be discovered and have laid the groundwork for the development of subsequent generations of these vital drugs.
TIBO Derivatives: The Trailblazers
The discovery of TIBO derivatives in the early 1990s marked a significant milestone in anti-HIV therapy.[5] These compounds demonstrated potent and highly specific inhibition of HIV-1 replication by directly targeting the reverse transcriptase enzyme.[6]
Chemical Scaffold and Structure-Activity Relationship (SAR)
The core structure of TIBO derivatives is a tricyclic benzodiazepine system. Extensive SAR studies have revealed that modifications at various positions of this scaffold significantly impact antiviral potency. For instance, substitutions at the N-6 position and mono-substitutions at the 5- and 7-positions of the seven-membered ring have been shown to be critical for activity.[2] The electronic properties of these substituents play a significant role in the inhibitory action of TIBO derivatives.[7]
Mechanism of Action and Binding Interactions
TIBO derivatives bind to the NNIBP of HIV-1 RT, a site rich in aromatic and hydrophobic amino acid residues.[8] Crystallographic studies have shown that these "butterfly-like" molecules interact with key residues such as Tyr181 and Tyr188.[1][8] The interaction with these tyrosine residues is crucial for the inhibitory activity of TIBO compounds.[1]
HEPT Derivatives: A New Avenue of Inhibition
Shortly after the discovery of TIBO, the HEPT class of NNRTIs emerged, further expanding the arsenal against HIV-1.[9] Though structurally distinct from TIBO, HEPT derivatives share a common mechanism of action and binding site on the HIV-1 RT.
Chemical Scaffold and Structure-Activity Relationship (SAR)
HEPT derivatives are characterized by a 6-(phenylthio)thymine core with a 1-[(2-hydroxyethoxy)methyl] side chain. SAR studies on HEPT analogs have been extensive, with modifications at the N-1 side chain, the C-5 position of the pyrimidine ring, and the C-6 phenyl ring influencing their antiviral potency.[9] Steric and electrostatic interactions are key determinants of their inhibitory activity, with moderately sized groups at the C-5 position enhancing contact with Tyr181.[10][11]
Mechanism of Action and Binding Interactions
Similar to TIBO, HEPT derivatives are non-competitive inhibitors that bind to the NNIBP.[12] The binding of HEPT derivatives also involves crucial interactions with aromatic residues within the pocket, particularly Tyr181.[13] The flexibility of this binding pocket allows it to accommodate the diverse chemical structures of different NNRTI classes.[12]
Head-to-Head: A Comparative Analysis
While both TIBO and HEPT derivatives target the same allosteric site on HIV-1 RT, there are subtle yet important differences in their potency, resistance profiles, and SAR that are critical for drug development.
Potency and Inhibitory Activity
Both classes of compounds have demonstrated potent inhibition of wild-type HIV-1 RT, with some derivatives exhibiting IC50 values in the nanomolar range. The table below provides a comparative overview of the inhibitory activity of representative TIBO and HEPT derivatives against wild-type HIV-1 RT.
| Compound Class | Derivative | Wild-Type HIV-1 RT IC50 (µM) | Reference |
| TIBO | R82913 | 0.01 | [14] |
| TIBO | 8-Cl TIBO (R86183) | ~0.024 (EC50) | [15] |
| HEPT | HEPT | 7.0 (EC50) | [16] |
| HEPT | MKC-442 | Potent inhibitor | [13] |
| HEPT | TNK-651 | Potent inhibitor | [13] |
| HEPT | Compound 14i | 0.57 | [2] |
| HEPT | Compound 13i | 0.65 | [2] |
| HEPT | Compound C20 | 0.55 | [16] |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity in vitro, while EC50 values represent the concentration required for 50% protection against the cytopathic effect of the virus in cell culture. Direct comparison should be made with caution due to variations in assay conditions.
Resistance Profiles: The Achilles' Heel of NNRTIs
A major challenge with NNRTI therapy is the rapid emergence of drug-resistant viral strains.[17] Mutations within the NNIBP can significantly reduce the binding affinity of these inhibitors.
For TIBO derivatives , key mutations that confer resistance include substitutions at amino acid positions Y181 and Y188.[1] Specifically, the Y181I and Y188L mutations can lead to a significant loss of sensitivity to TIBO compounds.[1]
HEPT derivatives also face challenges with resistance, with mutations such as K103N, Y181C, and E138K being clinically relevant.[2][16] The Y181C mutation, in particular, is a common resistance pathway for many NNRTIs.[18]
Cross-resistance between different NNRTI classes is a significant clinical concern. Due to the overlapping binding site, mutations selected by one NNRTI can confer resistance to others.[5] For example, the K103N mutation can reduce the efficacy of many first-generation NNRTIs.[18] However, some second-generation NNRTIs have been designed to be effective against strains with this mutation.
The following diagram illustrates the logical relationship of NNRTI binding and the emergence of resistance.
Caption: NNRTI Inhibition and Resistance Pathway.
Experimental Protocols: In Vitro Evaluation of HIV-1 RT Inhibition
The following provides a generalized, step-by-step protocol for assessing the in vitro inhibitory activity of TIBO and HEPT derivatives against HIV-1 RT using a colorimetric ELISA-based assay.
Principle of the Assay
This assay quantifies the synthesis of DNA by HIV-1 RT using a template-primer hybrid. The newly synthesized DNA, labeled with digoxigenin (DIG), is captured on a streptavidin-coated plate via a biotinylated primer. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (TIBO/HEPT derivatives) and control NNRTI (e.g., Nevirapine)
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Biotinylated template-primer (e.g., poly(A)/oligo(dT))
-
dNTP mix (dATP, dCTP, dGTP, dTTP) including DIG-dUTP
-
Anti-digoxigenin-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Experimental Workflow
Caption: Workflow for HIV-1 RT Inhibition Assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known NNRTI control in the reaction buffer.
-
Reaction Setup: To the streptavidin-coated wells, add the reaction mixture containing the biotinylated template/primer and the dNTP mix (including DIG-dUTP). Then, add the serially diluted test compounds or controls.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 RT to each well. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Washing: After incubation, wash the plate multiple times with wash buffer to remove unincorporated nucleotides and other reagents.
-
Detection: Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.
-
Substrate Addition: Wash the plate again to remove unbound conjugate. Add the peroxidase substrate and incubate in the dark until sufficient color develops.
-
Readout: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
TIBO and HEPT derivatives, as first-generation NNRTIs, have been instrumental in validating HIV-1 RT as a druggable target and have provided the chemical blueprints for the development of more potent and resilient inhibitors. While their clinical use has been largely superseded by newer generation NNRTIs with improved resistance profiles, the foundational knowledge gleaned from studying these compounds remains invaluable. Understanding their SAR, binding modes, and resistance mechanisms continues to inform the rational design of novel antiretroviral agents. The ongoing challenge in NNRTI development is to create compounds with a high genetic barrier to resistance, broad activity against common mutant strains, and favorable pharmacokinetic properties. The legacy of TIBO and HEPT derivatives serves as a constant reminder of the power of medicinal chemistry in the fight against HIV/AIDS.
References
- 1. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linker optimization of HEPT derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors: From S=O to CHOR [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. iasusa.org [iasusa.org]
- 6. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations That Confer Resistance to Template-Analog Inhibitors of Human Immunodeficiency Virus (HIV) Type 1 Reverse Transcriptase Lead to Severe Defects in HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xpressbio.com [xpressbio.com]
- 9. HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexes of HIV-1 reverse transcriptase with inhibitors of the HEPT series reveal conformational changes relevant to the design of potent non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structures of 8-Cl and 9-Cl TIBO complexed with wild-type HIV-1 RT and 8-Cl TIBO complexed with the Tyr181Cys HIV-1 RT drug-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-directed linker optimization of novel HEPTs as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasusa.org [iasusa.org]
Validating the TIBO Binding Site on HIV-1 Reverse Transcriptase: An In-Depth Comparative Guide
For researchers, scientists, and drug development professionals engaged in the fight against HIV, understanding the precise molecular interactions between inhibitors and their targets is paramount. The TIBO (Tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and thione) family of compounds represents a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have played a crucial role in shaping our understanding of HIV-1 reverse transcriptase (RT) inhibition.[3] This guide provides a comprehensive overview and comparison of the principal experimental and computational methodologies used to validate and characterize the TIBO binding site on HIV-1 RT. We will delve into the causality behind experimental choices, present detailed protocols for key techniques, and offer comparative data to provide a holistic understanding of this critical drug-target interaction.
The NNRTI Binding Pocket: An Allosteric Achilles' Heel
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide substrates at the polymerase active site, NNRTIs, including TIBO derivatives, bind to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP).[4][5] This hydrophobic pocket is located approximately 10 Å away from the catalytic site.[5] The binding of an NNRTI induces conformational changes in the enzyme, which can distort the active site and inhibit DNA synthesis, providing a powerful mechanism for halting viral replication.[5] The validation of this binding site has been a cornerstone of rational drug design for potent and specific anti-HIV therapies.
A Multi-pronged Approach to Binding Site Validation
A robust validation of a drug's binding site relies on a convergence of evidence from multiple, independent techniques. This guide will explore four key methodologies that have been instrumental in elucidating the interaction between TIBO and HIV-1 RT:
-
Site-Directed Mutagenesis: A powerful genetic approach to probe the functional significance of specific amino acid residues.
-
X-Ray Crystallography: The gold standard for obtaining high-resolution three-dimensional structures of protein-ligand complexes.
-
Photoaffinity Labeling: A chemical biology tool to covalently link a ligand to its binding site for definitive identification.
-
Computational Docking and Modeling: In silico methods that predict and analyze the binding mode and affinity of ligands.
Site-Directed Mutagenesis: Pinpointing Critical Residues
The logic behind site-directed mutagenesis is straightforward yet elegant: if a specific amino acid is crucial for inhibitor binding, altering it should diminish the inhibitor's effect. This technique has been pivotal in identifying the key residues within the NNIBP that interact with TIBO and other NNRTIs.
Rationale and Experimental Causality
The choice of which residues to mutate is guided by early, lower-resolution structural data, sequence alignments with resistant viral strains, and computational predictions. For TIBO, initial studies focused on residues that differ between the susceptible HIV-1 RT and the intrinsically resistant HIV-2 RT. This comparative approach led to the identification of tyrosine residues at positions 181 and 188 (Y181 and Y188) as critical for TIBO sensitivity.[6] Mutating these residues in HIV-1 RT to those found in HIV-2 RT (isoleucine at 181 and leucine at 188) resulted in a significant loss of susceptibility to TIBO, providing strong evidence for their direct involvement in binding.
dot
Caption: Workflow for Site-Directed Mutagenesis and Functional Validation.
Experimental Protocol: Site-Directed Mutagenesis of HIV-1 RT
This protocol outlines the key steps for generating a Y181I mutant of HIV-1 RT and assessing its sensitivity to a TIBO derivative.
1. Primer Design:
-
Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (tyrosine to isoleucine at codon 181).
-
The melting temperature (Tm) should be ≥78°C.[7]
-
The mutation should be centrally located with at least 10-15 correct bases on either side.[7]
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Use a plasmid containing the wild-type HIV-1 RT gene as the template.
-
The reaction mixture typically includes: 5-50 ng of template DNA, 125 ng of each primer, dNTPs, reaction buffer, and polymerase in a final volume of 50 µL.[7]
-
Perform thermal cycling, generally for 16-18 cycles.[7]
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
4. Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on selective media and incubate overnight.
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
5. Protein Expression and Purification:
-
Express the mutant HIV-1 RT protein in a suitable E. coli expression strain.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion exchange and/or size-exclusion chromatography to ensure high purity.
6. Reverse Transcriptase Activity Assay:
-
Perform an RT activity assay to determine the IC50 value of the TIBO derivative for both the wild-type and mutant enzymes. A common method is a non-radioactive colorimetric assay.
-
Reaction Mixture: In a 96-well plate, combine the purified RT enzyme (wild-type or mutant), a poly(A) template and oligo(dT) primer, and varying concentrations of the TIBO derivative.
-
Initiation: Start the reaction by adding a mixture of dNTPs and a labeled nucleotide (e.g., DIG-dUTP or BrdUTP).
-
Incubation: Incubate at 37°C for 1 hour.
-
Detection: Stop the reaction and detect the incorporated labeled nucleotide using an antibody conjugate (e.g., anti-DIG-POD or anti-BrdU-POD) and a colorimetric substrate.
-
Analysis: Measure the absorbance and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
X-Ray Crystallography: Visualizing the Interaction
X-ray crystallography provides the most definitive evidence for a drug's binding site by revealing a high-resolution, three-dimensional structure of the protein-ligand complex. This technique allows for the precise visualization of the inhibitor's orientation in the binding pocket and the specific atomic interactions with surrounding amino acid residues.
Rationale and Experimental Causality
The primary goal is to obtain a diffraction-quality crystal of the HIV-1 RT in complex with a TIBO derivative. This can be achieved through co-crystallization (crystallizing the pre-formed protein-ligand complex) or by soaking the ligand into a pre-existing crystal of the apo-enzyme.[10][11] The resulting electron density map allows for the unambiguous placement of the inhibitor and reveals the conformational changes induced upon binding. Crystal structures of HIV-1 RT complexed with TIBO derivatives have confirmed their binding in the NNIBP and have been instrumental in structure-based drug design efforts.[12]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 3. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of novel Non-Nucleoside Reverse Transcriptase Inhibitors in development: implication for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 12. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TIBO Derivatives Against Resistant HIV-1 Strains
This guide provides an in-depth comparison of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) derivatives, a seminal class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), focusing on their efficacy against both wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). We will explore the mechanism of action, dissect the structural determinants of their potency, and provide detailed experimental protocols for evaluating their antiviral activity.
Introduction: The Enduring Challenge of HIV-1 Resistance
The HIV-1 reverse transcriptase (RT) enzyme is a cornerstone of the viral replication cycle, responsible for converting the viral RNA genome into proviral DNA that integrates into the host cell's genome.[3] This essential function makes it a prime target for antiretroviral therapy.[4] NNRTIs are a critical class of antiretrovirals that bind to a non-essential, allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[2][4]
However, the high mutation rate of HIV-1 RT leads to the rapid emergence of drug-resistant variants, posing a significant challenge to long-term therapeutic success.[4] The NNRTI binding pocket is particularly susceptible to mutations that reduce drug affinity without critically compromising enzyme function, leading to a low genetic barrier for resistance.[4] This guide focuses on TIBO derivatives, which were among the first highly potent and specific NNRTIs discovered, providing a foundational case study in the ongoing battle against resistant HIV-1.[5][6]
TIBO Derivatives: Mechanism of Action
TIBO derivatives function as non-competitive inhibitors of HIV-1 RT.[2] They bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site.[2][7] This binding event does not prevent the binding of deoxynucleoside triphosphates (dNTPs) but rather blocks the chemical reaction of polymerization.[2] The interaction with key amino acid residues within this pocket is critical for their inhibitory activity. Specifically, tyrosine residues at positions 181 and 188 have been identified as crucial for the binding and efficacy of TIBO compounds.[8][9] This mechanism is highly specific to HIV-1; TIBO derivatives show no significant activity against HIV-2 RT or cellular DNA polymerases, highlighting their targeted action.[9][10]
Caption: Mechanism of TIBO derivatives as allosteric inhibitors of HIV-1 RT.
Comparative Efficacy of TIBO Derivatives
The potency of TIBO derivatives is typically quantified by their 50% inhibitory concentration (IC50) in enzymatic assays or their 50% effective concentration (EC50) in cell-based assays.
Activity Against Wild-Type HIV-1
Several TIBO derivatives have demonstrated potent activity against various laboratory strains of HIV-1. The structure-activity relationship (SAR) studies indicate that substitutions on the core molecule significantly impact potency.[1] For instance, 5-mono-methyl and 7-mono-methyl substituted analogues are consistently among the most active compounds.[1]
| Derivative | Target | Assay System | Potency (IC50/EC50) | Reference(s) |
| R82913 | HIV-1 RT | Enzyme Assay (rRNA template) | 0.01 µM | [10] |
| R82913 | HIV-1 (various strains) | CEM Cell Culture | 0.15 µM (median) | [10] |
| O-TIBO | HIV-1 RT | Enzyme Assay | - (Inhibits) | [2] |
| Cl-TIBO | HIV-1 RT | Enzyme Assay | - (Inhibits) | [2] |
The Impact of Resistance Mutations
The clinical utility of first-generation NNRTIs was hampered by the rapid selection of resistant mutations. For TIBO derivatives, specific mutations within the NNRTI binding pocket can lead to a dramatic loss of sensitivity.
Key TIBO Resistance Mutations:
-
Y181C/I (Tyrosine to Cysteine/Isoleucine at position 181): This is a critical mutation. Replacing the tyrosine with an isoleucine, the corresponding amino acid in the resistant HIV-2 RT, results in a near-complete loss of sensitivity to TIBO derivatives.[8]
-
Y188L (Tyrosine to Leucine at position 188): Similar to Y181I, this substitution severely compromises the inhibitory activity of TIBO compounds.[8]
-
K103N (Lysine to Asparagine at position 103): While a hallmark mutation for many NNRTIs like nevirapine and efavirenz, its direct impact on TIBO derivatives is part of a broader cross-resistance profile.[11][12] The presence of K103N is strongly associated with virologic failure in NNRTI-based therapies.[11]
The table below illustrates the stark difference in efficacy against wild-type versus mutant enzymes, a key consideration in drug development.
| Derivative | HIV-1 Strain | Key Mutation(s) | Efficacy | Reference(s) |
| TIBO Derivatives | Wild-Type | None | Potent Inhibition | [8][10] |
| TIBO Derivatives | Mutant | Y181I | Virtual loss of sensitivity | [8] |
| TIBO Derivatives | Mutant | Y188L | Virtual loss of sensitivity | [8] |
This high-level resistance underscores the primary limitation of early TIBO derivatives and drove the development of next-generation NNRTIs designed to be more resilient to these common mutational pathways.
Experimental Methodologies for Efficacy Determination
Accurate assessment of antiviral efficacy relies on robust and reproducible assays. Below are standardized protocols for determining the inhibitory potential of compounds like TIBO derivatives.
Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT. A common format is a non-radioactive, colorimetric ELISA-based method.[3][13]
Principle: The assay quantifies the synthesis of a new DNA strand by RT using a template/primer hybrid (e.g., poly(A) x oligo(dT)).[3] The newly synthesized DNA incorporates digoxigenin (DIG)- and biotin-labeled dUTP. The biotin allows the DNA to be captured on a streptavidin-coated plate, while the incorporated DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate.[3][13]
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the TIBO derivative and a positive control (e.g., Nevirapine) in an appropriate assay buffer. Ensure the final solvent concentration (e.g., DMSO) is below 1%.[3]
-
Reaction Setup: To streptavidin-coated microplate wells, add the reaction mixture containing the poly(A) template, oligo(dT) primer, and a mix of dNTPs including biotin-dUTP and DIG-dUTP.[13]
-
Compound Addition: Add the serially diluted TIBO derivative, positive control, or solvent control to the appropriate wells.[3]
-
Enzyme Initiation: Initiate the reaction by adding recombinant HIV-1 RT to all wells except the 'no enzyme' negative control.[3]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[13]
-
Detection:
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unincorporated nucleotides.[13]
-
Add an anti-digoxigenin-peroxidase (POD) antibody conjugate to each well and incubate for 1 hour at 37°C.[13]
-
Wash the wells again to remove any unbound antibody conjugate.[3]
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark at room temperature.[13]
-
Stop the reaction with a stop solution (e.g., 1% SDS).[13]
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.[3]
-
Analysis: Subtract the background absorbance (from 'no enzyme' wells), calculate the percentage of RT inhibition for each compound concentration relative to the 'no inhibitor' control, and determine the IC50 value using non-linear regression analysis.[13]
Protocol: Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of antiviral activity (EC50).
Principle: Susceptible T-cell lines (e.g., MT-4, CEM) are infected with HIV-1 in the presence of varying concentrations of the test compound.[10][14] After several days of incubation, the extent of viral replication is quantified. This can be done by measuring the virus-induced cytopathic effect (cell death), quantifying a viral protein like p24, or using a reporter cell line where infection activates a reporter gene like luciferase or GFP.[14][15]
Step-by-Step Protocol (Cytopathic Effect Method):
-
Cell Plating: Seed a 96-well plate with a susceptible human T-cell line (e.g., MT-4 cells) at a predetermined density.
-
Compound Addition: Add serial dilutions of the TIBO derivative to the wells. Include wells for 'no drug' (virus control) and 'no virus' (cell control).
-
Infection: Add a standardized amount of an HIV-1 laboratory strain to the wells (excluding the 'no virus' controls).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-7 days, allowing for multiple rounds of viral replication and the development of cytopathic effects.
-
Quantification of Cell Viability: Add a reagent to measure cell viability, such as MTT or CellTiter-Glo®. These reagents produce a colorimetric or luminescent signal, respectively, that is proportional to the number of living cells.
-
Data Acquisition: Read the signal on a microplate reader.
-
Analysis: The percentage of protection from cytopathic effects is calculated for each drug concentration. The EC50 (the concentration that protects 50% of cells from virus-induced death) and the CC50 (the concentration that reduces the viability of uninfected cells by 50%) are determined via non-linear regression. The Selectivity Index (SI = CC50/EC50) is then calculated as a measure of the compound's therapeutic window.
Alternative Strategies for Combating Resistant HIV-1
The challenges posed by resistance to RT inhibitors have driven the development of drugs with entirely different mechanisms of action. These alternatives are crucial for constructing effective regimens for treatment-experienced patients with multidrug-resistant HIV-1.[16]
| Drug Class | Example(s) | Mechanism of Action | Target | Reference(s) |
| Fusion Inhibitors | Enfuvirtide (T-20) | Binds to the gp41 subunit of the viral envelope, preventing the conformational changes required for the fusion of viral and cellular membranes. | HIV-1 gp41 | [17][18][19] |
| Attachment Inhibitors | Fostemsavir | A prodrug of temsavir, which binds directly to the gp120 subunit on the surface of HIV-1, preventing the initial attachment of the virus to the host CD4+ T-cell. | HIV-1 gp120 | [20][21][22] |
| Post-Attachment Inhibitors | Ibalizumab | A monoclonal antibody that binds to domain 2 of the human CD4 receptor. This prevents the conformational changes needed for the gp120-coreceptor interaction after the virus has already attached to CD4. | Host CD4 Receptor | [23][24][25] |
These alternative mechanisms provide vital options when resistance to traditional NRTIs and NNRTIs, including TIBO-class drugs, has developed. For instance, fostemsavir has shown activity against HIV isolates resistant to enfuvirtide.[20] Because Ibalizumab targets a host protein (CD4) rather than a viral enzyme, it maintains a high barrier to resistance.[23][24]
Conclusion
TIBO derivatives were a landmark discovery, validating HIV-1 reverse transcriptase as a highly specific and druggable target. They provided a powerful new tool for antiretroviral therapy and laid the groundwork for the entire NNRTI class. However, their efficacy is severely compromised by single amino acid substitutions in the NNRTI binding pocket, particularly at positions Y181 and Y188. This guide demonstrates the potent, yet fragile, efficacy of these first-generation NNRTIs. The lessons learned from the TIBO family—the critical importance of the resistance profile and the need for a high genetic barrier to resistance—have been instrumental in guiding the development of more durable antiretroviral agents and combination therapies that remain the cornerstone of modern HIV-1 management.
References
- 1. Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo [4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) derivatives. 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rudi Pauwels - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minority HIV-1 Drug Resistance Mutations and the Risk of NNRTI-based Antiretroviral Treatment Failure: A Systematic Review and Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV Drug Resistance Database [hivdb.stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. catie.ca [catie.ca]
- 18. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Fostemsavir - Wikipedia [en.wikipedia.org]
- 21. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rukobiahcp.com [rukobiahcp.com]
- 23. What is the mechanism of Ibalizumab-UIYK? [synapse.patsnap.com]
- 24. Ibalizumab Targeting CD4 Receptors, An Emerging Molecule in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety Profiles of TIBO Analogues for HIV-1 Therapy
For researchers and drug development professionals in the field of antiretroviral therapy, the therapeutic window is a critical determinant of a drug candidate's ultimate success. The TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivatives, which led to the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), represent a cornerstone in the management of HIV-1. However, the evolution of this class has been driven as much by the quest for improved potency against resistant strains as it has by the need for a more favorable safety profile.
This guide provides an in-depth comparison of the safety profiles of key TIBO analogues and their successors, focusing on the first-generation compound Nevirapine and the second-generation drugs Etravirine and Rilpivirine. We will dissect the clinical adverse event data, explore the underlying toxicological mechanisms, and provide standardized protocols for preclinical safety assessment to aid in the evaluation of novel analogues.
The NNRTI Mechanism of Action: A Double-Edged Sword
NNRTIs exert their antiviral effect by binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å from the catalytic site.[3] This non-competitive binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA.[4] This mechanism is highly specific to HIV-1 RT, affording a high degree of selectivity.[4]
However, the very metabolism of these compounds, primarily through the hepatic cytochrome P450 (CYP) system, can lead to the formation of reactive metabolites, which are often implicated in the observed toxicities.[5][6] Understanding these off-target effects is paramount for developing safer and more effective NNRTIs.
Caption: Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Comparative Clinical Safety Profiles: A Generational Divide
The primary safety concerns that differentiate NNRTI analogues are hepatotoxicity and cutaneous reactions (rash). Clinical data reveals a significant improvement in safety from the first to the second generation.
| Adverse Event | Nevirapine (1st Gen) | Etravirine (2nd Gen) | Rilpivirine (2nd Gen) |
| Hepatotoxicity (Severe) | High Risk (4% - 20%)[6] | Low Risk (2% - 4.4%)[7][8] | Low Risk (1% - 4%)[1] |
| Mechanism of Liver Injury | Primarily immune-mediated hypersensitivity; reactive metabolites implicated.[6][9] | Likely hypersensitivity to metabolic intermediates.[7] | Fewer liver-related adverse events than comparator drugs.[8] |
| Skin Rash (Any Grade) | High Incidence (13% - 21%)[10] | Common but usually mild-moderate (7%)[11] | Lower incidence than comparator drugs.[12] |
| Severe Rash (e.g., SJS/TEN) | Reported, can be life-threatening.[6] | Reported, but rare.[7] | Rare, but can occur.[12] |
| CNS Side Effects | Less common than Efavirenz. | Minimal. | Lower rates than Efavirenz.[12] |
Nevirapine , the first NNRTI, carries a black box warning for severe, life-threatening hepatotoxicity.[1] This liver injury often occurs within the first 6-8 weeks of therapy and is believed to be an immunoallergic reaction, potentially triggered by a reactive quinone methide metabolite formed via CYP-mediated oxidation.[6][9] The incidence of severe (Grade 3 or 4) liver enzyme elevations is significantly higher than with newer agents, with some studies reporting rates as high as 15.6%.[8] Women, particularly those with higher CD4+ cell counts (>250 cells/mm³), are at an increased risk.[10] Skin rash is also very common with Nevirapine, occurring in up to 21% of patients, and can progress to severe conditions like Stevens-Johnson syndrome (SJS).[10]
Etravirine represents a significant step forward in safety. While mild serum aminotransferase elevations can occur, severe hepatotoxicity is infrequent, with Grade 3 or 4 elevations seen in only 2% to 4.4% of patients.[7][8] Crucially, in pivotal clinical trials, the rate of hepatic adverse events for Etravirine was not significantly different from placebo.[8] Rash is the most common side effect but is typically mild to moderate and self-limiting.[13]
Rilpivirine continues the trend of improved tolerability. Compared to other NNRTIs like Efavirenz, Rilpivirine is associated with fewer liver-related adverse effects and a lower incidence of rash and neuropsychiatric side effects.[8][12] While severe reactions like DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms) and hepatotoxicity can occur, they are rare.[1]
Preclinical Cytotoxicity Assessment
In vitro cytotoxicity assays are a cornerstone of early-stage safety assessment, providing a quantitative measure of a compound's potential to damage cells. The 50% cytotoxic concentration (CC50) is a key metric derived from these assays. While a direct, head-to-head comparative study across all analogues in a single hepatic cell line is not available in the literature, published data provide valuable insights.
| Compound | Cell Line | Assay | CC50 / Cytotoxicity Finding | Reference |
| Nevirapine | HepG2 (Liver) | Apoptosis Assay | Induced apoptosis at 819 µM. | [1] |
| Nevirapine | 3D-HLC (Liver) | Cytotoxicity Assay | No cytotoxicity observed up to 1000 µM. | |
| Rilpivirine | MT-4 (T-cell) | Cytotoxicity Assay | 10 µM | |
| Rilpivirine | BxPC-3 (Pancreatic) | Apoptosis Assay | EC50 of 24.4 µM | [2] |
These results highlight the importance of the experimental system. The discrepancy in Nevirapine's cytotoxicity between 2D (HepG2) and 3D spheroid cultures (3D-HLC) may reflect the higher metabolic competence and physiological relevance of the 3D model, which showed no toxicity at high concentrations. Rilpivirine's CC50 of 10 µM in MT-4 cells provides a benchmark for its general cellular toxicity.
Experimental Protocols for Safety Evaluation
To ensure the trustworthiness and reproducibility of safety data, standardized protocols are essential. Here, we detail the methodologies for two critical in vitro safety assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Objective: To determine the 50% cytotoxic concentration (CC50) of a TIBO analogue.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
TIBO analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TIBO analogue in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Caption: Standard workflow for an in vitro cytotoxicity MTT assay.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that have lost the ability to synthesize an essential amino acid.
Objective: To evaluate the genotoxic potential of a TIBO analogue.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)
-
Tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA)
-
TIBO analogue stock solution (in DMSO)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
S9 fraction (from rat liver) for metabolic activation
-
Top agar and minimal glucose agar plates
Procedure:
-
Preparation: Prepare various concentrations of the test compound. The assay is performed both with and without the S9 metabolic activation system to detect direct mutagens and those requiring metabolic activation.
-
Pre-incubation Method: In a test tube, mix the bacterial strain, the test compound, and either buffer (for -S9 condition) or the S9 mix (for +S9 condition).
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with shaking.
-
Plating: Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Conclusion and Future Directions
The journey from first to second-generation TIBO-derived NNRTIs demonstrates a clear and successful effort to mitigate the significant safety liabilities of early compounds. The high incidence of severe hepatotoxicity and rash associated with Nevirapine has been substantially reduced in Etravirine and Rilpivirine, expanding the therapeutic options for patients with HIV-1.
For researchers developing novel TIBO analogues, the focus must remain on maintaining a favorable safety profile. The experimental protocols outlined in this guide provide a foundational framework for early-stage preclinical assessment. A key takeaway is the critical role of metabolism in NNRTI-induced toxicity. Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) studies and the use of metabolically competent in vitro models, such as 3D hepatocyte spheroids, are essential to identify potential liabilities. By integrating these safety assessments early in the drug discovery pipeline, the development of the next generation of safer, more effective NNRTIs can be accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Etravirine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rilpivirine: drug profile of a second-generation non-nucleoside reverse transcriptase HIV-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Substituted TIBO Compounds: A Guide for Rational NNRTI Design
In the landscape of antiretroviral drug discovery, the Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) scaffold represents a landmark in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit high specificity and potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) by allosterically inhibiting the viral reverse transcriptase (RT) enzyme.[1][3] This guide provides a detailed head-to-head comparison of substituted TIBO derivatives, offering insights into their structure-activity relationships (SAR) and providing the experimental framework for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to inform the rational design of next-generation NNRTIs.
The TIBO Scaffold: A Foundation for Potent HIV-1 Inhibition
The TIBO compounds were among the first highly specific and potent non-nucleoside inhibitors of HIV-1 RT to be discovered.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), TIBO and its analogs do not compete with natural deoxynucleotide triphosphates. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[5][6] This binding induces a conformational change in the enzyme, ultimately distorting the active site and inhibiting DNA synthesis.[7] The specificity of TIBO compounds for HIV-1 RT is a hallmark of this class of drugs, with no significant activity against HIV-2 RT or other cellular DNA polymerases.[1]
dot graph TIBO_Scaffold { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Caption: The core chemical structure of the TIBO scaffold with key substitution points.
Head-to-Head Comparison of Substituted TIBO Derivatives
The antiviral potency and resistance profile of TIBO compounds are exquisitely sensitive to substitutions at various positions on the core scaffold. The following sections provide a comparative analysis of these substitutions based on available experimental data.
Substitutions on the Five-Membered Urea Ring (Position 2)
A critical determinant of anti-HIV-1 activity is the nature of the exocyclic atom at the C2 position of the urea ring. While the parent TIBO compounds feature a carbonyl oxygen, replacement with sulfur or selenium has been shown to dramatically enhance potency.
| Compound/Substitution | X=O (IC₅₀, µM) | X=S (IC₅₀, µM) | X=Se (IC₅₀, µM) |
| Parent TIBO | >1 | 0.012 | More active than X=S |
Data synthesized from J Med Chem. 1991 Nov;34(11):3187-97.[2]
This enhancement in activity is attributed to the increased polarizability and altered electronic properties of the heavier chalcogens, which may lead to more favorable interactions within the NNRTI binding pocket. Without exception, thiourea derivatives have consistently demonstrated greater activity than their urea counterparts.[2]
Substitutions on the Diazepine Ring (Positions 4, 5, and 7)
Modifications to the seven-membered diazepine ring have a profound impact on the conformational flexibility of the molecule, which in turn influences its binding affinity to HIV-1 RT.
-
5-Methyl Substitution: The original lead TIBO compounds featured a methyl group at the 5-position. This substitution is consistently associated with high anti-HIV-1 activity.[8]
-
7-Methyl Substitution: Mono-substitution with a methyl group at the 7-position also results in compounds with comparable high potency to the 5-methyl analogs.[8]
-
Unsubstituted and Di-substituted Analogs: While 4,5,7-unsubstituted, 4-mono-substituted, and certain di-methylated analogs (cis-5,7 and cis-4,5) exhibit significant anti-HIV activity, they are generally less potent than the 5- or 7-mono-methyl derivatives.[8] In contrast, trans-4,5-di-methyl, cis- and trans-4,7-di-methyl, and all fused disubstituted analogs at adjacent positions (4,5-, 5,6-, 6,7-, and 7,8-) displayed a significant loss of activity.[8]
These findings underscore the importance of a specific substitution pattern on the diazepine ring for optimal interaction with the NNRTI binding pocket.
Substitutions on the Benzene Ring (Positions 8 and 9)
Substitutions on the aromatic benzene ring can modulate the electronic and hydrophobic properties of the TIBO scaffold. One of the most well-studied and potent TIBO derivatives is R82913, which features a chlorine atom at the 9-position.
| Compound | Substitution | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| R82913 | 9-chloro, 6-(3-methyl-2-butenyl) | 0.15 | 46 | >300 |
Data from Antiviral Res. 1991 Oct;16(3):257-66.[9]
The high selectivity index of R82913 highlights its favorable therapeutic window. The presence of the chloro group at the 9-position is a key contributor to its potent anti-HIV-1 activity.
Overcoming Resistance: The Challenge for TIBO Derivatives
A major limitation of first-generation NNRTIs, including many TIBO derivatives, is the rapid emergence of drug-resistant HIV-1 strains.[10] Mutations in the amino acid residues lining the NNRTI binding pocket can significantly reduce the binding affinity of these inhibitors. Key mutations that confer resistance to TIBO and other NNRTIs include Y181C and Y188L/H.[11] The tyrosine residues at positions 181 and 188 are crucial for the interaction of TIBO and its congeners with their target site.[11]
The development of next-generation NNRTIs has focused on creating more flexible molecules that can adapt to the altered shape of the binding pocket in resistant mutants. While specific data on second-generation TIBO derivatives designed to overcome resistance is limited in the provided search results, the general principle involves designing compounds with greater conformational freedom.
Experimental Protocols for the Evaluation of TIBO Compounds
The following protocols provide a framework for the preclinical evaluation of substituted TIBO derivatives.
Cell-Based Antiviral Activity Assay
This assay determines the 50% effective concentration (EC₅₀) of a compound, which is the concentration required to inhibit viral replication by 50%.
Principle: Host cells are infected with HIV-1 in the presence of serial dilutions of the test compound. After a defined incubation period, viral replication is quantified, typically by measuring the activity of viral enzymes like reverse transcriptase or by detecting viral antigens.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM) into a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the TIBO derivative in cell culture medium.
-
Infection and Treatment: Add the virus stock to the cells, followed immediately by the addition of the compound dilutions. Include a "no drug" control (virus-infected, untreated cells) and a "no virus" control (uninfected, untreated cells).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days) at 37°C in a humidified CO₂ incubator.
-
Quantification of Viral Replication: Measure the extent of viral replication. A common method is the p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration. The EC₅₀ value is determined from the resulting dose-response curve.
dot graph Antiviral_Assay { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4"];
}
Caption: Workflow for the cell-based antiviral activity assay.
Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that causes a 50% reduction in cell viability.
Principle: Uninfected host cells are incubated with serial dilutions of the test compound. Cell viability is then assessed using a colorimetric or fluorometric assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at the same density.
-
Compound Addition: Add the same serial dilutions of the TIBO derivative as in the antiviral assay. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Measurement of Cell Viability: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The CC₅₀ value is determined from the dose-response curve.
dot graph Cytotoxicity_Assay { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [color="#EA4335"];
}
Caption: Workflow for the cytotoxicity assay.
Selectivity Index (SI) Calculation
The Selectivity Index is a crucial parameter that represents the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀.
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective at concentrations far below those at which it is toxic to host cells. Compounds with a selectivity index of ≥ 10 are generally considered active in vitro.[12]
Resistance Profiling
To assess the efficacy of TIBO derivatives against resistant HIV-1 strains, the cell-based antiviral assay is performed using cell lines infected with well-characterized NNRTI-resistant mutant viruses (e.g., containing Y181C or K103N mutations). The fold change in resistance is calculated by dividing the EC₅₀ value against the resistant mutant by the EC₅₀ value against the wild-type virus.
Conclusion and Future Directions
The TIBO scaffold remains a valuable platform for the design of novel NNRTIs. Structure-activity relationship studies have clearly demonstrated that substitutions at key positions on the TIBO core can significantly modulate antiviral potency. The most potent first-generation TIBO derivatives often incorporate a thiourea or selenourea moiety at the 2-position, a mono-methyl group at the 5- or 7-position, and a halogen at the 9-position.
The primary challenge for this class of compounds remains the circumvention of drug resistance. Future research should focus on the design of TIBO analogs with increased conformational flexibility to accommodate mutations within the NNRTI binding pocket. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of these next-generation inhibitors. By leveraging the insights from the head-to-head comparisons and employing the robust experimental protocols outlined in this guide, the scientific community can continue to advance the development of more effective and durable antiretroviral therapies based on the TIBO scaffold.
References
- 1. Synthesis and anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) derivatives. Truncated 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2( 1H)-on es (TIBO) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-on e (TIBO) derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo [4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) derivatives. 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential inhibitory effects of TIBO derivatives on different strains of simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione
Navigating the Uncharted: A Safety and Handling Guide for 5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione
In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount to discovery. The compound 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione, a complex heterocyclic molecule, represents a frontier in chemical exploration. As with any new compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not just procedural formalities; they are the bedrock of responsible and successful research.
This guide provides a comprehensive framework for the safe handling, use, and disposal of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adhere to the precautionary principle, treating it as a potentially hazardous substance and drawing upon established best practices for handling similar chemical structures within a laboratory setting.[1]
Core Principles of Safe Handling
The foundation of laboratory safety rests on a hierarchy of controls, with personal protective equipment (PPE) being the final and crucial line of defense.[2] Adherence to general laboratory safety rules is non-negotiable and forms the context for the specific recommendations that follow. These include maintaining a clean and organized workspace, frequent hand washing, and prohibiting eating, drinking, or smoking in the laboratory.[3][4]
Personal Protective Equipment (PPE): Your Essential Armor
Given the unknown toxicological profile of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione, a comprehensive PPE strategy is mandatory to minimize all routes of potential exposure—inhalation, dermal contact, and ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[5][6] | Protects against splashes, aerosols, and fine particulates. |
| Face Protection | Face shield worn over safety goggles.[5][6] | Recommended when there is a risk of explosion, significant splash hazard, or when handling larger quantities. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact. Double-gloving offers additional protection and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A properly fitting, long-sleeved laboratory coat.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Essential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to every laboratory operation involving this compound is critical to ensuring safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name, date received, and any known hazard information.[3]
-
Store: Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials. Storage at eye level or lower is recommended to prevent accidents.[4]
Handling and Use
-
Designated Area: All handling of 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Never return unused chemicals to their original container to prevent contamination.[7]
-
Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for the scale of your work. In the event of a spill, follow established laboratory procedures for hazardous material cleanup.[3]
Workflow for Handling this compound
Caption: Safe handling workflow for 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione.
Disposal Plan: Responsible Stewardship
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. All waste containing 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione must be treated as hazardous waste.[1]
-
Waste Segregation: All materials contaminated with the compound, including gloves, pipette tips, and empty containers, must be segregated from general laboratory waste.[1]
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for solid and liquid hazardous waste.[1]
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][8] Never dispose of this compound down the drain or in the regular trash.[7]
By adhering to these guidelines, researchers can confidently and safely work with novel compounds like 5,6-Dihydroimidazo[4,5,1-JK]benzazepine-2,7(1H,4H)-dione, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. ufz.de [ufz.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
